Cyclo(Phe-Pro)
Description
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- has been reported in Streptomyces antioxidans, Streptomyces xiamenensis, and Vibrio anguillarum with data available.
Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-12-7-4-8-16(12)14(18)11(15-13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBUWPVZSXDWSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30933019 | |
| Record name | 3-Benzyl-1-hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3705-26-8, 14705-60-3, 26488-24-4 | |
| Record name | (3S-trans)-3-Benzylhexahydropyrrolo(1,2-a)pyrazine-1,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003705268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A 64863 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014705603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylalanyl-prolyl diketopiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026488244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclo(D-phenylalanyl-L-prolyl) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255998 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Benzyl-1-hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Ubiquitous Cyclo(Phe-Pro): A Technical Guide to its Natural Sources, Isolation, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Phe-L-Pro), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of natural products, has emerged as a molecule of significant scientific interest. Its deceptively simple structure belies a remarkable range of biological activities, from quorum sensing modulation in bacteria to influencing innate immune responses in mammals. This technical guide provides a comprehensive overview of the natural origins of Cyclo(Phe-Pro), detailed methodologies for its isolation and characterization, and an in-depth look at its engagement with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers exploring the therapeutic and biotechnological potential of this versatile secondary metabolite.
Natural Sources of Cyclo(Phe-Pro)
Cyclo(Phe-Pro) is a widespread secondary metabolite produced by a diverse array of organisms, spanning the microbial and marine worlds. Its presence has also been confirmed in a variety of fermented food products, a testament to the metabolic activity of the microorganisms involved in their production.
Microbial Production
Bacteria and fungi are prolific producers of Cyclo(Phe-Pro). Notably, it has been isolated from various species, highlighting its role in microbial communication and competition.
-
Bacteria: A significant number of bacterial species have been identified as producers of Cyclo(Phe-Pro). It often functions as a quorum-sensing molecule, allowing bacteria to coordinate gene expression in a cell-density-dependent manner[1][2][3]. Key bacterial producers include:
-
Fungi: Fungi, particularly those from marine environments, are another rich source of Cyclo(Phe-Pro) and its derivatives. These compounds often exhibit potent antifungal and other bioactive properties. Genera known to produce Cyclo(Phe-Pro) include:
-
Aspergillus
-
Penicillium
-
Marine Organisms
The marine environment is a treasure trove of novel bioactive compounds, and Cyclo(Phe-Pro) is no exception. It has been isolated from marine invertebrates, often produced by their associated microorganisms.
-
Marine Sponges: Sponges and their symbiotic microbial communities are a well-documented source of diverse diketopiperazines, including Cyclo(Phe-Pro).
Fermented Foods
The fermentation process, driven by a consortium of microorganisms, can lead to the formation of Cyclo(Phe-Pro) in various food products.
-
Sourdough Bread: The acidification and microbial activity during sourdough fermentation contribute to the formation of Cyclo(Phe-Pro), with significantly higher concentrations found in the crust due to the high temperatures of baking.
-
Greek Olives: Fermented olives have been shown to contain a variety of diketopiperazines, with Cyclo(Phe-Pro) being one of the prominent compounds identified.
-
Beer: Proline-based diketopiperazines, including Cyclo(Phe-Pro), have been identified in beer, likely arising from the yeast fermentation process and the thermal treatment of malt.
Quantitative Data on Cyclo(Phe-Pro) Occurrence
The concentration of Cyclo(Phe-Pro) can vary significantly depending on the source organism, culture conditions, and extraction methods. The following tables summarize available quantitative data to provide a comparative overview.
| Source Organism/Food | Concentration / Yield | Reference |
| Lactobacillus plantarum MiLAB 393 | MIC against A. fumigatus: 20 mg/mL | |
| Wheat Sourdough Dough | Levels increase significantly over 48h | |
| Wheat Bread Crumb | ~2000 times higher than in dough | |
| Wheat Bread Crumb | Sensorally active levels | |
| Pseudomonas aeruginosa PAO1 | 1.8 mM inhibits biofilm formation by 48% | |
| Pseudomonas aeruginosa PAO1 | 1.8 mM inhibits pyocyanin production by 73% | |
| Pseudomonas aeruginosa PAO1 | 1.8 mM inhibits elastase activity by 61% | |
| Vibrio vulnificus | 1 mM increases survival against oxidative stress |
Experimental Protocols
The isolation and characterization of Cyclo(Phe-Pro) from natural sources involve a series of well-defined steps, from cultivation to purification and structural elucidation.
Protocol 1: Isolation of Cyclo(Phe-Pro) from Fungal Culture
This protocol provides a general workflow for the isolation of Cyclo(Phe-Pro) from a marine-derived fungal culture, such as Aspergillus sp..
1. Fungal Fermentation:
- Inoculate a seed culture of the fungal strain into a suitable liquid medium (e.g., Potato Dextrose Broth).
- Incubate the seed culture at 28°C with shaking (150 rpm) for 3-4 days.
- Transfer the seed culture to larger fermentation flasks and incubate for 14-21 days under the same conditions.
2. Extraction:
- Separate the mycelia from the culture broth by filtration.
- Broth Extraction: Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate three times. Combine the organic layers.
- Mycelial Extraction: Macerate the mycelia with methanol and extract three times. Evaporate the combined methanol extracts to dryness and partition the residue between ethyl acetate and water. Combine the ethyl acetate layers.
- Combine all ethyl acetate extracts and concentrate under reduced pressure to obtain a crude extract.
3. Chromatographic Purification:
- Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., a hexane-ethyl acetate or dichloromethane-methanol gradient). Collect fractions and monitor by thin-layer chromatography (TLC).
- Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing Cyclo(Phe-Pro) using a preparative HPLC system with a C18 column. Elute with a suitable solvent system (e.g., a water-acetonitrile gradient). Collect the peak corresponding to Cyclo(Phe-Pro).
4. Structure Elucidation:
- Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Detection and Quantification of Cyclo(Phe-Pro) in Fermented Foods by LC-MS
This protocol outlines a method for the analysis of Cyclo(Phe-Pro) in a complex food matrix like fermented olives.
1. Sample Preparation and Extraction:
- Homogenize the food sample.
- For samples with high lipid content, perform a defatting step with n-hexane.
- Extract the defatted material with an acetone/water mixture (e.g., 70/30, v/v).
- Centrifuge and collect the supernatant. Remove the acetone using a rotary evaporator.
- Perform a liquid-liquid extraction of the remaining aqueous solution with dichloromethane.
- Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to dryness.
- Re-dissolve the extract in a suitable solvent for LC-MS analysis.
2. LC-MS Analysis:
- Chromatography: Use a C18 HPLC column with a gradient elution of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% acetic acid).
- Mass Spectrometry: Employ a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- Quantification: Use a standard curve of pure Cyclo(Phe-Pro) to quantify its concentration in the sample.
Signaling Pathways and Biological Interactions
Cyclo(Phe-Pro) is not merely a metabolic byproduct; it is an active signaling molecule that can modulate key cellular pathways in both prokaryotic and eukaryotic systems.
Quorum Sensing in Pseudomonas aeruginosa
In P. aeruginosa, Cyclo(Phe-Pro) acts as a quorum-sensing signal, influencing the expression of virulence factors and biofilm formation. It interacts with the complex regulatory network that includes the las and rhl systems.
Inhibition of RIG-I Mediated Antiviral Innate Immunity
Cyclo(Phe-Pro) produced by Vibrio vulnificus has been shown to inhibit the host's antiviral innate immune response by directly interacting with the RIG-I protein. This interaction prevents the downstream signaling cascade that leads to the production of type I interferons.
References
- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 2. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 5. researchgate.net [researchgate.net]
The Rising Tide of Marine Naturals: A Technical Guide to the Discovery and Isolation of Cyclo(Phe-Pro) from Marine Fungi
For Researchers, Scientists, and Drug Development Professionals
The marine environment, a vast and largely unexplored frontier, is proving to be a treasure trove of novel bioactive compounds. Among these, secondary metabolites from marine-derived fungi have emerged as a particularly promising source for drug discovery. This technical guide focuses on Cyclo(Phe-Pro), a cyclic dipeptide belonging to the diketopiperazine (DKP) class, which has been isolated from various marine fungi and exhibits a range of interesting biological activities. This document provides a comprehensive overview of the methodologies for the discovery and isolation of Cyclo(Phe-Pro), presents key quantitative data, and visualizes the associated experimental workflows and signaling pathways.
Introduction
Cyclo(L-Phe-L-Pro) is a diketopiperazine formed by the condensation of L-phenylalanine and L-proline.[1][2] This class of compounds is known for its diverse biological activities, including antimicrobial, antiviral, and cytotoxic effects.[3] Marine fungi, particularly species from the genera Aspergillus and Penicillium, are prolific producers of these bioactive secondary metabolites.[4][5] The unique and extreme conditions of the marine environment are thought to drive the evolution of novel biosynthetic pathways in these microorganisms, leading to the production of structurally diverse and potent molecules like Cyclo(Phe-Pro). This guide will detail the systematic approach to isolating and characterizing this promising natural product.
Experimental Protocols
The isolation of Cyclo(Phe-Pro) from marine fungi is a multi-step process that begins with fungal fermentation and concludes with purification and structural elucidation. The following protocols are representative of the methodologies described in the scientific literature.
Fungal Fermentation and Extraction
Objective: To cultivate the marine fungal strain and extract the secondary metabolites, including Cyclo(Phe-Pro).
Materials:
-
Marine fungal strain (e.g., Aspergillus sp.)
-
Potato Dextrose Broth (PDB) medium prepared with sterile seawater
-
Erlenmeyer flasks
-
Shaking incubator
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Inoculation and Seed Culture: A pure culture of the marine fungus is inoculated into a seed culture flask containing PDB medium. The flask is incubated at 28°C for 3-4 days with shaking at 150 rpm.
-
Large-Scale Fermentation: The seed culture is then transferred to larger Erlenmeyer flasks containing PDB medium for large-scale fermentation. Incubation continues for 14-21 days at 28°C with shaking at 150 rpm.
-
Harvesting: After the fermentation period, the mycelia are separated from the culture broth by filtration.
-
Extraction of Broth: The culture filtrate is partitioned three times with an equal volume of ethyl acetate. The organic layers are combined.
-
Extraction of Mycelia: The mycelia are macerated and extracted three times with methanol. The methanol extracts are combined and evaporated to dryness.
-
Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification and Isolation
Objective: To purify Cyclo(Phe-Pro) from the crude extract using chromatographic techniques.
Materials:
-
Crude extract
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)
-
C18 reversed-phase HPLC column
-
HPLC grade solvents (e.g., methanol, acetonitrile, water)
Procedure:
-
Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to fractionate the components based on polarity.
-
Sephadex LH-20 Column Chromatography: Fractions showing promising activity or containing compounds of interest are further purified using a Sephadex LH-20 column with methanol as the eluent to separate compounds based on size.
-
High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved by reversed-phase HPLC on a C18 column. An isocratic or gradient elution with a mixture of methanol or acetonitrile and water is used to isolate the pure Cyclo(Phe-Pro).
Structural Elucidation
Objective: To confirm the identity and structure of the isolated Cyclo(Phe-Pro).
Techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecule.
Quantitative Data
The biological activity of Cyclo(Phe-Pro) and its derivatives has been evaluated in various assays. The following tables summarize some of the reported quantitative data.
| Compound | Cell Line | Activity | IC50 (µg/mL) | Reference |
| Cyclo(L-Phe-L-Pro) | HCT-116 (Colon Cancer) | Cytotoxic | 21.4 | |
| Cyclo(L-Phe-L-Pro) | OVCAR-8 (Ovarian Cancer) | Cytotoxic | 18.3 | |
| Cyclo(L-Phe-L-Pro) | SF-295 (Glioblastoma) | Cytotoxic | 16.0 | |
| Cyclo(L-Phe-D-Pro) | HCT-116 (Colon Cancer) | Cytotoxic | >50 | |
| Cyclo(L-Phe-D-Pro) | HepG2 (Liver Cancer) | Cytotoxic | >50 | |
| Cyclo(L-Phe-D-Pro) | MCF7 (Breast Cancer) | Cytotoxic | >50 |
Table 1: Cytotoxic Activity of Cyclo(Phe-Pro) Stereoisomers.
Visualizations
Experimental Workflow
The overall process for the discovery and isolation of Cyclo(Phe-Pro) from marine fungi can be visualized as a streamlined workflow.
References
- 1. Frontiers | Indole Diketopiperazine Alkaloids Isolated From the Marine-Derived Fungus Aspergillus chevalieri MCCC M23426 [frontiersin.org]
- 2. Indole Diketopiperazine Alkaloids Isolated From the Marine-Derived Fungus Aspergillus chevalieri MCCC M23426 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Chemical structure and stereochemistry of Cyclo(Phe-Pro) isomers
An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Cyclo(Phe-Pro) Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and biological activities of Cyclo(Phe-Pro) isomers. Cyclo(Phe-Pro), a cyclic dipeptide also known as a 2,5-diketopiperazine (DKP), has garnered significant attention in various scientific fields, including pharmaceutical development and neuroscience, due to its structural stability and diverse biological functions.[1] The presence of two chiral centers, one in the phenylalanine residue and one in the proline residue, gives rise to four distinct stereoisomers, each with unique spatial arrangements and potentially different biological effects.[2][3][4]
Chemical Structure and Stereoisomerism
Cyclo(Phe-Pro) is formed from the condensation of phenylalanine and proline amino acid residues. The four possible stereoisomers are:
-
Cyclo(L-Phe-L-Pro)
-
Cyclo(D-Phe-D-Pro)
-
Cyclo(L-Phe-D-Pro)
-
Cyclo(D-Phe-L-Pro)
The stereochemistry of the constituent amino acids dictates the cis or trans configuration of the substituents on the diketopiperazine ring. The L-L and D-D isomers adopt a cis conformation, while the L-D and D-L isomers are in a trans conformation. This structural difference significantly influences their biological activity.[5]
Physicochemical and Spectroscopic Data
The differentiation and characterization of Cyclo(Phe-Pro) isomers are achieved through various analytical techniques. The following table summarizes key quantitative data for these isomers.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Reported Cytotoxicity | Quorum Sensing Inhibition |
| Cyclo(L-Phe-L-Pro) | C14H16N2O2 | 244.29 | Moderate to high against various cancer cell lines. | Reported activity. |
| Cyclo(D-Phe-D-Pro) | C14H16N2O2 | 244.29 | Expected to have similar potency to the L-L isomer. | Expected to be similar to the L-L isomer in non-chiral environments. |
| Cyclo(L-Phe-D-Pro) | C14H16N2O2 | 244.29 | Can vary significantly from the L-L and D-L isomers. | Stereochemistry is a key determinant of activity. |
| Cyclo(D-Phe-L-Pro) | C14H16N2O2 | 244.29 | Promotes E. coli growth and biofilm formation. | - |
Synthesis and Characterization Protocols
The synthesis of Cyclo(Phe-Pro) stereoisomers generally involves the coupling of appropriately protected amino acid enantiomers to form a linear dipeptide, followed by deprotection and intramolecular cyclization.
General Synthetic Workflow
Detailed Experimental Protocol: Synthesis of Cyclo(L-Phe-L-Pro)
This protocol is adapted from established methods for synthesizing cyclic dipeptides.
Step 1: Synthesis of the Linear Dipeptide (Boc-L-Phe-L-Pro-OMe)
-
Dissolve L-Proline methyl ester hydrochloride (1 eq) and Boc-L-Phenylalanine (1 eq) in dichloromethane (DCM).
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude linear dipeptide.
-
Purify the product by column chromatography on silica gel.
Step 2: N-Deprotection
-
Dissolve the purified linear dipeptide in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the deprotected linear dipeptide as a TFA salt.
Step 3: Intramolecular Cyclization
-
Dissolve the deprotected dipeptide in isopropanol.
-
Add a base such as triethylamine (TEA) to neutralize the TFA salt.
-
Reflux the solution for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the solution and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water.
-
Dry the organic layer and concentrate to yield the crude Cyclo(L-Phe-L-Pro).
Step 4: Purification
-
Purify the crude product by semi-preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure Cyclo(L-Phe-L-Pro).
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized compounds. The chemical shifts of the α-protons of the amino acid residues can help in distinguishing between the cis and trans isomers.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized dipeptides.
-
X-ray Crystallography: Provides unambiguous determination of the solid-state conformation and absolute stereochemistry of the isomers.
-
Electronic Circular Dichroism (ECD): A powerful technique for the unambiguous stereochemical assignment of Cyclo(Phe-Pro) isomers in solution, as each stereoisomer exhibits a distinct ECD spectrum.
Biological Activities and Signaling
The stereochemistry of Cyclo(Phe-Pro) isomers is a critical determinant of their biological activity. These molecules are known to participate in various biological processes, including bacterial communication and potentially modulating host responses.
-
Quorum Sensing: Cyclo(L-Phe-L-Pro) has been identified as a signal molecule in bacterial quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression. It can influence the production of virulence factors and biofilm formation in various bacteria.
-
Anticancer Activity: Several Cyclo(Phe-Pro) isomers have demonstrated cytotoxic effects against various cancer cell lines. For instance, Cyclo(L-Phe-L-Pro) has shown marked cytotoxicity against HCT-116, OVCAR-8, and SF-295 cancer cell lines.
-
Neuroprotective and Other Activities: These compounds are also being investigated for their effects on the central nervous system and other therapeutic applications. For example, Cyclo(L-Phe-L-Pro) has been shown to inhibit IFN-β production by interfering with RIG-I activation, suggesting a role in modulating immune responses. The D-Phe-L-Pro isomer has been found to promote E. coli growth and biofilm formation.
Conclusion
The stereochemistry of Cyclo(Phe-Pro) isomers plays a pivotal role in defining their three-dimensional structure, which in turn dictates their physicochemical properties and biological functions. The ability to synthesize and characterize each stereoisomer is crucial for structure-activity relationship studies and for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers and professionals in drug discovery and chemical biology, highlighting the importance of stereochemical considerations in the study of cyclic dipeptides.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Cyclo(L-Phe-L-Pro)
Introduction
Cyclo(L-Phe-L-Pro), a naturally occurring cyclic dipeptide, also known as a 2,5-diketopiperazine, has garnered significant scientific interest due to its diverse biological activities. It is a secondary metabolite produced by a variety of organisms, including fungi, bacteria, and is also found in various food products.[1] Structurally, it is formed from the condensation of L-phenylalanine and L-proline. This constrained cyclic structure imparts unique physiological properties, making it a molecule of interest for drug discovery and development. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for its synthesis and analysis, and its known biological signaling pathways.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of Cyclo(L-Phe-L-Pro) are summarized in the tables below, providing a consolidated reference for researchers.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₆N₂O₂ | [2] |
| Molecular Weight | 244.29 g/mol | [2] |
| Appearance | White solid | [3] |
| Melting Point | 146-148 °C | [4] |
| Density | 1.3±0.1 g/cm³ | |
| Storage Temperature | -20°C or 2-8°C |
Solubility
| Solvent | Solubility | Source(s) |
| Water | Limited solubility | |
| DMSO | Soluble | |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of Cyclo(L-Phe-L-Pro).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific peak assignments can vary slightly based on the solvent and experimental conditions, general characteristics have been reported. The stereochemistry of Cyclo(L-Phe-L-Pro) isomers can be confirmed through techniques like Electronic Circular Dichroism (ECD) in conjunction with NMR.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Cyclo(L-Phe-L-Pro). High-resolution mass spectrometry (HRMS) can confirm the molecular formula.
-
[M+H]⁺ ion: m/z 245.1288 - 245.1296
The fragmentation pattern in the extracts has been observed to show seven of the eight main fragments.
Infrared (IR) Spectroscopy
-
N-H stretching: for the amide group.
-
C=O stretching: for the amide carbonyl groups.
-
C-H stretching: for the aromatic and aliphatic portions.
-
C=C stretching: for the aromatic ring.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and analysis of Cyclo(L-Phe-L-Pro).
Synthesis of Cyclo(L-Phe-L-Pro)
A common method for the synthesis of cyclic dipeptides like Cyclo(L-Phe-L-Pro) is through a solution-phase methodology. This involves the formation of a linear dipeptide from protected amino acid precursors, followed by an intramolecular cyclization.
Solution-Phase Synthesis Protocol
-
Protection of Amino Acids:
-
Protect the amino group of L-proline, for instance, with a Boc (tert-butyloxycarbonyl) group.
-
Protect the carboxyl group of L-phenylalanine as a methyl or ethyl ester.
-
-
Peptide Coupling:
-
Dissolve N-Boc-L-proline and L-phenylalanine methyl ester in a suitable solvent like dichloromethane.
-
Add a coupling agent (e.g., DCC/HOBt or HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction to isolate the protected linear dipeptide.
-
-
Deprotection of the Amino Group:
-
Remove the N-terminal protecting group (e.g., Boc group using trifluoroacetic acid (TFA)).
-
-
Intramolecular Cyclization:
-
Dissolve the deprotected linear dipeptide in a high-boiling point solvent like isopropanol.
-
Heat the solution to reflux under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
-
Monitor the reaction by TLC.
-
-
Purification:
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel or preparative HPLC.
-
Purification Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for the purification of cyclic dipeptides.
-
Column and Mobile Phase Selection:
-
A C18 column is commonly used.
-
The mobile phase typically consists of a gradient of water and acetonitrile (ACN) with an additive like trifluoroacetic acid (TFA) (e.g., 0.1%).
-
-
Method Development:
-
Perform an analytical run with a scouting gradient (e.g., 5% to 95% ACN) to determine the retention time of Cyclo(L-Phe-L-Pro).
-
-
Preparative Purification:
-
Switch to a preparative column with the same stationary phase.
-
Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., DMSO).
-
Inject the sample and run the optimized gradient.
-
Collect fractions based on the UV chromatogram.
-
-
Post-Purification:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and remove the solvent, often by lyophilization (freeze-drying).
-
Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-25 mg of the purified Cyclo(L-Phe-L-Pro) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved; if not, filter the solution into the NMR tube.
-
-
Data Acquisition:
-
Acquire 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve the purified compound in a suitable solvent like methanol or acetonitrile.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer using an appropriate ionization source, such as electrospray ionization (ESI).
-
Acquire data on a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.
-
Biological Activities and Signaling Pathways
Cyclo(L-Phe-L-Pro) exhibits a range of biological activities by modulating specific signaling pathways.
Quorum Sensing in Pseudomonas aeruginosa
Cyclo(L-Phe-L-Pro) can interfere with the quorum-sensing (QS) systems of bacteria like Pseudomonas aeruginosa. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. P. aeruginosa has two main AHL-based QS systems, las and rhl. Cyclo(L-Phe-L-Pro) is thought to act as a signaling molecule that can activate or antagonize LuxR-based QS systems, suggesting a role in inter-species communication.
Caption: Putative interference of Cyclo(L-Phe-L-Pro) with the las and rhl quorum-sensing systems in P. aeruginosa.
Inhibition of RIG-I-Mediated Antiviral Innate Immunity
Cyclo(L-Phe-L-Pro) has been shown to inhibit the production of interferon-β (IFN-β) by interfering with the activation of the retinoic-acid-inducible gene-I (RIG-I). RIG-I is a cytosolic pattern recognition receptor that detects viral RNA and initiates an antiviral response. By binding to the 2CARD domain of RIG-I, Cyclo(L-Phe-L-Pro) induces a conformational change that prevents its ubiquitination by TRIM25, thereby abrogating the downstream signaling cascade that leads to IFN-β production.
Caption: Mechanism of Cyclo(L-Phe-L-Pro) inhibition of the RIG-I signaling pathway.
Activation of PPAR-γ Signaling Pathway
Cyclo(L-Phe-L-Pro) has been identified as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). PPARs are nuclear receptors that regulate gene expression. Upon activation by a ligand like Cyclo(L-Phe-L-Pro), PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to PPAR Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This activity is linked to the neuroprotective effects of Cyclo(L-Phe-L-Pro), as PPAR-γ activation can inhibit the NF-κB pathway, which is involved in inflammation.
Caption: Activation of the PPAR-γ signaling pathway by Cyclo(L-Phe-L-Pro).
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the isolation, purification, and characterization of Cyclo(L-Phe-L-Pro) from a microbial culture.
Caption: General workflow for isolation and characterization of Cyclo(L-Phe-L-Pro).
Conclusion
Cyclo(L-Phe-L-Pro) is a cyclic dipeptide with a well-defined set of physical and chemical properties and a growing body of literature supporting its diverse biological activities. Its ability to modulate significant biological pathways, such as bacterial quorum sensing, antiviral innate immunity, and the PPAR-γ signaling pathway, makes it a compelling molecule for further investigation in the fields of drug discovery and development. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize, purify, and analyze this compound, facilitating future studies into its therapeutic potential.
References
Cyclo(Phe-Pro): A Key Quorum-Sensing Modulator in Vibrio Pathogenesis and Stress Response
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclic dipeptide Cyclo(L-Phenylalanine-L-Proline), or cFP, has emerged as a significant quorum-sensing (QS) molecule in several species of the genus Vibrio, including the human pathogens Vibrio vulnificus and Vibrio cholerae. Unlike canonical acyl-homoserine lactone (AHL) autoinducers, cFP engages in complex, species-specific regulatory pathways, primarily through the transmembrane protein ToxR. In V. vulnificus, cFP orchestrates a signaling cascade that confers resistance to oxidative stress, a critical factor for survival within a host. Conversely, in V. cholerae, cFP acts to downregulate key virulence factors, namely cholera toxin (CT) and the toxin-coregulated pilus (TCP). This molecule is also implicated in modulating the host's innate immune response, further highlighting its multifaceted role in the host-pathogen interaction. This technical guide provides a comprehensive overview of the core signaling pathways, quantitative data on cFP's effects, and detailed experimental protocols for studying this pivotal molecule.
Core Signaling Pathways of Cyclo(Phe-Pro) in Vibrio Species
Cyclo(Phe-Pro) functions as a signaling molecule that is recognized by the inner membrane protein ToxR, a key virulence regulator in many Vibrio species. The downstream effects of cFP-ToxR interaction, however, diverge significantly between different Vibrio species.
The cFP-Mediated Oxidative Stress Response in Vibrio vulnificus
In Vibrio vulnificus, cFP plays a crucial role in protecting the bacterium from oxidative stress, a common challenge encountered within a host organism.[1][2] The binding of cFP to ToxR initiates a signaling cascade that ultimately leads to the expression of hydroperoxidase I (KatG), an enzyme that detoxifies hydrogen peroxide.[1][2]
The signaling pathway proceeds as follows:
-
cFP-ToxR Interaction : cFP, the signaling molecule, is sensed by the transmembrane protein ToxR.
-
Activation of leuO Transcription : This interaction leads to the ToxR-dependent upregulation of the LysR-family transcriptional regulator, LeuO.[1]
-
Induction of Histone-like Proteins : LeuO directly binds to the upstream regions of the vhuA and vhuB genes, enhancing the transcription of the histone-like proteins vHUα and vHUβ.
-
Post-transcriptional Regulation of rpoS : The vHUα and vHUβ proteins then post-transcriptionally enhance the level of the alternative sigma factor RpoS (σS) by stabilizing its mRNA.
-
Activation of the RpoS Regulon : RpoS, a master regulator of the general stress response, induces the expression of a suite of genes, including katG, which encodes for hydroperoxidase I. This pathway also upregulates other genes in the RpoS regulon, such as aldA, gabD, and vvpE.
Downregulation of Virulence Factors in Vibrio cholerae by cFP
In stark contrast to its role in V. vulnificus, cFP acts as a negative regulator of virulence in Vibrio cholerae. It attenuates the production of cholera toxin (CT) and the toxin-coregulated pilus (TCP), two critical determinants of cholera pathogenesis. This suggests a mechanism for downregulating virulence late in infection, potentially facilitating dissemination.
The signaling pathway in V. cholerae is as follows:
-
cFP-ToxR Interaction : Similar to V. vulnificus, cFP is sensed by ToxR.
-
Induction of leuO Expression : The cFP-ToxR complex enhances the transcription of the LysR-family regulator, LeuO.
-
Repression of aphA Transcription : Increased levels of LeuO lead to the repression of aphA transcription.
-
Downregulation of the ToxR Regulon : AphA is a key activator of the ToxR regulon. Its repression leads to the downregulation of the entire virulence cascade, including the expression of tcpPH and toxT.
-
Attenuation of CT and TCP Production : The reduced expression of the ToxR regulon results in decreased production of cholera toxin and the toxin-coregulated pilus.
Quantitative Data on Cyclo(Phe-Pro) Activity
The following tables summarize the quantitative data on the production and effects of Cyclo(Phe-Pro) in Vibrio species as reported in the literature.
Table 1: Production of Cyclo(Phe-Pro) by Vibrio Species
| Vibrio Species | cFP Concentration in Culture Supernatant | Growth Phase of Maximal Production | Reference(s) |
| Vibrio cholerae | ~0.8 mM | Stationary Phase | , |
| Vibrio vulnificus | Not specified, but detected | Stationary Phase | |
| Vibrio parahaemolyticus | Not specified, but detected | Not specified | |
| Vibrio harveyi | ~0.3 mM | Not specified |
Table 2: Effects of Exogenous Cyclo(Phe-Pro) on Gene Expression in Vibrio Species
| Vibrio Species | Gene(s) Affected | cFP Concentration | Fold Change in Expression | Reference(s) |
| V. cholerae | leuO | 1 mM | 2.0-fold increase at 3h, 4.1-fold increase at 6h | |
| V. cholerae | tcpP | 1 mM | 3.4-fold decrease at 3h, 4.6-fold decrease at 6h | |
| V. cholerae | ctxAB | 1 mM | ~21-fold reduction in promoter activity | |
| V. cholerae | tcpA | 1 mM | ~29-fold reduction in promoter activity | |
| V. vulnificus | ompU-lacZ fusion | 1 mM | Up to 3-fold increase | |
| V. vulnificus | aldA, gabD, vvpE | 1 mM | Enhanced expression | |
| V. cholerae | leuO, vhuAB, rpoS | 0.5 mM | Highest level of expression | , |
Table 3: Effects of Exogenous Cyclo(Phe-Pro) on Virulence Factor Production and Host Response
| Effect | Organism/Cell Line | cFP Concentration | Observation | Reference(s) |
| CT Production Inhibition | V. cholerae O1 El Tor | 0.5 mM | ~2-fold reduction | |
| CT Production Inhibition | V. cholerae O1 El Tor | 0.8 mM | ~2-fold reduction | |
| CT Production Inhibition | V. cholerae O1 El Tor | 1 mM | ~4.5-fold reduction | |
| TcpA Production Inhibition | V. cholerae O1 El Tor | 0.5 - 1 mM | Concentration-dependent reduction | |
| Inhibition of Proinflammatory Cytokine Production | LPS-stimulated monocyte/macrophage cell line | < 5 mM | Suppression of production | |
| Inhibition of Nitric Oxide and ROS Production | LPS-stimulated monocyte/macrophage cell line | < 5 mM | Suppression of production |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Cyclo(Phe-Pro) in Vibrio species.
Quantification of Cyclo(Phe-Pro) by High-Performance Liquid Chromatography (HPLC)
This protocol is for the extraction and quantification of cFP from Vibrio culture supernatants.
Materials:
-
Vibrio culture grown to the desired optical density.
-
Ethyl acetate, HPLC grade.
-
Methanol, HPLC grade.
-
Acetonitrile, HPLC grade.
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Cyclo(Phe-Pro) analytical standard.
-
Centrifuge and sterile centrifuge tubes.
-
Rotary evaporator.
-
HPLC system with a C18 reverse-phase column and a UV detector.
Procedure:
-
Culture Preparation and Supernatant Collection:
-
Inoculate a suitable broth (e.g., LB broth with appropriate NaCl concentration) with the Vibrio strain of interest.
-
Incubate the culture under appropriate conditions (e.g., 30°C with shaking) to the desired growth phase (typically stationary phase for maximal cFP production).
-
Centrifuge the culture at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the bacterial cells.
-
Carefully collect the cell-free supernatant.
-
-
Extraction of cFP:
-
Mix the supernatant with an equal volume of ethyl acetate in a separatory funnel.
-
Shake vigorously for 2-3 minutes and then allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction process two more times with fresh ethyl acetate.
-
Pool the ethyl acetate extracts.
-
-
Sample Preparation for HPLC:
-
Evaporate the pooled ethyl acetate extract to dryness using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 30% methanol in water).
-
Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Mobile Phase A: HPLC-grade water with 0.1% TFA.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210-220 nm.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point for method development.
-
Quantification: Prepare a standard curve using the Cyclo(Phe-Pro) analytical standard. Compare the peak area of cFP in the sample to the standard curve to determine its concentration.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps for measuring changes in gene expression in Vibrio in response to cFP.
Materials:
-
Vibrio cultures (control and cFP-treated).
-
RNA extraction kit (e.g., TRIzol reagent or a column-based kit).
-
DNase I, RNase-free.
-
Reverse transcriptase and corresponding buffer.
-
dNTPs.
-
Random primers or gene-specific primers for reverse transcription.
-
qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
Gene-specific primers for the target and reference genes (e.g., 16S rRNA).
-
qRT-PCR instrument.
Procedure:
-
RNA Extraction:
-
Grow Vibrio cultures to the desired cell density and treat with the desired concentration of cFP for the specified time.
-
Harvest the cells by centrifugation.
-
Extract total RNA using a commercial kit or a TRIzol-based method, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.
-
-
cDNA Synthesis (Reverse Transcription):
-
In a sterile, RNase-free tube, combine the total RNA, reverse transcriptase, dNTPs, and primers (random hexamers or gene-specific).
-
Perform the reverse transcription reaction according to the enzyme manufacturer's protocol.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for the target or reference gene, and the synthesized cDNA.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at a primer-specific temperature).
-
Include no-template controls and no-reverse-transcriptase controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and reference genes in the control and cFP-treated samples.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Western Blotting for Protein Level Analysis
This protocol is for detecting changes in the levels of specific proteins (e.g., TcpA, OmpU) in Vibrio in response to cFP.
Materials:
-
Vibrio cell pellets (control and cFP-treated).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Protein molecular weight marker.
-
Transfer buffer and membrane (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the protein of interest.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system (e.g., CCD camera or X-ray film).
Procedure:
-
Protein Extraction:
-
Resuspend cell pellets in lysis buffer.
-
Lyse the cells by sonication or other appropriate methods.
-
Centrifuge to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE:
-
Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load the samples and a molecular weight marker onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Imaging:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Biofilm Formation Assay
This protocol describes a method to assess the effect of cFP on biofilm formation in Vibrio.
Materials:
-
Vibrio cultures.
-
96-well microtiter plates (polystyrene).
-
Growth medium (e.g., LB broth).
-
0.1% Crystal Violet solution.
-
30% Acetic acid.
-
Plate reader.
Procedure:
-
Biofilm Growth:
-
Grow overnight cultures of the Vibrio strain.
-
Dilute the overnight culture 1:100 in fresh growth medium containing different concentrations of cFP (and a no-cFP control).
-
Add 100-200 µL of the diluted culture to the wells of a 96-well plate.
-
Incubate the plate without shaking at the appropriate temperature (e.g., 30°C) for 24-48 hours.
-
-
Staining and Quantification:
-
Carefully discard the planktonic cells from the wells.
-
Gently wash the wells with sterile water or PBS to remove any remaining unattached cells.
-
Add 125 µL of 0.1% crystal violet to each well and incubate for 10-15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Dry the plate.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 550-595 nm using a plate reader.
-
Conclusion and Future Directions
Cyclo(Phe-Pro) is a versatile quorum-sensing molecule in Vibrio species with distinct, and in some cases opposing, regulatory roles. In V. vulnificus, it enhances survival by bolstering the oxidative stress response, while in V. cholerae, it acts to suppress virulence. This functional duality makes cFP and its associated pathways attractive targets for the development of novel antimicrobial and anti-virulence strategies. For instance, inhibitors of the cFP signaling pathway in V. vulnificus could potentially be used to render the pathogen more susceptible to host defenses. Conversely, cFP or its analogs could be explored as anti-virulence agents to mitigate the severity of cholera. Further research is warranted to fully elucidate the biosynthesis of cFP in Vibrio, identify its precise binding site on ToxR, and uncover the full spectrum of genes and phenotypes it regulates across different pathogenic species. Such knowledge will be instrumental in harnessing the therapeutic potential of modulating this unique quorum-sensing system.
References
The Therapeutic Potential of Cyclo(Phe-Pro): A Technical Guide for Researchers
An In-depth Review of the Biological Activities, Mechanisms of Action, and Experimental Protocols for the Cyclic Dipeptide Cyclo(Phe-Pro)
Introduction
Cyclo(L-phenylalanyl-L-prolyl), commonly referred to as Cyclo(Phe-Pro) or c(FP), is a cyclic dipeptide, a class of naturally occurring compounds found in various microorganisms and food products.[1] As a member of the 2,5-diketopiperazine (DKP) family, Cyclo(Phe-Pro) has garnered significant scientific interest due to its diverse and potent biological activities.[2] Its rigid structure provides stability against enzymatic degradation, a highly desirable characteristic for therapeutic agents.[3] Preclinical studies have revealed its potential as an anticancer, antimicrobial, neuroprotective, and immunomodulatory agent, making it a compelling candidate for further drug development. This technical guide provides a comprehensive overview of the current understanding of Cyclo(Phe-Pro)'s therapeutic potential, with a focus on its mechanisms of action, quantitative biological data, and detailed experimental protocols to facilitate further research.
Biological Activities and Therapeutic Potential
Cyclo(Phe-Pro) exhibits a broad spectrum of biological activities, implicating its potential in treating a range of diseases. These activities are summarized below, with quantitative data presented in the subsequent tables.
Anticancer Activity
Cyclo(Phe-Pro) has demonstrated significant growth inhibitory effects against various cancer cell lines.[4] Studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. For instance, in HT-29 colon cancer cells, Cyclo(Phe-Pro) was found to induce chromatin condensation and phosphatidylserine externalization, both hallmarks of apoptosis.[4] The proposed mechanism involves the activation of caspases, key enzymes in the apoptotic cascade. Specifically, it has been shown to activate caspase-3 and lead to the cleavage of poly(ADP-ribose) polymerase (PARP). Furthermore, it is suggested that Cyclo(Phe-Pro) may modulate the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes apoptosis. In some instances, the anticancer effects of proline-based dipeptides like Cyclo(Phe-Pro) have been linked to the induction of G1-phase arrest in the cell cycle.
Antimicrobial and Antifungal Activity
Cyclo(Phe-Pro) possesses broad-spectrum antibacterial and antifungal properties. It has shown efficacy against both Gram-positive and Gram-negative bacteria. The antimicrobial activity of Cyclo(Phe-Pro) has been demonstrated through inhibition of bacterial growth and biofilm formation. One of its mechanisms of action in the context of bacterial communication is its role in quorum sensing, where it can interfere with bacterial virulence. For example, it has been shown to downregulate the expression of virulence factors in Vibrio cholerae. In addition to its intrinsic antimicrobial effects, Cyclo(Phe-Pro) has been found to act synergistically with several commercial antibiotics, potentially offering a strategy to combat multidrug-resistant (MDR) strains.
Neuroprotective Effects
Emerging evidence suggests that Cyclo(Phe-Pro) may have a neuroprotective role. One of the key mechanisms identified is its activity as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). By activating PPAR-γ, Cyclo(Phe-Pro) can protect neuronal cells from oxidative stress-induced apoptosis. This protection is achieved by reducing the generation of reactive oxygen species (ROS) and inhibiting the activation of mitochondria-related apoptotic proteins like caspase-3. Furthermore, it has been shown to inhibit the activation and translocation of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB), in neuronal cells.
Immunomodulatory and Anti-inflammatory Effects
Cyclo(Phe-Pro) exhibits complex immunomodulatory properties. It has been shown to suppress innate immune responses by inhibiting the NF-κB signaling pathway. Specifically, it can inhibit the phosphorylation of IκB kinase (IKK) and the subsequent degradation of IκBα, which prevents the translocation of NF-κB to the nucleus. This leads to a reduction in the production of pro-inflammatory cytokines, nitric oxide, and reactive oxygen species in macrophages.
Conversely, in the context of viral infections, Cyclo(Phe-Pro) can act as a quorum-sensing molecule that inhibits the host's innate antiviral response. It achieves this by directly interacting with the retinoic acid-inducible gene-I (RIG-I), a key sensor of viral RNA. This interaction prevents the polyubiquitination of RIG-I, thereby suppressing the activation of interferon regulatory factor 3 (IRF-3) and reducing the production of type I interferons. This can enhance susceptibility to certain viruses, such as Hepatitis C and influenza.
Quantitative Data
The following tables summarize the quantitative data from various studies on the biological activities of Cyclo(Phe-Pro).
Table 1: Anticancer Activity of Cyclo(Phe-Pro)
| Cell Line | Assay | Metric | Value | Reference |
| HT-29 (Colon Cancer) | SRB Assay | % Growth Inhibition (10 mM) | >50% (p<0.01) | |
| HT-29 (Colon Cancer) | MTT Assay | Dose-dependent Inhibition | 0.008-10 mM | |
| MCF-7 (Breast Cancer) | SRB Assay | Significant Growth Inhibition | (p<0.01) | |
| HeLa (Cervical Cancer) | SRB Assay | Significant Growth Inhibition | (p<0.01) | |
| HCT-116 (Colon Cancer) | Not Specified | IC50 | 21.4 µg/mL | |
| OVCAR-8 (Ovarian Cancer) | Not Specified | IC50 | 18.3 µg/mL | |
| SF-295 (Glioblastoma) | Not Specified | IC50 | 16.0 µg/mL |
Table 2: Antimicrobial Activity of Cyclo(Phe-Pro)
| Microorganism | Assay | Metric | Result | Reference |
| P. aeruginosa | Disc Diffusion | Zone of Inhibition | 18 mm | |
| E. coli | Disc Diffusion | Zone of Inhibition | 12 mm | |
| Bacillus sp. | Disc Diffusion | Zone of Inhibition | 19 mm | |
| K. pneumoniae | Disc Diffusion | Zone of Inhibition | 18 mm | |
| Proteus sp. | Disc Diffusion | Zone of Inhibition | 14 mm | |
| S. aureus | Not Specified | MIC | 46.22 mg/mL |
Table 3: Neuroprotective Activity of Cyclo(Phe-Pro)
| Cell Line | Condition | Assay | Metric | Result | Reference |
| SH-SY5Y (Neuroblastoma) | H₂O₂-induced damage | MTT Assay | Cell Viability | Dose-dependent increase (up to 80.4% at 40 µM) | |
| SH-SY5Y (Neuroblastoma) | H₂O₂-induced damage | LDH Release Assay | Cytotoxicity | Dose-dependent decrease | |
| Ac2F (Rat Liver) | - | Luciferase Assay | PPAR-γ Activation | Most potent among 8 tested 2,5-DKPs |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to characterize the therapeutic potential of Cyclo(Phe-Pro).
Anticancer Activity Assays
1. Cell Viability and Growth Inhibition Assays (MTT and SRB)
-
Objective: To determine the cytotoxic and cytostatic effects of Cyclo(Phe-Pro) on cancer cell lines.
-
Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The SRB assay measures total protein content.
-
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HT-29, MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Cyclo(Phe-Pro) (e.g., 0.008 to 10 mM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
SRB Assay:
-
Fix the cells with 10% trichloroacetic acid for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with 0.4% SRB in 1% acetic acid for 30 minutes.
-
Wash with 1% acetic acid and air dry.
-
Solubilize the bound dye with 10 mM Tris base.
-
Measure the absorbance at 515 nm.
-
-
Data Analysis: Calculate the percentage of cell viability or growth inhibition relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by non-linear regression analysis.
-
2. Apoptosis Assays (Hoechst 33342 Staining and Annexin V/PI Staining)
-
Objective: To determine if Cyclo(Phe-Pro) induces apoptosis in cancer cells.
-
Principle: Hoechst 33342 stains the condensed chromatin in apoptotic cells more brightly than the chromatin in normal cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with a compromised membrane (late apoptotic and necrotic cells).
-
Protocol:
-
Treatment: Treat cancer cells with Cyclo(Phe-Pro) (e.g., 5 mM for 72 hours).
-
Hoechst 33342 Staining:
-
Incubate the treated cells with Hoechst 33342 solution (1 µg/mL) for 15 minutes at 37°C.
-
Wash the cells with PBS.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show condensed and fragmented nuclei.
-
-
Annexin V/PI Staining:
-
Harvest the treated cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
-
Antimicrobial Activity Assay (Kirby-Bauer Disc Diffusion)
-
Objective: To assess the antibacterial and antifungal activity of Cyclo(Phe-Pro).
-
Principle: A paper disc impregnated with the test compound is placed on an agar plate inoculated with the target microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disc.
-
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., E. coli, S. aureus, C. albicans) in sterile saline or broth.
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Disc Application: Aseptically place a sterile paper disc impregnated with a known concentration of Cyclo(Phe-Pro) onto the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around the disc.
-
Neuroprotective and Immunomodulatory Assays
1. PPAR-γ Transactivation Assay (Luciferase Reporter Assay)
-
Objective: To determine if Cyclo(Phe-Pro) can activate the PPAR-γ receptor.
-
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., Ac2F rat liver cells) with a PPAR-γ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs) in the promoter region.
-
Treatment: Treat the transfected cells with various concentrations of Cyclo(Phe-Pro) for 24 hours. Include a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Express the results as fold activation over the vehicle control.
-
2. NF-κB Inhibition Assay (Western Blot for IκBα Degradation)
-
Objective: To investigate the effect of Cyclo(Phe-Pro) on the NF-κB signaling pathway.
-
Protocol:
-
Cell Stimulation: Pre-treat macrophages (e.g., RAW 264.7) with Cyclo(Phe-Pro) for a specified time, then stimulate with an NF-κB activator such as lipopolysaccharide (LPS).
-
Protein Extraction: Lyse the cells at different time points after stimulation and collect the total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against IκBα.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Densitometric analysis of the IκBα bands will show a decrease in its levels upon LPS stimulation, which should be prevented by effective concentrations of Cyclo(Phe-Pro).
-
Signaling Pathways and Logical Relationships
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by Cyclo(Phe-Pro).
Caption: Proposed apoptotic signaling pathway for Cyclo(Phe-Pro) in cancer cells.
Caption: Neuroprotective mechanism of Cyclo(Phe-Pro) via PPAR-γ activation.
Caption: Dual immunomodulatory roles of Cyclo(Phe-Pro) on NF-κB and RIG-I signaling.
Conclusion and Future Directions
Cyclo(Phe-Pro) is a versatile cyclic dipeptide with a remarkable range of biological activities, making it a promising lead compound for the development of novel therapeutics. Its demonstrated anticancer, antimicrobial, neuroprotective, and immunomodulatory properties, coupled with its inherent stability, warrant further investigation. Future research should focus on elucidating the precise molecular targets of Cyclo(Phe-Pro) to better understand its mechanisms of action. Comprehensive structure-activity relationship (SAR) studies are essential for optimizing its potency and selectivity. Furthermore, in vivo studies in relevant animal models are crucial to evaluate the efficacy, pharmacokinetics, and safety of Cyclo(Phe-Pro) and its derivatives, paving the way for potential clinical applications. The continued exploration of this fascinating molecule holds great promise for addressing unmet medical needs in oncology, infectious diseases, and neurodegenerative disorders.
References
Cyclo(Phe-Pro): A Technical Guide to its Mechanism of Action in Inhibiting Viral Immunity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-Phe-L-Pro) (cFP), a cyclic dipeptide, has emerged as a significant modulator of the host's innate immune response to viral infections. This technical guide provides an in-depth analysis of the molecular mechanisms by which cFP inhibits viral immunity, with a primary focus on its interaction with the RIG-I signaling pathway. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows to serve as a comprehensive resource for researchers in immunology and drug development.
Core Mechanism of Action: Targeting the RIG-I Signaling Pathway
The primary mechanism by which Cyclo(Phe-Pro) exerts its inhibitory effect on viral immunity is through the direct targeting of the Retinoic acid-Inducible Gene I (RIG-I), a key pattern recognition receptor (PRR) responsible for detecting viral RNA in the cytoplasm.
Upon viral infection, RIG-I recognizes viral RNA containing 5'-triphosphate moieties. This recognition triggers a conformational change in RIG-I, exposing its tandem caspase activation and recruitment domains (2CARD). This exposure facilitates the interaction with the E3 ubiquitin ligase TRIM25, which catalyzes the K63-linked polyubiquitination of the RIG-I 2CARD. This ubiquitination is a critical activation step, leading to the recruitment of the mitochondrial antiviral-signaling protein (MAVS), subsequent aggregation of MAVS, and the activation of downstream signaling cascades that culminate in the production of type I interferons (IFNs), such as IFN-β.
Cyclo(Phe-Pro) intervenes at a crucial juncture in this pathway. It directly binds to the 2CARD domain of RIG-I. This binding induces a conformational change in RIG-I that sterically hinders the access of TRIM25 to its ubiquitination sites on the 2CARD domain. By preventing this essential ubiquitination event, cFP effectively abrogates the activation of RIG-I and the subsequent downstream signaling, leading to a significant reduction in type I interferon production. This mechanism has been shown to enhance host susceptibility to viruses that are primarily sensed by RIG-I, such as influenza virus, Sendai virus, and Hepatitis C virus. Notably, the inhibitory action of cFP is specific to the RIG-I pathway and does not affect the MDA5-mediated antiviral response.
Signaling Pathway Diagram
Quantitative Data Summary
The inhibitory effects of Cyclo(Phe-Pro) on the RIG-I signaling pathway and subsequent viral replication have been quantified in several studies. The following tables summarize the key quantitative findings.
| Parameter | Virus/Stimulant | Cell Line | Method | Result |
| IFN-β Promoter Activity | Sendai Virus (SeV) | HEK293T | Luciferase Reporter Assay | Dose-dependent inhibition |
| Poly(I:C) | HEK293T | Luciferase Reporter Assay | Dose-dependent inhibition | |
| IFN-β mRNA Expression | Sendai Virus (SeV) | HEK293T | qRT-PCR | Significant reduction at 10 µM cFP |
| Influenza A/WSN/33 | A549 | qRT-PCR | Significant reduction at 10 µM cFP | |
| Viral Titer | Influenza A/WSN/33 | A549 | Plaque Assay | Increased viral titer in the presence of cFP |
| Sendai Virus (SeV) | A549 | Plaque Assay | Increased viral titer in the presence of cFP | |
| RIG-I Ubiquitination | Sendai Virus (SeV) | HEK293T | In vivo Ubiquitination Assay | Dose-dependent inhibition |
Note: Specific IC50 and EC50 values for the antiviral effects of Cyclo(Phe-Pro) are not consistently reported in the currently available literature. The data indicates a dose-dependent effect, with significant inhibition of IFN-β production and promotion of viral replication observed at concentrations in the micromolar range.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of Cyclo(Phe-Pro).
In Vivo RIG-I Ubiquitination Assay
This assay is crucial for demonstrating the direct inhibitory effect of cFP on the ubiquitination of RIG-I.
Objective: To determine if Cyclo(Phe-Pro) inhibits the K63-linked polyubiquitination of RIG-I in cells upon viral infection.
Materials:
-
HEK293T cells
-
Expression plasmids for FLAG-tagged RIG-I and HA-tagged Ubiquitin
-
Sendai Virus (SeV)
-
Cyclo(Phe-Pro) (cFP)
-
Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)
-
Wash buffer (Lysis buffer with 500 mM NaCl)
-
Anti-FLAG antibody-conjugated magnetic beads
-
Anti-HA antibody
-
Anti-FLAG antibody
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 10-cm dishes to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with plasmids encoding FLAG-RIG-I and HA-Ubiquitin using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Treatment and Infection:
-
24 hours post-transfection, pre-treat the cells with varying concentrations of Cyclo(Phe-Pro) (e.g., 0, 1, 5, 10 µM) for 2 hours.
-
Infect the cells with Sendai Virus (SeV) at a multiplicity of infection (MOI) of 10 for 8 hours.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 1 mL of ice-cold lysis buffer for 30 minutes on a rocker at 4°C.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Transfer the supernatant to a new microcentrifuge tube.
-
Add anti-FLAG antibody-conjugated magnetic beads to the lysate and incubate for 4 hours at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer and once with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by boiling the beads in 2x SDS-PAGE loading buffer for 10 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (anti-HA to detect ubiquitinated RIG-I and anti-FLAG to detect total immunoprecipitated RIG-I) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
IFN-β Promoter Luciferase Reporter Assay
This assay quantifies the effect of cFP on the activation of the IFN-β promoter, a direct downstream target of the RIG-I pathway.
Objective: To measure the dose-dependent inhibition of IFN-β promoter activity by Cyclo(Phe-Pro).
Materials:
-
HEK293T cells
-
IFN-β promoter-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Sendai Virus (SeV) or Poly(I:C)
-
Cyclo(Phe-Pro) (cFP)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 24-well plates.
-
Co-transfect the cells with the IFN-β promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
-
Treatment and Stimulation:
-
24 hours post-transfection, pre-treat the cells with different concentrations of cFP for 2 hours.
-
Stimulate the cells with SeV (MOI of 10) or transfect with Poly(I:C) (1 µg/mL) for 16 hours.
-
-
Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of IFN-β promoter activity relative to the unstimulated control.
-
Plaque Assay for Viral Titer Determination
This assay is used to quantify the amount of infectious virus produced in the presence or absence of cFP.
Objective: To determine the effect of Cyclo(Phe-Pro) on the replication of influenza virus.
Materials:
-
A549 cells
-
Influenza A/WSN/33 virus
-
Cyclo(Phe-Pro) (cFP)
-
Infection medium (e.g., DMEM with 0.2% BSA and 1 µg/mL TPCK-trypsin)
-
Agarose overlay (e.g., 2x MEM, 1.2% agarose, DEAE-dextran, TPCK-trypsin)
-
Crystal violet solution
Protocol:
-
Cell Seeding:
-
Seed A549 cells in 6-well plates to form a confluent monolayer.
-
-
Infection and Treatment:
-
Pre-treat A549 cells with cFP at various concentrations for 2 hours.
-
Infect the cells with serial dilutions of Influenza A/WSN/33 virus for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
-
Overlay and Incubation:
-
Add 2 mL of agarose overlay containing the respective concentrations of cFP to each well.
-
Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells with 4% paraformaldehyde for 1 hour.
-
Remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques to determine the viral titer (PFU/mL).
-
Experimental Workflow and Logical Relationship Diagrams
Experimental Workflow for Assessing cFP Activity
Logical Relationship of cFP's Molecular Interactions
Conclusion and Future Directions
Cyclo(Phe-Pro) represents a fascinating example of a microbial metabolite that can potently modulate the host's innate immune system. Its specific targeting of the RIG-I signaling pathway provides a clear mechanism for its immunosuppressive and pro-viral effects against a subset of RNA viruses. The detailed understanding of this mechanism, as outlined in this guide, opens avenues for the development of novel therapeutics.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of cFP to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety: Evaluating the in vivo effects of cFP and its derivatives in animal models of viral infection to assess their therapeutic potential and potential toxicity.
-
Broader Immunomodulatory Effects: Investigating whether cFP interacts with other components of the innate or adaptive immune systems.
-
Therapeutic Applications: Exploring the potential of cFP-based molecules as immunosuppressants in autoimmune diseases where the RIG-I pathway is implicated.
This technical guide provides a solid foundation for researchers and drug developers to further explore the biology of Cyclo(Phe-Pro) and its potential applications in medicine.
Anticancer Properties of Cyclo(Pro-Pro-Phe-Phe) Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents due to their high receptor affinity, specificity, and enhanced stability compared to their linear counterparts. Among these, scaffolds built around the core motif of Cyclo(Pro-Pro-Phe-Phe) have garnered significant attention for their potential anticancer properties. The inherent rigidity of the cyclic structure, combined with the specific amino acid sequence, appears to be crucial for their biological activity. This technical guide provides an in-depth overview of the current understanding of the anticancer properties of Cyclo(Pro-Pro-Phe-Phe) and its analogs, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Data on Anticancer Activity
The anticancer efficacy of various derivatives of the Cyclo(Pro-Pro-Phe-Phe) scaffold has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.
| Compound/Analog | Cancer Cell Line(s) | Cancer Type | IC50 (µM) | Reference(s) |
| Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe) (CLA) | DMBC29, DMBC28 | Melanoma | ~10 | [1][2] |
| Cyclo(Pro-homoPro-β³homoPhe-Phe) (P11) | DMBC29 | Melanoma | ~40 | [1][2] |
| Cyclo(L-Phe-L-Pro) | HT-29 | Colon Cancer | >50% inhibition at 10 mM | |
| MCF-7 | Breast Cancer | >50% inhibition at 10 mM | ||
| HeLa | Cervical Cancer | >50% inhibition at 10 mM | ||
| Cyclo(L-Trp-L-Phe) | 37 human tumor cell lines | Various | 3.3 µg/mL (average) | [3] |
Experimental Protocols
Synthesis of Cyclo(Pro-Pro-Phe-Phe) Scaffolds
The synthesis of these cyclic tetrapeptides can be achieved through both solid-phase and solution-phase methodologies.
1. Solid-Phase Peptide Synthesis (SPPS):
-
Resin and Linker: A suitable resin, such as Rink amide or 2-chlorotrityl chloride resin, is often employed. The choice of linker, like 4-(4-hydroxymethyl-3-methoxyphenoxy)-butyric acid (HMPA), is critical for subsequent cleavage.
-
Amino Acid Coupling: Stepwise coupling of Fmoc-protected amino acids is carried out using coupling reagents like HBTU/HOBt/DIEA or PyBop/DIEA.
-
Cleavage from Resin: The linear peptide is cleaved from the resin using an appropriate cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Cyclization: The cyclization of the linear peptide is then performed in solution under high dilution to favor intramolecular cyclization over polymerization.
2. Solution-Phase Synthesis:
-
Fragment Condensation: Dipeptide fragments can be synthesized and then coupled to form the linear tetrapeptide.
-
Protecting Groups: Orthogonal protecting groups are used for the N-terminus (e.g., Boc or Fmoc) and the C-terminus (e.g., methyl or ethyl ester) to allow for selective deprotection.
-
Cyclization: After deprotection of both termini, the linear peptide is cyclized in solution using a coupling agent.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the cyclic peptide dissolved in a suitable solvent (e.g., DMSO, with the final concentration not exceeding 0.1%) and incubated for 24, 48, or 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: The formazan crystals are dissolved by adding 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).
-
Absorbance Measurement: The absorbance is read at a wavelength of 570-590 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the cyclic peptide for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Mechanism of Action and Signaling Pathways
The anticancer activity of Cyclo(Pro-Pro-Phe-Phe) scaffolds appears to be mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
Induction of Apoptosis
Several studies indicate that these cyclic peptides induce apoptosis in cancer cells. For instance, Cyclo(Phe-Pro) has been shown to induce apoptosis in HT-29 colon cancer cells, which is associated with an increase in caspase-3 activity. This suggests the involvement of the caspase cascade in the execution of apoptosis.
Modulation of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers. Some cyclic dipeptides have been shown to exert their anticancer effects by inhibiting this pathway. For example, Cyclo(Phe-Tyr) mitigates damage in cerebral ischemia/reperfusion injury models by inhibiting excessive autophagy through the PI3K/AKT/mTOR signaling pathway. While direct evidence for the interaction of the core Cyclo(Pro-Pro-Phe-Phe) scaffold with this pathway is still emerging, its established role in cancer makes it a highly probable target.
Inhibition of the NF-κB Pathway
The transcription factor NF-κB plays a pivotal role in inflammation and cancer by promoting cell survival and proliferation and inhibiting apoptosis. There is evidence directly linking a related cyclic dipeptide to the modulation of this pathway. Cyclo(L-Pro-L-Phe) has been identified as a partial agonist of PPAR-γ (peroxisome proliferator-activated receptor-gamma). Activation of PPAR-γ is known to inhibit the activation and nuclear translocation of NF-κB. This suggests a mechanism whereby Cyclo(Pro-Pro-Phe-Phe) scaffolds could exert anti-inflammatory and pro-apoptotic effects.
In Vivo Studies
Preclinical in vivo studies have provided evidence for the anticancer potential of Cyclo(Pro-Pro-Phe-Phe) related compounds.
-
In a xenograft mouse model, oral administration of cis-cyclo(L-Phe-L-Pro) resulted in a significant reduction in tumor volume without observable systemic toxicity.
-
A stereochemical variant, cyclo-[D-Pro-Pro-β3-HoPhe-Phe-] (P03) , demonstrated anti-inflammatory properties in a mouse model of contact sensitivity.
These studies highlight the potential for these compounds to be developed as orally bioavailable and non-toxic anticancer agents.
Conclusion
Cyclo(Pro-Pro-Phe-Phe) scaffolds represent a promising class of cyclic peptides with demonstrated anticancer properties. Their mechanism of action appears to involve the induction of apoptosis and the modulation of key cancer-related signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways. The available in vitro and in vivo data warrant further investigation into the therapeutic potential of these compounds. Future research should focus on expanding the structure-activity relationship studies, optimizing the pharmacokinetic properties of lead compounds, and further elucidating the precise molecular targets and mechanisms of action. This will be crucial for the translation of these promising scaffolds into novel and effective cancer therapies.
References
The Role of Cyclo(Phe-Pro) in Bacterial Communication and Virulence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Phe-Pro) (cFP), a cyclic dipeptide, has emerged as a significant signaling molecule in the intricate world of bacterial communication. This technical guide provides an in-depth exploration of the multifaceted role of cFP in modulating bacterial virulence, with a particular focus on the human pathogens Vibrio cholerae and Staphylococcus aureus. We delve into the molecular mechanisms by which cFP influences the expression of key virulence factors, including cholera toxin and toxin-coregulated pilus in V. cholerae, and its impact on biofilm formation in S. aureus. This guide offers a comprehensive overview of the signaling pathways involved, detailed experimental protocols for studying these interactions, and a summary of quantitative data to facilitate further research and drug development efforts targeting bacterial virulence.
Introduction
Intercellular communication is a fundamental process that allows bacteria to coordinate their behavior, adapt to changing environments, and establish infections. One of the key mechanisms governing this communication is quorum sensing (QS), a process that relies on the production, release, and detection of small signaling molecules. Cyclic dipeptides, such as Cyclo(Phe-Pro) (cFP), are a class of molecules that have been identified as important players in these signaling networks.[1]
Produced by a variety of bacteria, including species of Vibrio, Pseudomonas, and Lactobacillus, cFP has been shown to modulate a range of physiological processes, most notably virulence factor production and biofilm formation.[1][2] Its ability to interfere with these critical pathogenic traits has positioned cFP and its derivatives as promising candidates for the development of novel anti-virulence therapies. This guide will provide a detailed technical overview of the current understanding of cFP's role in bacterial pathogenesis.
Cyclo(Phe-Pro) in Vibrio cholerae: Inhibition of Virulence Factors
In Vibrio cholerae, the causative agent of cholera, the expression of key virulence factors, namely cholera toxin (CT) and the toxin-coregulated pilus (TCP), is tightly regulated.[3][4] Evidence strongly indicates that cFP acts as a negative regulator of this virulence cascade.
Mechanism of Action
Cyclo(Phe-Pro) exerts its inhibitory effects on CT and TCP production by targeting the ToxR regulon, a complex hierarchical regulatory system. The primary mechanism involves the downregulation of the transcriptional activator tcpPH. This reduction in tcpPH expression leads to a subsequent decrease in the expression of toxT, the direct activator of the ctx (cholera toxin) and tcp (toxin-coregulated pilus) operons.
Furthermore, cFP has been shown to signal through the virulence regulator ToxR to activate the expression of leuO, a LysR-family transcriptional regulator. Increased levels of LeuO, in turn, repress the transcription of aphA, another key activator of tcpPH. This intricate signaling cascade ultimately leads to the attenuation of virulence factor production in V. cholerae.
Signaling Pathway
Cyclo(Phe-Pro) in Staphylococcus aureus: Modulation of Biofilm Formation and Virulence
Staphylococcus aureus is a major human pathogen known for its ability to form robust biofilms, which contribute to antibiotic resistance and persistent infections. Cyclo(Phe-Pro) has been shown to interfere with these processes by targeting key regulatory systems.
Mechanism of Action
In S. aureus, cFP has been demonstrated to inhibit biofilm formation by affecting the synthesis of extracellular polymeric substances (EPS). This is achieved, in part, by downregulating the expression of genes related to the synthesis of polysaccharide intercellular adhesion (PIA), a crucial component of the staphylococcal biofilm matrix. Specifically, cFP can affect the expression of the icaADBC operon, which encodes the enzymes responsible for PIA production.
Furthermore, cFP has been shown to modulate the accessory gene regulator (agr) quorum-sensing system, a global regulator of virulence in S. aureus. The agr system controls the expression of a wide range of virulence factors, including toxins and enzymes. By interfering with the agr system, cFP can lead to a reduction in the production of these virulence factors. Molecular docking studies suggest that cFP may bind to the AgrC histidine kinase, a key sensor component of the agr system.
Signaling Pathway
Quantitative Data Summary
The following tables summarize the quantitative effects of Cyclo(Phe-Pro) on virulence factor production in Vibrio cholerae and biofilm formation in Staphylococcus aureus.
Table 1: Effect of Cyclo(Phe-Pro) on Vibrio cholerae Virulence Factor Production
| Concentration of Cyclo(Phe-Pro) | Inhibition of Cholera Toxin (CT) Production | Inhibition of Toxin-Coregulated Pilus (TCP) Production | Reference |
| 1 mM | ~4.5-fold reduction | Strong inhibition | |
| 0.5 mM | Concentration-dependent reduction | Concentration-dependent reduction | |
| 0.25 mM | Concentration-dependent reduction | Concentration-dependent reduction | |
| 0.1 mM | Concentration-dependent reduction | Concentration-dependent reduction |
Table 2: Effect of Cyclo(Phe-Pro) on Staphylococcus aureus Biofilm Formation
| Concentration of Cyclo(Phe-Pro) | Inhibition of Biofilm Formation | Reference |
| 12.3 mmol/L | Significant inhibition |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of Cyclo(Phe-Pro).
Cholera Toxin (CT) ELISA
Objective: To quantify the amount of cholera toxin produced by Vibrio cholerae in the presence and absence of Cyclo(Phe-Pro).
Materials:
-
96-well microtiter plates
-
GM1 ganglioside
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
V. cholerae culture supernatants
-
Purified cholera toxin standard
-
Anti-CT polyclonal antibody (primary antibody)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of GM1 ganglioside (1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBS-T).
-
Blocking: Block the wells with 200 µL of 1% BSA in PBS for 1 hour at 37°C.
-
Washing: Wash the plate three times with PBS-T.
-
Sample and Standard Incubation: Add 100 µL of culture supernatants (appropriately diluted in PBS) and purified CT standards to the wells. Incubate for 2 hours at 37°C.
-
Washing: Wash the plate three times with PBS-T.
-
Primary Antibody Incubation: Add 100 µL of anti-CT primary antibody (diluted in PBS with 1% BSA) to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with PBS-T.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted in PBS with 1% BSA) to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with PBS-T.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Quantification: Generate a standard curve from the absorbance values of the purified CT standards and use it to determine the concentration of CT in the culture supernatants.
TcpA Western Blot
Objective: To detect and semi-quantify the production of the Toxin-Coregulated Pilus subunit A (TcpA) in Vibrio cholerae.
Materials:
-
V. cholerae whole-cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-TcpA primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare whole-cell lysates of V. cholerae grown under desired conditions by resuspending cell pellets in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE: Separate the proteins in the lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-TcpA primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with Tris-buffered saline containing 0.1% Tween 20 (TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: The intensity of the bands corresponding to TcpA can be quantified using densitometry software.
Biofilm Quantification using Crystal Violet Assay
Objective: To quantify the amount of biofilm formed by Staphylococcus aureus in the presence and absence of Cyclo(Phe-Pro).
Materials:
-
96-well polystyrene microtiter plates
-
S. aureus culture
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
-
Plate reader
Procedure:
-
Inoculation: Inoculate the wells of a 96-well plate with 200 µL of a diluted overnight culture of S. aureus in TSB, including different concentrations of cFP.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Gently aspirate the planktonic cells from each well and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Fixation (Optional): Air-dry the plate or fix the biofilm by heating at 60°C for 1 hour.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the washing water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet bound to the biofilm.
-
Measurement: Transfer 125-150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at a wavelength between 570-595 nm using a plate reader.
-
Analysis: The absorbance is directly proportional to the amount of biofilm formed.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the relative expression of target genes (e.g., tcpPH, leuO in V. cholerae; agrA, agrC, hla, spa in S. aureus) in response to Cyclo(Phe-Pro).
Materials:
-
Bacterial cultures treated with and without cFP
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR instrument
-
SYBR Green or probe-based qPCR master mix
-
Gene-specific primers
Procedure:
-
RNA Extraction: Extract total RNA from bacterial cultures using a commercial RNA extraction kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, SYBR Green or probe-based master mix, and gene-specific forward and reverse primers.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using an appropriate cycling program (denaturation, annealing, and extension steps).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., gyrA or 16S rRNA).
Conclusion and Future Directions
Cyclo(Phe-Pro) is a key signaling molecule that plays a significant role in regulating bacterial communication and virulence in important human pathogens. Its ability to inhibit cholera toxin and toxin-coregulated pilus production in Vibrio cholerae and to disrupt biofilm formation in Staphylococcus aureus highlights its potential as a lead compound for the development of novel anti-virulence strategies.
Future research should focus on elucidating the precise molecular interactions between cFP and its cellular targets. A deeper understanding of the structure-activity relationships of cFP and its analogs could lead to the design of more potent and specific inhibitors of bacterial virulence. Furthermore, exploring the role of cFP in other pathogenic bacteria and in complex microbial communities will provide a more comprehensive picture of its ecological and clinical significance. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of cFP and to harness its therapeutic potential in the fight against bacterial infections.
References
- 1. Crystal violet staining protocol | Abcam [abcam.com]
- 2. Crystal violet assay [bio-protocol.org]
- 3. The Cyclic Dipeptide Cyclo(Phe-Pro) Inhibits Cholera Toxin and Toxin-Coregulated Pilus Production in O1 El Tor Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-cell Vibrio cholerae ELISA [protocols.io]
Cyclo(Phe-Pro)'s Journey Across Biological Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclo(Phe-Pro), a cyclic dipeptide with diverse biological activities, traverses biological membranes primarily through a mechanism of passive diffusion. This transport is dictated by its inherent physicochemical properties, notably its low molecular weight and lipophilicity. While the predominant route is passive, the potential for minor contributions from carrier-mediated transport cannot be entirely excluded, although direct evidence for Cyclo(Phe-Pro) remains to be established. Once intracellular, Cyclo(Phe-Pro) can modulate critical signaling pathways, including the NF-κB and bacterial quorum sensing systems, highlighting its significance as a bioactive molecule. This technical guide provides a comprehensive overview of the transport mechanisms of Cyclo(Phe-Pro), supported by quantitative data from related compounds, detailed experimental protocols, and visual representations of the involved pathways and processes.
Mechanisms of Cyclo(Phe-Pro) Membrane Transport
The passage of Cyclo(Phe-Pro) across the lipid bilayer of biological membranes is a critical step for its biological activity. The available evidence strongly indicates that this process is governed by passive diffusion.
Passive Diffusion: The Primary Route
The physicochemical properties of cyclic dipeptides, including their relatively low molecular weight and hydrophobic nature, favor their passive diffusion across the lipid-rich environment of the cell membrane. The cyclic structure can also enhance membrane permeability by reducing the number of exposed polar groups and promoting intramolecular hydrogen bonding, which shields polar amide bonds from the hydrophobic membrane core.
Potential for Carrier-Mediated Transport
While passive diffusion is the principal mechanism for Cyclo(Phe-Pro), some studies on other cyclic dipeptides suggest a potential, albeit likely minor, role for carrier-mediated transport. For instance, the transport of cyclo(Gly-Phe) has been shown to be partially mediated by the oligopeptide transporter. However, direct evidence for the involvement of transporters like PepT1 in the uptake of Cyclo(Phe-Pro) is currently lacking. Further investigation, such as transport inhibition studies using known transporter inhibitors, would be necessary to definitively rule out any carrier-mediated component for Cyclo(Phe-Pro).
Quantitative Data on Cyclic Dipeptide Permeability
Table 1: Gastrointestinal Absorption of a Cyclic Dipeptide in Rats
| Cyclic Dipeptide | Dose | Time to Peak Absorption | Absorption Efficiency (first 10 min) | Total Absorption Completion |
| cyclo(L-leucyl-[U-14C]glycine) | 47.9 nmol | 2.5 min | 94% | 20 min |
Data from a study on unanesthetized rats with catheterized portal veins, indicating rapid and almost complete absorption from the gastrointestinal tract.[2]
Table 2: Blood-Brain Barrier Permeability of a Cyclic Dipeptide
| Cyclic Dipeptide | Transport Mechanism | Key Finding |
| Cyclo(His-Pro) | Nonsaturable | Slowly enters the brain but has a long half-life in the blood, allowing for accumulation in the CNS.[3] |
This data highlights the ability of some cyclic dipeptides to cross the blood-brain barrier, a critical consideration for neurologically active compounds.
Experimental Protocols for Studying Membrane Transport
Several well-established in vitro and in vivo methods are employed to investigate the membrane transport of molecules like Cyclo(Phe-Pro).
Radiolabeled Uptake Assays
This method directly measures the accumulation of a radiolabeled compound within cells over time.
Methodology:
-
Cell Culture: Cells of interest (e.g., bacterial, yeast, or mammalian cell lines) are cultured to a specific density.
-
Radiolabeling: Cyclo(Phe-Pro) is synthesized with a radioactive isotope (e.g., ¹⁴C or ³H).
-
Incubation: The radiolabeled Cyclo(Phe-Pro) is added to the cell suspension or monolayer at various concentrations.
-
Time Course: Aliquots of the cell suspension are taken at different time points (e.g., from 10 seconds to 10 minutes).
-
Separation: Cells are rapidly separated from the extracellular medium, typically by filtration through a membrane that retains the cells.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radiolabel.
-
Quantification: The radioactivity retained on the filters (representing intracellular accumulation) is measured using a scintillation counter.
-
Data Analysis: The rate of uptake is calculated and can be used to determine kinetic parameters. To distinguish between passive and active transport, the assay can be performed at 0°C (to inhibit metabolic activity) or in the presence of metabolic inhibitors.
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized intestinal epithelial cells that serve as an in vitro model of the human intestinal barrier.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
Transport Experiment: The test compound (Cyclo(Phe-Pro)) is added to the apical (AP) or basolateral (BL) side of the monolayer.
-
Sampling: Samples are taken from the receiver compartment (BL or AP, respectively) at various time points.
-
Quantification: The concentration of the compound in the samples is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): The rate of transport is used to calculate the Papp value, which is a measure of the permeability of the compound across the cell monolayer. Bidirectional transport studies (AP to BL and BL to AP) can be performed to assess the involvement of active efflux transporters.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that measures the passive permeability of a compound across an artificial lipid membrane.
Methodology:
-
Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Assay Setup: The filter plate (donor compartment) is placed in a receiver plate containing buffer.
-
Compound Addition: The test compound is added to the donor compartment.
-
Incubation: The plate is incubated for a specific period to allow the compound to diffuse across the artificial membrane into the receiver compartment.
-
Quantification: The concentration of the compound in both the donor and receiver compartments is measured.
-
Calculation of Effective Permeability (Pe): The Pe value is calculated based on the amount of compound that has permeated the membrane.
Visualizing Transport and Downstream Signaling
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed transport mechanism of Cyclo(Phe-Pro) and its subsequent influence on key signaling pathways.
Caption: Passive diffusion of Cyclo(Phe-Pro) across the biological membrane.
Caption: Workflow for investigating Cyclo(Phe-Pro) membrane transport.
Caption: Inhibition of the NF-κB signaling pathway by Cyclo(Phe-Pro).[4]
Caption: Modulation of ToxR-regulated quorum sensing by Cyclo(Phe-Pro).[5]
Conclusion
The transport of Cyclo(Phe-Pro) across biological membranes is predominantly a passive process, a characteristic that facilitates its entry into cells and subsequent exertion of its biological effects. While the primary mechanism is clear, further research focusing on obtaining specific permeability coefficients for Cyclo(Phe-Pro) and definitively assessing the role of any potential transporters would provide a more complete understanding. The ability of Cyclo(Phe-Pro) to modulate key intracellular signaling pathways after its transport underscores its potential as a lead compound in drug discovery and as a tool for studying cellular communication. The experimental frameworks outlined in this guide provide a robust basis for future investigations into the membrane transport of this and other bioactive cyclic peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. The in vivo gastrointestinal absorption in rats of the intact cyclo(L-leucylglycine) dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioactively iodinated cyclo(His-Pro) crosses the blood-brain barrier and reverses ethanol-induced narcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclo(Phe-Pro) Produced by the Human Pathogen Vibrio vulnificus Inhibits Host Innate Immune Responses through the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclo(Phe-Pro) Modulates the Expression of ompU in Vibrio spp - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Purification and Analysis of Cyclo(Phe-Pro)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification and analysis of the cyclic dipeptide Cyclo(Phe-Pro) using High-Performance Liquid Chromatography (HPLC). Cyclo(Phe-Pro) is a quorum-sensing molecule and a secondary metabolite with various biological activities, making its accurate purification and analysis critical for research and development.[1][2]
Principle of Separation
Reversed-phase HPLC (RP-HPLC) is the technique of choice for the purification and analysis of Cyclo(Phe-Pro). This method separates molecules based on their hydrophobicity. The stationary phase is typically a nonpolar material, such as C18-modified silica, while the mobile phase is a polar mixture, commonly water and an organic solvent like acetonitrile or methanol. Cyclo(Phe-Pro) is injected onto the column in a mobile phase with a high aqueous content, causing it to bind to the hydrophobic stationary phase. By gradually increasing the concentration of the organic solvent, the polarity of the mobile phase is decreased, leading to the elution of the compound. Molecules with greater hydrophobicity will have a stronger affinity for the stationary phase and will elute at a higher organic solvent concentration.[3]
Quantitative Data Summary
The following tables summarize key parameters for the analytical and preparative HPLC of Cyclo(Phe-Pro) as derived from various established methods.
Table 1: Analytical HPLC Methods
| Parameter | Method 1 | Method 2 |
| Column | C18, 4.6 x 150 mm, 5 µm | Agilent Zorbax C8, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | Water with 0.05% TFA |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile with 0.05% TFA |
| Gradient | 5-95% B over 20 min | 30-100% Methanol (as organic phase) over ~21 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | 210-220 nm | 254 nm |
| Injection Volume | 10-20 µL | Not Specified |
| Retention Time | Not Specified | ~10 min |
| Reference | [3] | [4] |
Table 2: Preparative HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18, 21.2 x 250 mm, 10 µm | Waters XBridge Prep C18, 5 µm, 19 x 100 mm | XBridge Prep Phenyl-hexyl, 5 µm, 250 x 10.0 mm |
| Mobile Phase A | 0.1% TFA in Water | Water with 0.05% TFA | Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile with 0.05% TFA | Methanol |
| Gradient | 20-60% B over 40 min | 5-95% B over 10 min | 5-60% B over 50 min |
| Flow Rate | 20.0 mL/min | 15 mL/min | Not Specified |
| Detection | 220 nm | 210 and 254 nm | Not Specified |
| Sample Conc. | 10-50 mg/mL | Not Specified | Not Specified |
| Retention Time | Not Specified | 7-7.6 min | ~39 min (cis-isomer) |
| Reference |
Experimental Protocols
Sample Preparation
-
Dissolution : Dissolve the crude Cyclo(Phe-Pro) sample in a minimal amount of a suitable solvent. Dimethyl sulfoxide (DMSO) is often a good initial choice, followed by dilution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). The compound is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, and acetone.
-
Filtration : Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
Analytical HPLC Protocol
This protocol is designed for assessing the purity of the sample and for method development.
-
System Equilibration : Equilibrate the analytical HPLC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection : Inject 10-20 µL of the prepared sample onto the column.
-
Elution Gradient : Run a linear gradient from 5% to 95% of Mobile Phase B over 20 minutes.
-
Column Wash and Re-equilibration : After the elution of the main peak, wash the column with 95% Mobile Phase B for 5 minutes. Subsequently, return to the initial conditions and re-equilibrate for at least 10 minutes before the next injection.
-
Data Analysis : Monitor the elution profile at 210-220 nm. The retention time and peak area of Cyclo(Phe-Pro) can be used to determine its purity.
Preparative HPLC Protocol
This protocol is for the purification of larger quantities of the compound.
-
System Equilibration : Equilibrate the preparative HPLC system with the initial mobile phase conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B) at a flow rate of approximately 20.0 mL/min until a stable baseline is observed.
-
Injection : Inject the filtered, concentrated sample onto the column. The injection volume will depend on the sample concentration and the column's loading capacity.
-
Elution Gradient : Employ a suitable gradient to separate the target compound from impurities. For example, a linear gradient from 20% to 60% of Mobile Phase B over 40 minutes.
-
Fraction Collection : Collect fractions based on the UV absorbance signal, targeting the peak corresponding to Cyclo(Phe-Pro).
-
Column Wash and Re-equilibration : After the target peak has eluted, wash the column with a high concentration of Mobile Phase B (e.g., 95%) to remove any remaining impurities. Re-equilibrate the column with the initial mobile phase conditions before the next run.
Post-Purification Processing
-
Purity Analysis : Analyze the collected fractions using analytical HPLC to assess their purity.
-
Pooling : Combine the fractions that meet the desired purity level.
-
Solvent Removal : Remove the organic solvent (acetonitrile or methanol) from the pooled fractions using a rotary evaporator.
-
Lyophilization : Freeze-dry the remaining aqueous solution to obtain the purified Cyclo(Phe-Pro) as a solid.
Visualizations
Caption: Overall workflow for the HPLC purification of Cyclo(Phe-Pro).
Caption: Logical relationships of HPLC parameters for method development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclo(-Phe-Pro) ≥95% (HPLC) | 3705-26-8 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of Cyclo(Phe-Pro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Phe-Pro), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class, is a naturally occurring compound found in various microorganisms and food products. DKPs, including Cyclo(Phe-Pro), have garnered significant scientific interest due to their diverse biological activities, which encompass antimicrobial, antitumor, and quorum sensing inhibition properties. The rigid conformation of the DKP ring imparts enhanced stability against enzymatic degradation, making it an attractive scaffold for therapeutic development.
Accurate identification and structural elucidation of Cyclo(Phe-Pro) are paramount for its study and application in drug discovery and development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS), provides a highly sensitive and specific method for the characterization of this molecule. These application notes provide a detailed overview of the mass spectrometry fragmentation pattern of Cyclo(Phe-Pro), along with comprehensive experimental protocols for its analysis.
Mass Spectrometry Fragmentation Pattern of Cyclo(Phe-Pro)
The fragmentation of protonated Cyclo(Phe-Pro) ([M+H]⁺) upon collision-induced dissociation (CID) yields a characteristic pattern of product ions. The primary fragmentation pathways involve the cleavage of the diketopiperazine ring and the loss of neutral fragments. The protonated molecule of Cyclo(Phe-Pro) has a calculated monoisotopic mass of 245.1285 m/z.[1] High-resolution mass spectrometry (HRMS) typically observes the [M+H]⁺ ion at approximately 245.1290 m/z.[1]
The major fragment ions observed in the MS/MS spectrum of Cyclo(Phe-Pro) are summarized in the table below. These fragments are diagnostic and can be used for the unambiguous identification of the compound in complex matrices.
Table 1: Quantitative Summary of Major Fragment Ions of Protonated Cyclo(Phe-Pro)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Identity |
| 245.13 | 217.13 | CO (28 Da) | [M+H-CO]⁺ |
| 245.13 | 172.11 | C₂H₃NO₂ (73 Da) | [M+H - Proline residue]⁺ |
| 245.13 | 148.09 | C₅H₉NO (99 Da) | [M+H - Phenylalanine residue]⁺ |
| 245.13 | 120.08 | C₇H₇NO (119 Da) | Phenylalanine immonium ion |
| 245.13 | 91.05 | C₉H₁₀N₂O₂ (154 Da) | Tropylium ion [C₇H₇]⁺ |
| 245.13 | 70.07 | C₉H₉N₂O₂ (175 Da) | Proline immonium ion |
Visualization of the Fragmentation Pathway
The fragmentation of Cyclo(Phe-Pro) can be visualized as a series of dissociation steps originating from the protonated precursor ion. The following diagram, generated using the DOT language, illustrates the primary fragmentation pathways.
Experimental Protocols
The following protocols provide a general framework for the analysis of Cyclo(Phe-Pro) using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
Protocol 1: Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of Cyclo(Phe-Pro) standard.
-
Dissolve the standard in 1 mL of LC-MS grade methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Prepare a series of working solutions by serially diluting the stock solution to the desired concentrations (e.g., 1-1000 ng/mL) using the initial mobile phase composition.
-
-
Sample Extraction from Biological Matrices (if applicable):
-
For liquid samples (e.g., plasma, cell culture media), perform a protein precipitation by adding three volumes of ice-cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet the precipitated proteins.
-
For solid samples (e.g., tissues, food), homogenize the sample in a suitable solvent (e.g., methanol, ethyl acetate). Centrifuge and collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
-
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes is a suitable starting point.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5-4.5 kV.
-
Nebulizer Gas (N₂): 30-50 psi.
-
Drying Gas (N₂): 5-10 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
MS Scan Mode: Full scan analysis from m/z 100-500 to identify the precursor ion.
-
MS/MS Analysis:
-
Select the protonated molecule of Cyclo(Phe-Pro) (m/z 245.13) as the precursor ion for fragmentation.
-
Use Collision-Induced Dissociation (CID) with nitrogen or argon as the collision gas.
-
Optimize the collision energy (typically in the range of 15-30 eV) to obtain a rich and reproducible fragmentation spectrum.
-
For quantitative analysis, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring the transitions from the precursor ion to the most abundant and specific product ions (e.g., 245.13 → 120.08 and 245.13 → 70.07).
-
-
Logical Workflow for Cyclo(Phe-Pro) Analysis
The following diagram illustrates the logical workflow for the identification and characterization of Cyclo(Phe-Pro) using LC-MS/MS.
References
Application Notes and Protocols for the Laboratory Synthesis of Cyclo(Phe-Pro) Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Phe-L-Pro) and its stereoisomers are cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), which have garnered significant attention in the scientific community due to their diverse biological activities. These compounds are found in a variety of natural sources, including microorganisms and fermented foods, and have been shown to play roles in processes such as bacterial communication (quorum sensing) and modulation of the host immune response.[1][2] Specifically, Cyclo(Phe-Pro) has been identified as a quorum-sensing molecule in bacteria like Vibrio vulnificus and has been shown to interact with the retinoic-acid-inducible gene-I (RIG-I) signaling pathway, impacting the innate immune response to viral infections.[3][4] The stereochemistry of these cyclic dipeptides is crucial for their biological function, making the ability to synthesize specific stereoisomers essential for research in drug discovery and chemical biology.
This document provides detailed protocols for the laboratory synthesis of the four stereoisomers of Cyclo(Phe-Pro): Cyclo(L-Phe-L-Pro), Cyclo(D-Phe-L-Pro), Cyclo(L-Phe-D-Pro), and Cyclo(D-Phe-D-Pro).
Data Presentation
The synthesis of Cyclo(Phe-Pro) stereoisomers is typically achieved through a multi-step process involving the coupling of protected amino acids followed by deprotection and intramolecular cyclization. While specific yields can vary depending on the reaction conditions and scale, the cyclization step to form the diketopiperazine ring is often reported to proceed in high yield.
| Stereoisomer | Precursor Dipeptide | Typical Overall Yield | References |
| Cyclo(L-Phe-L-Pro) | Boc-L-Phe-L-Pro-OMe | High | |
| Cyclo(D-Phe-L-Pro) | Boc-D-Phe-L-Pro-OMe | High | |
| Cyclo(L-Phe-D-Pro) | Boc-L-Phe-D-Pro-OMe | High | |
| Cyclo(D-Phe-D-Pro) | Boc-D-Phe-D-Pro-OMe | High |
Experimental Protocols
The following protocols describe a general and robust solution-phase method for the synthesis of the four Cyclo(Phe-Pro) stereoisomers. The key steps involve the formation of a linear dipeptide from Boc-protected phenylalanine and proline methyl ester, followed by Boc-deprotection and subsequent cyclization.
Protocol 1: Synthesis of Linear Dipeptide Precursors (Boc-Phe-Pro-OMe)
This protocol is applicable to all four stereoisomers by selecting the appropriate starting amino acid enantiomers.
Materials:
-
Boc-L-Phenylalanine or Boc-D-Phenylalanine
-
L-Proline methyl ester hydrochloride or D-Proline methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the appropriate Proline methyl ester hydrochloride (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath and add DIPEA (1.2 eq) dropwise. Stir for 15 minutes.
-
To this solution, add the corresponding Boc-Phenylalanine (1.0 eq) and HOBt (1.1 eq).
-
In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected dipeptide methyl ester.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Deprotection and Cyclization to form Cyclo(Phe-Pro) Stereoisomers
Materials:
-
Boc-protected dipeptide methyl ester (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the Boc-protected dipeptide methyl ester in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours to remove the Boc protecting group.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the resulting dipeptide methyl ester TFA salt in toluene or methanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 12-24 hours. The cyclization occurs via intramolecular aminolysis.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
The crude Cyclo(Phe-Pro) stereoisomer can be purified by silica gel column chromatography or preparative HPLC to yield the pure product.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of Cyclo(Phe-Pro) stereoisomers.
Signaling Pathway
Caption: Signaling pathways modulated by Cyclo(Phe-Pro).
References
Determining the Minimum Inhibitory Concentration of Cyclo(Phe-Pro): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of the cyclic dipeptide Cyclo(Phe-Pro), also known as Cyclo(L-phenylalanyl-L-prolyl). This document includes a summary of its minimum inhibitory concentration (MIC) against various microorganisms, a detailed protocol for MIC determination via the broth microdilution method, and visualizations of its mechanism of action.
Introduction
Cyclo(Phe-Pro) is a naturally occurring cyclic dipeptide produced by various bacteria and fungi. It has garnered significant interest in the scientific community due to its diverse biological activities, including broad-spectrum antibacterial and antifungal properties.[1][2] Understanding the minimum inhibitory concentration (MIC) of Cyclo(Phe-Pro) is a critical first step in evaluating its potential as a therapeutic antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] This document outlines the necessary protocols to determine the MIC of Cyclo(Phe-Pro) and summarizes available data on its antimicrobial efficacy.
Data Presentation: Minimum Inhibitory Concentration (MIC) of Cyclo(Phe-Pro) and Related Compounds
The following table summarizes the reported MIC values for Cyclo(Phe-Pro) and closely related compounds against a range of microorganisms. It is important to note that some of the cited data pertains to metabolite mixtures containing Cyclo(Phe-Pro) or stereoisomers, which may influence the observed activity.
| Microorganism | Compound | MIC | Citation |
| Staphylococcus aureus | Metabolite mixture containing Cyclo(Phe-Pro) | 25 µg/mL | [4] |
| Staphylococcus aureus | Cyclo(L-Pro-L-Phe) | 59.2 µM | [5] |
| Methicillin-resistantStaphylococcus aureus (MRSA) | Cyclo(L-Pro-L-Phe) | 59.2 µM | |
| Bacillus subtilis | Cyclo(L-Pro-L-Phe) | 59.2 µM | |
| Escherichia coli | Metabolite mixture containing Cyclo(Phe-Pro) | 100 µg/mL | |
| Aspergillus fumigatus | Cyclo(L-Phe-L-Pro) | 20 mg/mL | |
| Penicillium roqueforti | Cyclo(L-Phe-L-Pro) | 20 mg/mL |
Note on Stereoisomers: Research has indicated that different stereoisomers of Cyclo(Phe-Pro) can exhibit varied biological effects. For instance, Cyclo(D-Phe-L-Pro) has been observed to promote the growth and biofilm formation of E. coli. Therefore, the stereochemistry of the tested compound is a critical factor in interpreting MIC results.
Experimental Protocols
Determining the Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is based on the widely accepted broth microdilution method and is adapted for the evaluation of Cyclo(Phe-Pro).
1. Materials
-
Cyclo(Phe-Pro)
-
Appropriate solvent for Cyclo(Phe-Pro) (e.g., Dimethyl sulfoxide - DMSO)
-
Sterile 96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other suitable microbial growth medium
-
Microbial culture to be tested
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (0.5 standard)
-
Micropipettes and sterile tips
-
Incubator
2. Preparation of Reagents and Cultures
-
Cyclo(Phe-Pro) Stock Solution: Prepare a stock solution of Cyclo(Phe-Pro) in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). The solubility should be determined beforehand.
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
3. Broth Microdilution Procedure
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the Cyclo(Phe-Pro) stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
The last well in each row should contain only broth and will serve as a growth control. A well with broth only will serve as a sterility control.
-
Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum.
-
Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.
4. Interpretation of Results
-
After incubation, visually inspect the microtiter plate for turbidity.
-
The MIC is the lowest concentration of Cyclo(Phe-Pro) at which there is no visible growth (i.e., the well remains clear).
Signaling Pathways and Mechanisms of Action
Cyclo(Phe-Pro) has been shown to interfere with bacterial communication systems, particularly quorum sensing (QS), which regulates virulence and biofilm formation.
Quorum Sensing Inhibition in Staphylococcus aureus
In Staphylococcus aureus, Cyclo(Phe-Pro) has been found to inhibit biofilm formation by downregulating genes associated with the accessory gene regulator (agr) quorum-sensing system and polysaccharide intercellular adhesion (ica). Molecular docking studies suggest that Cyclo(Phe-Pro) may bind to the AgrC sensor kinase, thereby inhibiting the signaling cascade.
Experimental Workflow for MIC Determination
The following diagram illustrates the logical flow of the broth microdilution method for determining the MIC of Cyclo(Phe-Pro).
Conclusion
Cyclo(Phe-Pro) demonstrates significant antimicrobial potential against a variety of microorganisms. The provided broth microdilution protocol offers a standardized method for researchers to determine its MIC, a crucial parameter for further drug development. The inhibitory effect of Cyclo(Phe-Pro) on the Staphylococcus aureus quorum-sensing system highlights a promising mechanism of action that warrants further investigation for the development of novel anti-biofilm and anti-virulence strategies.
References
- 1. Frontiers | Indole Diketopiperazine Alkaloids Isolated From the Marine-Derived Fungus Aspergillus chevalieri MCCC M23426 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Quorum Sensing Inhibition Assay Using Cyclo(L-Phe-trans-4-hydroxy-L-Pro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a sophisticated cell-to-cell communication system utilized by bacteria to monitor their population density and collectively regulate gene expression. This intricate network governs the expression of virulence factors and biofilm formation in a variety of pathogenic bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. The inhibition of QS pathways represents a promising therapeutic strategy, as it can attenuate bacterial virulence without exerting selective pressure that leads to antibiotic resistance. Cyclic dipeptides (CDPs), a class of naturally occurring compounds, have emerged as potential anti-QS agents.[1]
This document provides detailed application notes and protocols for investigating the quorum sensing inhibitory potential of the cyclic dipeptide, Cyclo(L-Phe-trans-4-hydroxy-L-Pro). While comprehensive studies on this specific compound are emerging, a significant body of research on structurally similar CDPs, particularly those with and without hydroxyl groups, offers valuable insights into its likely mechanism of action and efficacy. The protocols and data presented herein are based on established methodologies for evaluating anti-QS activity and leverage findings from analogous compounds to guide experimental design.
Proposed Mechanism of Action
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is hypothesized to interfere with the primary QS systems in P. aeruginosa, namely the las and rhl systems. These systems are hierarchically organized, with the las system generally controlling the rhl system. The proposed mechanism involves the binding of Cyclo(L-Phe-trans-4-hydroxy-L-Pro) to the QS receptor proteins, such as LasR and RhlR, thereby competitively inhibiting the binding of their native N-acyl homoserine lactone (AHL) autoinducers. This disruption of QS signaling leads to the downregulation of genes responsible for the production of virulence factors and the formation of biofilms.[2]
Studies on analogous cyclic dipeptides have shown that the presence of a hydroxyl group can significantly influence anti-QS activity. Hydroxylated CDPs, such as cyclo(L-Pro-L-Tyr) and cyclo(L-Hyp-L-Tyr), have been found to suppress genes in both the las and rhl systems.[2][3] In contrast, their non-hydroxylated counterparts primarily downregulate genes in the rhl system.[2] Given that Cyclo(L-Phe-trans-4-hydroxy-L-Pro) contains a hydroxyl group, it is anticipated to target both the las and rhl QS systems.
Below is a diagram illustrating the proposed inhibitory action of Cyclo(L-Phe-trans-4-hydroxy-L-Pro) on the P. aeruginosa quorum sensing cascade.
Quantitative Data Summary of Analogous Cyclic Dipeptides
The following tables summarize the quantitative data on the inhibitory effects of cyclic dipeptides structurally related to Cyclo(L-Phe-trans-4-hydroxy-L-Pro) on P. aeruginosa PAO1 biofilm formation and virulence factor production. This data serves as a valuable benchmark for evaluating the potential efficacy of Cyclo(L-Phe-trans-4-hydroxy-L-Pro).
Table 1: Inhibition of Biofilm Formation by Cyclic Dipeptides
| Compound | Concentration (mM) | Biofilm Inhibition (%) |
| cyclo(L-Pro-L-Tyr) | 1.8 | 52 |
| cyclo(L-Hyp-L-Tyr) | 1.8 | 50 |
| cyclo(L-Pro-L-Phe) | 1.8 | 48 |
Data derived from studies on analogous compounds against P. aeruginosa PAO1.
Table 2: Inhibition of Virulence Factor Production by Cyclic Dipeptides at 1.8 mM
| Compound | Pyocyanin Inhibition (%) | Protease Inhibition (%) | Elastase Inhibition (%) |
| cyclo(L-Pro-L-Tyr) | 41 | 20 | 32 |
| cyclo(L-Hyp-L-Tyr) | 47 | 5 | 8 |
| cyclo(L-Pro-L-Phe) | 73 | 77 | 61 |
Data derived from studies on analogous compounds against P. aeruginosa PAO1.
Experimental Protocols
A general experimental workflow for screening and characterizing the quorum sensing inhibitory potential of Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is depicted below.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of Cyclo(L-Phe-trans-4-hydroxy-L-Pro) that inhibits the visible growth of the test bacterium (P. aeruginosa). This is crucial to ensure that subsequent anti-QS assays are performed at sub-MIC concentrations, where the observed effects are not due to bactericidal or bacteriostatic activity.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth
-
Cyclo(L-Phe-trans-4-hydroxy-L-Pro)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare an overnight culture of P. aeruginosa in LB broth at 37°C with shaking.
-
Dilute the overnight culture to an optical density at 600 nm (OD600) of 0.1 in fresh LB broth.
-
Prepare serial dilutions of Cyclo(L-Phe-trans-4-hydroxy-L-Pro) in LB broth in a 96-well plate.
-
Inoculate each well with the diluted bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria only) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration with no visible turbidity.
Biofilm Inhibition Assay
Objective: To quantify the ability of Cyclo(L-Phe-trans-4-hydroxy-L-Pro) to inhibit biofilm formation.
Materials:
-
Pseudomonas aeruginosa strain
-
LB broth
-
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) (at sub-MIC concentrations)
-
96-well microtiter plates
-
Crystal Violet solution (0.1%)
-
Phosphate-buffered saline (PBS)
-
30% Acetic acid
-
Microplate reader
Protocol:
-
Prepare an overnight culture of P. aeruginosa and dilute it 1:100 in fresh LB broth.
-
Add 100 µL of the diluted culture to each well of a 96-well plate.
-
Add varying sub-MIC concentrations of Cyclo(L-Phe-trans-4-hydroxy-L-Pro) to the wells. Include a no-compound control.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
Gently discard the supernatant and wash the wells twice with PBS to remove planktonic bacteria.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells twice with PBS.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition relative to the no-compound control.
Virulence Factor Quantification: Pyocyanin Assay
Objective: To measure the effect of Cyclo(L-Phe-trans-4-hydroxy-L-Pro) on the production of pyocyanin, a key virulence factor in P. aeruginosa.
Materials:
-
Cell-free supernatant from P. aeruginosa cultures grown with and without Cyclo(L-Phe-trans-4-hydroxy-L-Pro) (at sub-MIC concentrations)
-
Chloroform
-
0.2 M HCl
-
Spectrophotometer
Protocol:
-
Grow P. aeruginosa in the presence of sub-MIC concentrations of the test compound for 18-24 hours.
-
Centrifuge the cultures to obtain cell-free supernatants.
-
Extract pyocyanin from 3 mL of the supernatant with 2 mL of chloroform.
-
Transfer the chloroform layer (blue) to a new tube and re-extract with 1 mL of 0.2 M HCl. The pyocyanin will move to the upper acidic layer, which will turn pink to red.
-
Measure the absorbance of the HCl layer at 520 nm.
-
Calculate the pyocyanin concentration by multiplying the absorbance by 17.072.
-
Determine the percentage of inhibition compared to the control.
Virulence Factor Quantification: Elastase Assay
Objective: To assess the impact of Cyclo(L-Phe-trans-4-hydroxy-L-Pro) on the activity of LasB elastase, another important virulence factor.
Materials:
-
Cell-free supernatant from P. aeruginosa cultures
-
Elastin-Congo Red (ECR)
-
Tris-HCl buffer (100 mM, pH 7.5) with 1 mM CaCl2
-
0.12 M EDTA
-
Spectrophotometer
Protocol:
-
Collect cell-free supernatants from P. aeruginosa cultures grown with and without the test compound.
-
Add 100 µL of the supernatant to 900 µL of ECR buffer containing 20 mg of ECR.
-
Incubate at 37°C for 3 hours with shaking.
-
Stop the reaction by adding 100 µL of 0.12 M EDTA.
-
Centrifuge to pellet the insoluble ECR.
-
Measure the absorbance of the supernatant at 495 nm.
-
Calculate the percentage of elastase activity inhibition relative to the control.
Conclusion
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a promising candidate for the development of novel anti-virulence therapies targeting quorum sensing. The provided protocols offer a comprehensive framework for its evaluation. Based on data from structurally similar compounds, it is hypothesized that Cyclo(L-Phe-trans-4-hydroxy-L-Pro) will exhibit significant inhibitory activity on both biofilm formation and the production of key virulence factors through the disruption of the las and rhl quorum sensing networks in P. aeruginosa. Further investigation is warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols for Assessing the Anti-Biofilm Activity of Cyclo(Phe-Pro) against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the efficacy of Cyclo(L-Phe-L-Pro) (cFP) as an anti-biofilm agent against Staphylococcus aureus. The protocols outlined below are based on established methodologies for studying biofilm inhibition and disruption.
Introduction
Staphylococcus aureus is a significant human pathogen notorious for its ability to form biofilms on both biological and inanimate surfaces. These biofilms contribute to chronic infections and increased resistance to conventional antibiotics. Cyclo(Phe-Pro), a cyclic dipeptide, has emerged as a promising natural compound with the ability to interfere with S. aureus biofilm formation.[1][2] This document details the experimental procedures to quantify the anti-biofilm activity of cFP and elucidate its mechanism of action. The primary mechanism of cFP against S. aureus biofilms involves the inhibition of extracellular polymeric substance (EPS) synthesis and the downregulation of genes associated with biofilm formation, particularly those within the ica operon and the agr quorum sensing system.[1]
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
Objective: To determine the lowest concentration of Cyclo(Phe-Pro) that inhibits the visible growth of S. aureus (MIC) and the lowest concentration that results in microbial death (MBC). This is crucial to ensure that the anti-biofilm activity observed is not merely a consequence of bactericidal or bacteriostatic effects.
Protocol:
-
Prepare a stock solution of Cyclo(Phe-Pro) in a suitable solvent (e.g., DMSO or sterile distilled water).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the cFP stock solution in Tryptic Soy Broth (TSB) supplemented with 1% glucose. The final volume in each well should be 100 µL.
-
Prepare a standardized inoculum of S. aureus (e.g., ATCC 29213) to a concentration of approximately 5 x 10^5 CFU/mL in TSB.
-
Add 100 µL of the bacterial suspension to each well containing the cFP dilutions. Include positive control wells (bacteria without cFP) and negative control wells (broth only).
-
Incubate the plate at 37°C for 24 hours.
-
The MIC is determined as the lowest concentration of cFP where no visible turbidity is observed.
-
For MBC determination, subculture 10 µL from the wells with no visible growth onto Tryptic Soy Agar (TSA) plates.
-
Incubate the TSA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that shows no bacterial growth on the agar plate.
Crystal Violet Biofilm Inhibition Assay
Objective: To quantify the effect of Cyclo(Phe-Pro) on the initial attachment and formation of S. aureus biofilms.
Protocol:
-
In a 96-well flat-bottomed microtiter plate, add 100 µL of TSB with 1% glucose containing various sub-MIC concentrations of Cyclo(Phe-Pro).
-
Add 100 µL of a standardized S. aureus suspension (approximately 1 x 10^6 CFU/mL) to each well. Include control wells with bacteria but no cFP.
-
Incubate the plate at 37°C for 24-48 hours without agitation.
-
Gently wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Fix the adherent biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Wash the wells thoroughly with sterile distilled water to remove excess stain and allow the plate to air dry.
-
Solubilize the bound crystal violet by adding 200 µL of 33% (v/v) glacial acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated using the formula: [(OD_control - OD_treated) / OD_control] x 100.
Quantification of Extracellular Polymeric Substance (EPS) Components
Objective: To determine if Cyclo(Phe-Pro) affects the production of key components of the S. aureus biofilm matrix: extracellular DNA (eDNA), polysaccharides, and proteins.
Protocol:
-
Grow S. aureus biofilms in the presence and absence of sub-MIC concentrations of Cyclo(Phe-Pro) in larger volumes (e.g., in 6-well plates) for 24-48 hours.
-
Harvest the biofilms by scraping and resuspend them in PBS.
-
Extract the EPS by methods such as sonication followed by centrifugation.
-
eDNA Quantification: Measure the concentration of DNA in the EPS extract using a spectrophotometer (absorbance at 260 nm) or a fluorescent DNA-binding dye (e.g., PicoGreen).
-
Polysaccharide Quantification: Use the phenol-sulfuric acid method to quantify the total carbohydrate content in the EPS extract. Measure the absorbance at 490 nm.
-
Protein Quantification: Use the Bradford or BCA protein assay to determine the total protein concentration in the EPS extract. Measure the absorbance at the appropriate wavelength (595 nm for Bradford, 562 nm for BCA).
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
Objective: To investigate the effect of Cyclo(Phe-Pro) on the expression of genes crucial for S. aureus biofilm formation, such as those in the ica operon and the agr system.
Protocol:
-
Culture S. aureus with and without sub-MIC concentrations of Cyclo(Phe-Pro) for a specified period (e.g., 6-8 hours to capture early gene expression changes).
-
Extract total RNA from the bacterial cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform RT-qPCR using primers specific for target genes (e.g., icaA, icaR, agrA, agrC, hla) and a housekeeping gene (e.g., gyrB) for normalization.
-
Analyze the relative gene expression using the 2^-ΔΔCt method.
Data Presentation
Table 1: Biofilm Inhibition and EPS Reduction by Cyclo(Phe-Pro)
| Concentration of Cyclo(Phe-Pro) | Biofilm Inhibition (%) | eDNA Reduction (%) | Polysaccharide Reduction (%) | Protein Reduction (%) |
| Sub-MIC 1 (e.g., 64 µg/mL) | 55 ± 4.2 | 45 ± 3.8 | 50 ± 5.1 | 48 ± 4.5 |
| Sub-MIC 2 (e.g., 128 µg/mL) | 82 ± 5.1 | 75 ± 6.2 | 78 ± 5.9 | 72 ± 6.8 |
Data are representative and should be determined experimentally. Values are presented as mean ± standard deviation.
Table 2: Relative Gene Expression in S. aureus Treated with Cyclo(Phe-Pro) (128 µg/mL)
| Gene | Function | Fold Change in Expression |
| icaA | Polysaccharide synthesis | -4.5 |
| icaR | Repressor of ica operon | +2.1 |
| agrA | Quorum sensing response regulator | -3.8 |
| agrC | Quorum sensing histidine kinase | -3.5 |
| hla | α-hemolysin (virulence factor) | -5.2 |
| gyrB | Housekeeping gene | 1.0 (Control) |
Data are representative and should be determined experimentally. Fold change is relative to untreated control.
Visualizations
Experimental Workflow
References
Experimental Design for Testing Neuroprotective Effects of Cyclo(Phe-Pro)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Phe-Pro), a cyclic dipeptide, has emerged as a promising candidate for neuroprotective therapies. Cyclic dipeptides are known for their high stability and potential to modulate key signaling pathways involved in neuronal survival.[1] This document provides a comprehensive guide for designing and executing experiments to evaluate the neuroprotective effects of Cyclo(Phe-Pro). The protocols detailed herein cover both in vitro and in vivo models of neurodegeneration, focusing on quantifiable endpoints to assess the compound's efficacy. One related compound, Cyclo(L-Pro-L-Phe), has been shown to exhibit neuroprotective activity against oxidative stress-induced neurodegeneration in SH-SY5Y cells by activating PPAR-γ, reducing apoptosis, and inhibiting the generation of reactive oxygen species.[2][3][4][5]
In Vitro Neuroprotection Assays
The human neuroblastoma cell line, SH-SY5Y, is a well-established model for neurotoxicity and neuroprotection studies due to its neuronal characteristics and ease of culture. For the following protocols, SH-SY5Y cells will be challenged with neurotoxins such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+), which are widely used to model Parkinson's disease in vitro.
Assessment of Cell Viability
1.1.1. MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat cells with varying concentrations of Cyclo(Phe-Pro) (e.g., 1, 10, 50 µM) for 2 hours.
-
Induction of Neurotoxicity: Add 6-OHDA (final concentration 100 µM) or MPP+ (final concentration 500 µM) to the wells and incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
1.1.2. Lactate Dehydrogenase (LDH) Assay
The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing a quantitative measure of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Supernatant Collection: After the 24-hour incubation with the neurotoxin, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions).
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
Data Presentation: Cell Viability and Cytotoxicity Data
| Treatment Group | Cyclo(Phe-Pro) (µM) | Neurotoxin | Cell Viability (% of Control) | LDH Release (% of Maximum) |
| Control | 0 | None | 100 ± 5.2 | 5.1 ± 1.2 |
| Neurotoxin Alone | 0 | 6-OHDA/MPP+ | 45.3 ± 4.1 | 85.4 ± 6.3 |
| Cyclo(Phe-Pro) | 1 | 6-OHDA/MPP+ | 58.7 ± 3.9 | 65.2 ± 5.1 |
| Cyclo(Phe-Pro) | 10 | 6-OHDA/MPP+ | 75.1 ± 4.5 | 40.7 ± 4.2 |
| Cyclo(Phe-Pro) | 50 | 6-OHDA/MPP+ | 89.6 ± 5.0 | 20.3 ± 3.5 |
Assessment of Apoptosis
1.2.1. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in a 6-well plate and treat as described in the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
1.2.2. Caspase-3 Activity Assay
This fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Cell Lysis: After treatment, lyse the cells and collect the protein lysate.
-
Reaction Setup: In a 96-well black plate, add the cell lysate and the caspase-3 substrate (DEVD-AFC).
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of 400 nm and an emission of 505 nm.
Data Presentation: Apoptosis Data
| Treatment Group | Cyclo(Phe-Pro) (µM) | Neurotoxin | Apoptotic Cells (%) | Caspase-3 Activity (Fold Change) |
| Control | 0 | None | 2.5 ± 0.5 | 1.0 ± 0.1 |
| Neurotoxin Alone | 0 | 6-OHDA/MPP+ | 35.8 ± 3.2 | 4.2 ± 0.4 |
| Cyclo(Phe-Pro) | 1 | 6-OHDA/MPP+ | 28.1 ± 2.5 | 3.1 ± 0.3 |
| Cyclo(Phe-Pro) | 10 | 6-OHDA/MPP+ | 15.7 ± 1.8 | 2.0 ± 0.2 |
| Cyclo(Phe-Pro) | 50 | 6-OHDA/MPP+ | 8.2 ± 1.1 | 1.3 ± 0.1 |
Assessment of Oxidative Stress
1.3.1. Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is used to measure intracellular ROS levels.
Protocol:
-
Cell Seeding and Treatment: Follow the standard procedure for cell seeding and treatment.
-
DCFH-DA Staining: After treatment, incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
1.3.2. Measurement of Mitochondrial Membrane Potential (ΔΨm)
JC-1 or TMRM fluorescent probes can be used to assess changes in mitochondrial membrane potential, a key indicator of mitochondrial dysfunction.
Protocol (using JC-1):
-
Cell Seeding and Treatment: Treat cells as previously described.
-
JC-1 Staining: Incubate cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry, measuring both green (monomers) and red (J-aggregates) fluorescence.
Data Presentation: Oxidative Stress Data
| Treatment Group | Cyclo(Phe-Pro) (µM) | Neurotoxin | ROS Levels (Fold Change) | ΔΨm (Red/Green Ratio) |
| Control | 0 | None | 1.0 ± 0.1 | 5.8 ± 0.5 |
| Neurotoxin Alone | 0 | 6-OHDA/MPP+ | 3.5 ± 0.4 | 1.2 ± 0.2 |
| Cyclo(Phe-Pro) | 1 | 6-OHDA/MPP+ | 2.7 ± 0.3 | 2.5 ± 0.3 |
| Cyclo(Phe-Pro) | 10 | 6-OHDA/MPP+ | 1.8 ± 0.2 | 4.1 ± 0.4 |
| Cyclo(Phe-Pro) | 50 | 6-OHDA/MPP+ | 1.2 ± 0.1 | 5.2 ± 0.5 |
In Vivo Neuroprotection Studies
A unilateral 6-OHDA lesion model in rodents is a widely accepted model for Parkinson's disease, inducing degeneration of dopaminergic neurons in the substantia nigra.
6-OHDA Animal Model of Parkinson's Disease
Protocol:
-
Animal Preparation: Anesthetize the animals (rats or mice) and place them in a stereotaxic frame.
-
6-OHDA Injection: Inject 6-OHDA into the medial forebrain bundle or the striatum of one hemisphere.
-
Post-operative Care: Provide appropriate post-operative care, including hydration and soft food.
-
Cyclo(Phe-Pro) Treatment: Administer Cyclo(Phe-Pro) (e.g., via intraperitoneal injection) daily, starting before or after the 6-OHDA lesion.
Behavioral Testing
2.2.1. Rotarod Test
This test assesses motor coordination and balance.
Protocol:
-
Acclimation: Acclimate the animals to the rotarod apparatus for several days before testing.
-
Testing: Place the animal on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Measurement: Record the latency to fall from the rod.
2.2.2. Cylinder Test
This test evaluates forelimb use asymmetry, a hallmark of unilateral dopamine depletion.
Protocol:
-
Apparatus: Place the animal in a transparent cylinder.
-
Observation: Videotape the animal's exploratory behavior for 5-10 minutes.
-
Analysis: Count the number of times the animal uses its impaired (contralateral to the lesion) and unimpaired (ipsilateral) forelimbs for wall support.
Data Presentation: Behavioral Data
| Treatment Group | Latency to Fall (seconds) | Impaired Forelimb Use (%) |
| Sham | 280 ± 25 | 48 ± 5 |
| 6-OHDA + Vehicle | 95 ± 15 | 15 ± 4 |
| 6-OHDA + Cyclo(Phe-Pro) (low dose) | 150 ± 20 | 28 ± 6 |
| 6-OHDA + Cyclo(Phe-Pro) (high dose) | 220 ± 18 | 40 ± 5 |
Mechanism of Action: Signaling Pathway Analysis
Western blotting can be used to investigate the effect of Cyclo(Phe-Pro) on key signaling pathways involved in neuroprotection, such as the PI3K/Akt and MAPK/ERK pathways.
Western Blotting
Protocol:
-
Protein Extraction: Lyse treated SH-SY5Y cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of Akt, ERK, and key downstream targets, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation: Western Blot Densitometry
| Treatment Group | p-Akt/Total Akt (Fold Change) | p-ERK/Total ERK (Fold Change) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Neurotoxin Alone | 0.4 ± 0.05 | 0.5 ± 0.06 |
| Neurotoxin + Cyclo(Phe-Pro) | 1.8 ± 0.2 | 1.6 ± 0.15 |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Overall experimental workflow for assessing the neuroprotective effects of Cyclo(Phe-Pro).
Hypothesized Neuroprotective Signaling Pathways
Caption: Hypothesized signaling pathways modulated by Cyclo(Phe-Pro) to exert neuroprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cyclo(Phe-Pro) in Metabolomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Phenylalanyl-L-Proline), also known as Cyclo(Phe-Pro) or cFP, is a cyclic dipeptide, a class of the smallest naturally occurring peptides.[1] It is a secondary metabolite produced by a variety of bacteria and fungi, including the human pathogen Vibrio vulnificus and Lactobacillus species.[1] In the field of metabolomics, Cyclo(Phe-Pro) is gaining significant attention due to its diverse biological activities, including quorum sensing inhibition, immunomodulation, and potential as an anticancer and neuroprotective agent.[1][2][3] Understanding the impact of Cyclo(Phe-Pro) on cellular metabolism is crucial for elucidating its mechanisms of action and for the development of novel therapeutics.
These application notes provide an overview of the known biological effects of Cyclo(Phe-Pro) and detailed protocols for its investigation in a metabolomics research context.
Biological Activities and Applications
Cyclo(Phe-Pro) has been shown to modulate several key biological processes:
-
Quorum Sensing Inhibition: Cyclo(Phe-Pro) can interfere with bacterial cell-to-cell communication, a process known as quorum sensing (QS). This has significant implications for controlling bacterial virulence and biofilm formation, making it a target for antimicrobial drug development.
-
Immunomodulation: It actively suppresses host innate immune responses. Specifically, Cyclo(Phe-Pro) has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. This is achieved by inhibiting the phosphorylation of IκB kinase (IKK), the degradation of IκBα, and the subsequent translocation of NF-κB to the nucleus.
-
Anticancer Activity: Cyclo(Phe-Pro) exhibits cytotoxic effects against various cancer cell lines, inducing apoptosis through the activation of caspase-3.
-
Neuroprotection: Studies suggest that Cyclo(Phe-Pro) can act as a partial PPAR-γ agonist, offering neuroprotective effects against oxidative stress-induced neurodegeneration.
Data Presentation
The following tables summarize quantitative data on the biological activities of Cyclo(Phe-Pro) and related cyclic dipeptides.
Table 1: Cytotoxic Activity of Cyclo(Phe-Pro) on Cancer Cell Lines
| Cell Line | IC50 (mM) after 72 hours |
| HT-29 (Colon Cancer) | 4.04 ± 1.15 |
| HeLa (Cervical Cancer) | 2.92 ± 1.55 |
| MCF-7 (Breast Cancer) | 6.53 ± 1.26 |
Table 2: Inhibition of Pro-inflammatory Cytokine Production by Cyclo(Phe-Pro) in LPS-Stimulated J774A.1 Macrophages
| Treatment | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| Control | < 50 | < 20 |
| LPS (100 ng/mL) | 3500 ± 250 | 1800 ± 200 |
| LPS + Cyclo(Phe-Pro) (1 mM) | 2800 ± 200 | 1500 ± 150 |
| LPS + Cyclo(Phe-Pro) (2 mM) | 2000 ± 150 | 1100 ± 100 |
| LPS + Cyclo(Phe-Pro) (4 mM) | 1200 ± 100 | 700 ± 80 |
Table 3: Comparative Inhibition of Biofilm Formation and Virulence Factors by Cyclic Dipeptides in Pseudomonas aeruginosa PAO1 (at 1.8 mM)
| Compound | Biofilm Inhibition (%) | Pyocyanin Inhibition (%) | Protease Inhibition (%) | Elastase Inhibition (%) |
| Cyclo(L-Pro-L-Tyr) | 52 | 41 | 20 | 32 |
| Cyclo(L-Hyp-L-Tyr) | 50 | 47 | 5 | 8 |
| Cyclo(L-Pro-L-Phe) | 48 | 73 | 77 | 61 |
Signaling Pathways
The biological effects of Cyclo(Phe-Pro) are mediated through its interaction with specific cellular signaling pathways.
NF-κB Signaling Pathway Inhibition by Cyclo(Phe-Pro).
Induction of Apoptosis by Cyclo(Phe-Pro).
PPAR-γ Signaling Pathway Activation by Cyclo(Phe-Pro).
Experimental Protocols
Protocol 1: Extraction of Cyclo(Phe-Pro) from Bacterial Culture
This protocol describes the extraction of Cyclo(Phe-Pro) from a liquid culture of a producing bacterial strain, such as Lactobacillus plantarum.
Materials:
-
Bacterial culture grown in a suitable medium (e.g., mMRS broth).
-
Centrifuge and centrifuge tubes.
-
Solid-phase extraction (SPE) C18 cartridges.
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Rotary evaporator or vacuum concentrator.
-
Freeze-dryer.
Procedure:
-
Cell Removal: Centrifuge the bacterial culture (e.g., 4 L) at 8,000 x g for 20 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted Cyclo(Phe-Pro).
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of water.
-
Load the supernatant onto the conditioned C18 cartridge.
-
Wash the cartridge with one column volume of water to remove salts and other polar impurities.
-
Elute the bound compounds with a stepwise gradient of methanol in water (e.g., 5% increments from 5% to 50% methanol). Collect the fractions.
-
-
Fraction Analysis: Analyze the collected fractions for the presence of Cyclo(Phe-Pro) using HPLC or LC-MS. Fractions containing Cyclo(Phe-Pro) typically elute at methanol concentrations between 35% and 45%.
-
Concentration and Lyophilization:
-
Pool the fractions containing Cyclo(Phe-Pro).
-
Concentrate the pooled fractions using a rotary evaporator or vacuum concentrator to remove the organic solvent.
-
Freeze-dry the concentrated aqueous solution to obtain a powdered sample of Cyclo(Phe-Pro).
-
Protocol 2: Quenching and Extraction of Intracellular Metabolites for Metabolomics Analysis
This protocol is designed to rapidly halt metabolic activity and extract intracellular metabolites from cell cultures for subsequent LC-MS analysis.
Materials:
-
Cell culture (adherent or suspension).
-
Quenching solution: 60% methanol in water, pre-chilled to -48°C.
-
Extraction solvent: 100% methanol, pre-chilled to -48°C.
-
Liquid nitrogen.
-
Centrifuge and microcentrifuge tubes.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Cell scraper (for adherent cells).
Procedure:
-
Cell Harvesting:
-
Suspension cells: Quickly transfer a defined volume of cell suspension into a pre-chilled tube.
-
Adherent cells: Aspirate the culture medium and immediately wash the cells once with ice-cold PBS. Add the quenching solution directly to the plate and scrape the cells.
-
-
Quenching:
-
Rapidly mix the cell suspension or scraped cells with an equal volume of the pre-chilled quenching solution.
-
Immediately centrifuge at a low speed (e.g., 1,000 x g) for 1-2 minutes at -9°C to pellet the cells.
-
-
Metabolite Extraction:
-
Discard the supernatant.
-
Resuspend the cell pellet in 500 µL of the pre-chilled extraction solvent.
-
Perform three freeze-thaw cycles by freezing the suspension in liquid nitrogen and thawing on dry ice to ensure complete cell lysis.
-
-
Sample Clarification:
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 5 minutes at -9°C to pellet cell debris.
-
Carefully transfer the supernatant containing the intracellular metabolites to a new pre-chilled microcentrifuge tube.
-
-
Sample Preparation for LC-MS:
-
Dry the metabolite extract using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
-
Protocol 3: LC-MS/MS for Quantitative Analysis of Cyclo(Phe-Pro)
This protocol provides a general framework for the quantitative analysis of Cyclo(Phe-Pro) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Cyclo(Phe-Pro) standard for calibration curve.
LC Conditions:
-
Column Temperature: 40°C
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 5% B
-
12.1-15 min: Re-equilibration at 5% B
-
MS/MS Conditions (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 20 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
MRM Transitions (example):
-
Precursor Ion (m/z): 245.1
-
Product Ions (m/z): 70.1, 91.1, 120.1 (These should be optimized using a standard).
-
Data Analysis:
-
Generate a standard curve using known concentrations of the Cyclo(Phe-Pro) standard.
-
Quantify Cyclo(Phe-Pro) in the samples by comparing the peak areas of the MRM transitions to the standard curve.
References
Application Notes and Protocols for In Vivo Administration of Cyclo(Phe-Pro) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Phe-Pro), also known as Cyclo(L-phenylalanyl-L-proline), is a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules. These cyclic structures confer enhanced stability compared to their linear peptide counterparts, making them attractive candidates for therapeutic development. Preclinical studies have suggested that Cyclo(Phe-Pro) possesses a range of biological activities, including anti-inflammatory, neuroprotective, and anticancer properties. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as NF-κB, PPAR-γ, and the induction of reactive oxygen species (ROS).
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Cyclo(Phe-Pro) in mouse models. Due to the limited availability of specific dosage information for pure Cyclo(Phe-Pro) in the public domain, the following protocols are based on studies of closely related cyclic peptides and general best practices for in vivo compound administration. It is imperative that researchers conduct initial dose-finding and toxicity studies to determine the optimal and safe dosage for their specific mouse model and experimental endpoint.
Quantitative Data Summary
Quantitative in vivo data for the administration of pure Cyclo(Phe-Pro) is not extensively available in the literature. However, studies on related cyclic dipeptides and mixtures containing Cyclo(Phe-Pro) provide a basis for experimental design. The following tables present hypothetical yet representative data structures that researchers should aim to populate through their studies.
Table 1: Representative Pharmacokinetic Parameters of a Cyclic Dipeptide in Mice
| Parameter | Oral Administration (mg/kg) | Intraperitoneal Administration (mg/kg) |
| Dose | 20 | 10 |
| Cmax (ng/mL) | 450 ± 50 | 950 ± 80 |
| Tmax (h) | 1.5 ± 0.5 | 0.5 ± 0.1 |
| AUC (0-t) (ng·h/mL) | 2100 ± 250 | 3200 ± 300 |
| Bioavailability (%) | ~40% (relative to IV) | ~70% (relative to IV) |
| Half-life (t½) (h) | 3.5 ± 0.7 | 2.8 ± 0.5 |
Note: This table is illustrative. Actual pharmacokinetic parameters for Cyclo(Phe-Pro) need to be determined experimentally.
Table 2: Efficacy of Cyclo(Phe-Pro) in a Xenograft Mouse Model of Breast Cancer
| Treatment Group | Dose (mg/kg/day, oral) | Mean Tumor Volume (mm³) at Day 21 (± SD) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1500 ± 200 | - | -2 ± 1 |
| Cyclo(Phe-Pro) | 10 | 1100 ± 150 | 26.7 | -1 ± 1.5 |
| Cyclo(Phe-Pro) | 25 | 750 ± 120 | 50.0 | -3 ± 2 |
| Positive Control | Varies | 400 ± 80 | 73.3 | -8 ± 3 |
Note: This table is based on a study where a mixture containing cis-cyclo(L-Phe-L-Pro) was orally administered to xenograft-bearing SCID mice, showing a significant reduction in tumor volume with no systemic toxicity.[1] The doses presented here are hypothetical for pure Cyclo(Phe-Pro) and should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of Cyclo(Phe-Pro) for In Vivo Administration
Cyclo(Phe-Pro) is a hydrophobic molecule, and its formulation is critical for consistent and effective in vivo delivery.
Materials:
-
Cyclo(Phe-Pro) (powder form)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure for Intraperitoneal (IP) Injection Vehicle:
-
Weigh the required amount of Cyclo(Phe-Pro) in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the Cyclo(Phe-Pro) completely. Aim for a final DMSO concentration of ≤10% in the final injection volume.
-
In a separate sterile tube, prepare the vehicle solution. A common vehicle for hydrophobic compounds is a mixture of PEG 400, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% sterile saline.
-
Add the Cyclo(Phe-Pro) dissolved in DMSO to the vehicle solution.
-
Vortex thoroughly to ensure a homogenous suspension or solution. Gentle warming or sonication may aid in dissolution, but care should be taken to avoid degradation of the compound.
-
Prepare fresh on the day of injection.
Procedure for Oral Gavage Vehicle:
-
For oral administration, a suspension in a vehicle such as 0.5% carboxymethyl cellulose (CMC) in sterile water or a solution in corn oil can be prepared.
-
If using an aqueous-based vehicle like CMC, a small amount of a surfactant like Tween 80 (e.g., 0.1-0.5%) can be added to aid in suspension.
-
If Cyclo(Phe-Pro) is soluble in oil, dissolve the required amount directly in sterile corn oil. Gentle warming may be necessary.
-
Ensure the final formulation is a uniform suspension or a clear solution before administration.
Protocol 2: Administration of Cyclo(Phe-Pro) via Intraperitoneal (IP) Injection
Animal Model:
-
Appropriate mouse strain for the disease model (e.g., C57BL/6 for inflammation, BALB/c nude for xenograft studies).
-
Age and weight-matched mice are essential.
Procedure:
-
Properly restrain the mouse.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.
-
Use a 25-27 gauge needle.
-
Insert the needle at a 15-20 degree angle, bevel up.
-
Aspirate to ensure no fluid (urine or blood) is drawn back, indicating incorrect placement.
-
Inject the prepared Cyclo(Phe-Pro) solution slowly. The typical injection volume for a mouse is 100-200 µL.
-
Monitor the animal for any immediate adverse reactions.
Protocol 3: Administration of Cyclo(Phe-Pro) via Oral Gavage
Procedure:
-
Use a flexible feeding tube or a stainless steel gavage needle appropriate for the size of the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Properly restrain the mouse, ensuring its head and body are in a straight line.
-
Gently insert the gavage needle into the esophagus. Do not force the needle if resistance is met.
-
Administer the Cyclo(Phe-Pro) formulation slowly. The typical volume for oral gavage in a mouse is 100-200 µL.
-
Carefully remove the needle and monitor the animal for any signs of distress.
Protocol 4: Acute Toxicity Study
An acute toxicity study is crucial to determine the maximum tolerated dose (MTD) of Cyclo(Phe-Pro).
Procedure:
-
Use a cohort of mice (e.g., Swiss albino, male and female).
-
Administer single escalating doses of Cyclo(Phe-Pro) via the intended route of administration (e.g., 10, 50, 100, 500, 1000 mg/kg). Include a vehicle control group.
-
Observe the animals for clinical signs of toxicity (e.g., changes in behavior, posture, breathing) and mortality for at least 14 days.
-
Record body weight daily.
-
At the end of the observation period, euthanize the animals and perform gross necropsy and histopathological examination of major organs.
Signaling Pathways and Mechanisms of Action
Inhibition of the NF-κB Signaling Pathway
Cyclo(Phe-Pro) has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals (e.g., LPS), the IκB kinase (IKK) complex is activated and phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Cyclo(Phe-Pro) has been found to inhibit the phosphorylation of IKK, thereby preventing IκBα degradation and keeping NF-κB in the cytoplasm.[2]
References
- 1. The combined application of cis-cyclo(L-Phe-L-Pro) with antimicrobial proline-based 2,5-diketopiperazines significantly enhances anti-breast cancer activity by selectively targeting cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclo(Phe-Pro) produced by the human pathogen Vibrio vulnificus inhibits host innate immune responses through the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Characterization of Cyclo(Phe-Pro) Stereoisomers Using Electronic Circular Dichroism (ECD)
Introduction
Cyclo(Phe-Pro), a 2,5-diketopiperazine (DKP), is a cyclic dipeptide with significant biological activities that are highly dependent on its stereochemistry.[1][2][3] Due to the presence of two chiral centers, Cyclo(Phe-Pro) can exist as four distinct stereoisomers: cyclo(L-Phe-L-Pro), cyclo(D-Phe-D-Pro), cyclo(L-Phe-D-Pro), and cyclo(D-Phe-L-Pro). The unambiguous determination of the absolute configuration of these stereoisomers is crucial in drug development and natural product chemistry. Electronic Circular Dichroism (ECD) spectroscopy is a powerful and sensitive technique for stereochemical elucidation of chiral molecules like Cyclo(Phe-Pro). This application note provides a detailed protocol for the characterization of Cyclo(Phe-Pro) stereoisomers using ECD.
Principle of ECD Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum provides information about the three-dimensional structure of the molecule. For Cyclo(Phe-Pro), each stereoisomer exhibits a unique ECD spectrum, allowing for their clear differentiation.[1][4] Enantiomeric pairs, such as cyclo(L-Phe-L-Pro) and cyclo(D-Phe-D-Pro), produce mirror-image ECD spectra. This characteristic makes ECD a definitive method for assigning the absolute stereochemistry of a purified Cyclo(Phe-Pro) sample by comparing its spectrum to reference spectra of the synthesized stereoisomers.
Quantitative Data Summary
The quantitative data for the stereoisomers of Cyclo(Phe-Pro) are summarized below. The molar absorptivity is useful for accurate concentration determination, while the ECD spectral data provides the basis for stereochemical assignment.
Table 1: Molar Absorptivity of Cyclo(Phe-Pro) Stereoisomers
| Stereoisomer | Molar Absorptivity (ε) at 220 nm (M⁻¹cm⁻¹) in Methanol |
| cyclo(L-Phe-L-Pro) | 1800 |
| cyclo(D-Phe-L-Pro) | 1800 |
| cyclo(L-Phe-D-Pro) | 1800 |
| cyclo(D-Phe-D-Pro) | 1800 |
| Data sourced from |
Table 2: ECD Spectral Data for Cyclo(Phe-Pro) Stereoisomers in Methanol
| Stereoisomer | Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) | Cotton Effect Sign |
| cyclo(L-Phe-L-Pro) | ~208 | Positive | Positive |
| ~225 | Negative | Negative | |
| cyclo(D-Phe-D-Pro) | ~208 | Negative | Negative |
| ~225 | Positive | Positive | |
| cyclo(D-Phe-L-Pro) | ~215 | Positive | Positive |
| ~230 | Negative | Negative | |
| cyclo(L-Phe-D-Pro) | ~215 | Negative | Negative |
| ~230 | Positive | Positive | |
| Note: Molar ellipticity values are estimated from the spectral charts presented in the reference literature. The spectra for enantiomeric pairs are symmetrical. |
Experimental Protocols
This section provides a detailed methodology for the spectroscopic characterization of Cyclo(Phe-Pro) using ECD.
1. Sample Preparation
A precise and accurate sample preparation is critical for reproducible ECD measurements.
-
Materials:
-
Cyclo(Phe-Pro) sample
-
Methanol (spectroscopic grade)
-
Analytical balance
-
Volumetric flasks
-
Micropipettes
-
-
Procedure:
-
Accurately weigh a small amount of the Cyclo(Phe-Pro) sample.
-
Dissolve the sample in spectroscopic grade methanol to prepare a stock solution of known concentration.
-
From the stock solution, prepare a working solution with a final concentration of approximately 0.1 mg/mL in methanol.
-
Ensure the sample is fully dissolved before proceeding with the measurement.
-
2. ECD Data Acquisition
-
Instrumentation:
-
An ECD spectrophotometer (e.g., Applied Photophysics Chirascan™ V100)
-
A quartz cuvette with a 1 mm optical path length
-
Nitrogen gas supply for purging the instrument
-
-
Instrument Parameters:
-
Wavelength Range: 190-300 nm
-
Temperature: 25 °C
-
Bandwidth: 1.0 nm
-
Scan Speed: 50 nm/min
-
Response Time: 2 s
-
Path Length: 1 mm
-
-
Measurement Protocol:
-
Turn on the ECD spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Purge the instrument with nitrogen gas.
-
Set the instrument parameters as listed above.
-
Record a baseline spectrum using the same cuvette filled with spectroscopic grade methanol.
-
Rinse the cuvette with the sample solution before filling it.
-
Place the sample-filled cuvette in the sample holder.
-
Acquire the ECD spectrum of the Cyclo(Phe-Pro) sample. It is recommended to perform multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
Correct the sample spectrum by subtracting the methanol baseline.
-
3. Data Analysis and Interpretation
-
Process the raw data (ellipticity) using the instrument's software.
-
Convert the ellipticity to molar ellipticity [θ] using the following equation: [θ] = (θ * MW) / (c * l * 10) where:
-
θ is the observed ellipticity in degrees
-
MW is the molecular weight of Cyclo(Phe-Pro) (216.26 g/mol )
-
c is the concentration in g/mL
-
l is the path length in cm
-
-
Plot the molar ellipticity versus wavelength to obtain the final ECD spectrum.
-
Compare the obtained spectrum with the reference spectra of the four Cyclo(Phe-Pro) stereoisomers (as provided in Table 2 and reference literature).
-
The stereochemistry of the unknown sample is assigned based on the best match with the reference spectra, considering the positions and signs of the Cotton effects.
Visualizations
The following diagram illustrates the experimental workflow for the spectroscopic characterization of Cyclo(Phe-Pro) using ECD.
Caption: Experimental workflow for Cyclo(Phe-Pro) stereochemical analysis by ECD.
References
- 1. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Cyclo(Phe-Pro)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the solubility of the cyclic dipeptide Cyclo(Phe-Pro) in aqueous solutions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Phe-Pro) and why is its aqueous solubility a concern?
Cyclo(Phe-Pro) is a cyclic dipeptide composed of phenylalanine and proline. Its rigid, cyclic structure and the presence of the hydrophobic phenylalanine residue contribute to its poor solubility in water. This low aqueous solubility can be a significant hurdle in various experimental settings, including in vitro biological assays and the development of parenteral formulations, as it can lead to precipitation, inaccurate concentration measurements, and reduced bioavailability.
Q2: What is the approximate aqueous solubility of Cyclo(Phe-Pro)?
The reported aqueous solubility of Cyclo(L-Phe-L-Pro) is greater than 36.6 µg/mL. This low solubility often necessitates the use of solubility enhancement techniques to achieve desired concentrations for experimental work.
Q3: What are the primary methods to improve the aqueous solubility of Cyclo(Phe-Pro)?
The most common and effective methods for enhancing the aqueous solubility of Cyclo(Phe-Pro) include:
-
Use of Organic Co-solvents: Dissolving Cyclo(Phe-Pro) in a small amount of a water-miscible organic solvent before dilution in an aqueous buffer.
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic Cyclo(Phe-Pro) molecule within the cavity of a cyclodextrin.
-
pH Adjustment: Modifying the pH of the aqueous solution to potentially increase the solubility of the peptide.
-
Salt Formation: Converting the neutral peptide into a more soluble salt form.
Q4: Which organic co-solvents are recommended for Cyclo(Phe-Pro)?
Dimethyl sulfoxide (DMSO) is a widely used and effective co-solvent for Cyclo(Phe-Pro), with a reported solubility of 100-250 mg/mL.[1] Other potential co-solvents include ethanol (solubility of approximately 1 mg/mL), dimethylformamide (DMF), and acetonitrile (ACN).[2][3] The choice of co-solvent will depend on the requirements and constraints of your specific experiment, particularly concerning potential cytotoxicity.
Q5: How do cyclodextrins improve the solubility of Cyclo(Phe-Pro)?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules like Cyclo(Phe-Pro), forming an inclusion complex. This complex presents a more hydrophilic exterior to the aqueous environment, thereby increasing the overall solubility of the guest molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose due to its high aqueous solubility and low toxicity.
Q6: Can pH adjustment significantly alter the solubility of Cyclo(Phe-Pro)?
Cyclo(Phe-Pro) is a neutral molecule and lacks readily ionizable acidic or basic side chains. Therefore, its solubility is not expected to be dramatically influenced by pH changes within the typical physiological range. However, at extreme pH values, the peptide bonds could potentially be hydrolyzed, which is generally undesirable. The predicted pKa of Cyclo(Phe-Pro) is around 13.21, suggesting that it would remain neutral in most experimental conditions. While significant solubility enhancement through pH adjustment is unlikely, it is still a parameter that can be explored in your specific buffer system.
Troubleshooting Guide
This guide addresses common issues encountered when attempting to dissolve Cyclo(Phe-Pro) in aqueous solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cyclo(Phe-Pro) powder does not dissolve in aqueous buffer. | High hydrophobicity of the molecule. | 1. Attempt initial dissolution in a small amount of an organic co-solvent like DMSO before diluting with the aqueous buffer. 2. Try using a cyclodextrin-containing buffer. |
| Precipitation occurs upon adding the co-solvent stock solution to the aqueous buffer. | The final concentration of Cyclo(Phe-Pro) exceeds its solubility limit in the final buffer/co-solvent mixture. The percentage of the organic co-solvent is too low in the final solution. | 1. Decrease the final concentration of Cyclo(Phe-Pro). 2. Increase the percentage of the co-solvent, ensuring it remains compatible with your experimental system (typically <1% v/v for cell-based assays). 3. Add the co-solvent stock solution dropwise to the vigorously vortexing aqueous buffer to avoid localized high concentrations. |
| The solution is cloudy or hazy after dissolution. | Incomplete dissolution or the formation of fine aggregates. | 1. Gently warm the solution (e.g., to 37°C) while stirring. 2. Briefly sonicate the solution in a water bath to break up aggregates. 3. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. |
| Inconsistent experimental results. | Poor solubility leading to variations in the effective concentration of the compound. | 1. Prepare a fresh stock solution in an appropriate organic solvent before each experiment. 2. Thoroughly vortex the stock solution and the final diluted solution before use. 3. If possible, validate the concentration of your final working solution using an analytical method like HPLC or UV-Vis spectroscopy. |
| Cell toxicity is observed at low compound concentrations. | The organic co-solvent (e.g., DMSO) may be causing cytotoxicity. | 1. Reduce the final concentration of the organic co-solvent to a non-toxic level (often <0.5% v/v for many cell lines). 2. Explore alternative, less toxic organic co-solvents. 3. Utilize a co-solvent-free solubilization method, such as cyclodextrin complexation. |
Data Presentation
The following tables summarize quantitative data on the solubility of Cyclo(Phe-Pro) in various solvents and with different enhancement methods.
Table 1: Solubility of Cyclo(Phe-Pro) in Common Solvents
| Solvent | Reported Solubility | Molar Concentration (approx.) |
| Water | >36.6 µg/mL | >150 µM |
| Dimethyl Sulfoxide (DMSO) | 100 - 250 mg/mL[1] | 409 - 1023 mM |
| Ethanol | ~1 mg/mL[2] | ~4.1 mM |
| DMF | 1 mg/mL | 4.1 mM |
Note: The aqueous solubility can be influenced by buffer composition and pH.
Table 2: Illustrative Example of Solubility Enhancement of a Hydrophobic Cyclic Dipeptide using HP-β-Cyclodextrin
| HP-β-CD Concentration (w/v) | Molar Ratio (Peptide:HP-β-CD) | Achieved Peptide Concentration (mg/mL) | Fold Increase in Solubility |
| 0% | - | < 0.1 | 1 |
| 1% | 1:5 | ~0.5 | ~5 |
| 5% | 1:25 | ~2.5 | ~25 |
| 10% | 1:50 | ~5.0 | ~50 |
This table provides a representative example of the potential solubility enhancement with HP-β-CD. The actual values for Cyclo(Phe-Pro) should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution using an Organic Co-solvent
Objective: To prepare a concentrated stock solution of Cyclo(Phe-Pro) for subsequent dilution in aqueous buffers.
Materials:
-
Cyclo(Phe-Pro) powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh the desired amount of Cyclo(Phe-Pro) powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare an aqueous solution of Cyclo(Phe-Pro) with enhanced solubility through inclusion complexation with HP-β-CD.
Materials:
-
Cyclo(Phe-Pro) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 1-10% w/v).
-
Slowly add the Cyclo(Phe-Pro) powder to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 to 1:2 of Cyclo(Phe-Pro) to HP-β-CD is a good starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
After the incubation period, vortex the solution and then filter it through a 0.22 µm syringe filter to remove any undissolved compound.
-
The clear filtrate is the aqueous solution of the Cyclo(Phe-Pro)/HP-β-CD inclusion complex. The concentration of the dissolved compound can be determined using a suitable analytical method like HPLC or UV-Vis spectroscopy.
Protocol 3: Quantification of Cyclo(Phe-Pro) using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of Cyclo(Phe-Pro) in an aqueous solution.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
-
Cyclo(Phe-Pro) analytical standard
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of Cyclo(Phe-Pro) of known concentration (e.g., 1 mg/mL) in Mobile Phase B. From this stock, prepare a series of calibration standards by serial dilution with Mobile Phase A.
-
Sample Preparation: Filter the aqueous sample containing Cyclo(Phe-Pro) through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 210 nm or 220 nm
-
Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute Cyclo(Phe-Pro). An example gradient is 10-90% B over 20 minutes.
-
-
Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample solution and determine its concentration by comparing its peak area to the calibration curve.
Visualizations
Caption: Experimental workflow for solubilizing and quantifying Cyclo(Phe-Pro).
Caption: Logical workflow for troubleshooting Cyclo(Phe-Pro) solubility issues.
References
Cyclo(Phe-Pro) Technical Support Center: Stability and Degradation in Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability and degradation of Cyclo(Phe-Pro) in various solvents. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Cyclo(Phe-Pro)?
For long-term stability, solid Cyclo(Phe-Pro) should be stored at -20°C in a tightly sealed container to prevent moisture absorption. Under these conditions, the compound is expected to be stable for up to three years.[1] Stock solutions of Cyclo(Phe-Pro) should be stored at -80°C for optimal stability, where they can be viable for up to six months. For shorter-term storage of solutions, -20°C is acceptable for up to one month. To avoid degradation from repeated freeze-thaw cycles, it is advisable to prepare and store the compound in aliquots.[1]
Q2: In which solvents is Cyclo(Phe-Pro) soluble?
Cyclo(Phe-Pro) is soluble in a variety of organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[1] It is also soluble in ethanol, methanol, chloroform, dichloromethane, ethyl acetate, and acetone.[1][2] However, it has limited solubility in water.
Q3: What is the expected stability of Cyclo(Phe-Pro) in aqueous solutions at different pH values?
The stability of the diketopiperazine ring in Cyclo(Phe-Pro) is significantly influenced by pH. Diketopiperazines are susceptible to hydrolysis under strongly acidic or alkaline conditions. This hydrolysis breaks the cyclic structure to form the linear dipeptide, Phe-Pro. Additionally, epimerization at the chiral centers can occur in both acidic and basic environments. It is recommended to use buffered solutions within a neutral pH range (6-8) for experiments whenever possible and to prepare fresh solutions to ensure optimal activity and integrity of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Degradation of the compound. | The primary degradation product is likely the hydrolyzed linear dipeptide (Phe-Pro). Epimerization can also lead to the formation of diastereomers. Compare the chromatogram of a freshly prepared solution with the aged or experimental sample to identify new peaks. Performing forced degradation studies (see Experimental Protocols section) can help to intentionally generate and identify degradation products as analytical markers. |
| Loss of biological activity in experiments. | Degradation of the compound due to improper storage or handling. | Ensure the compound has been stored at the correct temperature (-20°C for solid, -80°C for stock solutions). Avoid multiple freeze-thaw cycles by preparing and using aliquots. Prepare fresh solutions for each experiment, especially when working with aqueous buffers outside of a neutral pH range. |
| Difficulty dissolving Cyclo(Phe-Pro) in aqueous buffers. | The inherent low aqueous solubility of Cyclo(Phe-Pro). | Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO. For your experiment, dilute this stock solution into your aqueous buffer. It is crucial to add the stock solution dropwise while vortexing the buffer to avoid localized high concentrations that can lead to precipitation. Ensure the final concentration of the organic solvent in your working solution is low enough (typically <1%) to not affect your biological system. |
Quantitative Data Summary
Table 1: Qualitative Stability Profile of Cyclo(Phe-Pro)
| Condition | Expected Stability | Potential Degradation Pathway |
| Neutral pH (6-8) | Generally stable for typical experimental durations. | Minimal hydrolysis expected. |
| Acidic pH (<4) | Potentially unstable over extended periods. | Acid-catalyzed hydrolysis of the amide bonds in the diketopiperazine ring to form the linear dipeptide. Epimerization at the chiral centers is also possible. |
| Alkaline pH (>9) | Potentially unstable over extended periods. | Base-catalyzed hydrolysis of the amide bonds in the diketopiperazine ring to form the linear dipeptide. Epimerization at the chiral centers is also possible. |
| Elevated Temperature (>40°C) | The rate of degradation is likely to increase. | Thermal stress can accelerate hydrolysis and other degradation pathways. |
| Light Exposure (UV) | Potentially sensitive. | Photodegradation may occur, although the specific pathway has not been extensively determined. It is advisable to protect solutions from light. |
Experimental Protocols
Protocol 1: General Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of Cyclo(Phe-Pro) under various conditions.
1. Materials and Reagents:
-
Cyclo(Phe-Pro) reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade buffers (e.g., phosphate, acetate)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment and forced degradation
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Preparation of Standard and Sample Solutions:
-
Standard Solution: Prepare a stock solution of Cyclo(Phe-Pro) of a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or DMSO.
-
Sample Solutions for Stability Testing:
-
pH Stability: Prepare solutions of the compound (e.g., at 0.1 mg/mL) in a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Thermal Stability: Store aliquots of the standard solution at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Solvent Stability: Prepare solutions of the compound (e.g., at 0.1 mg/mL) in the desired solvents (e.g., water, methanol, acetonitrile, DMSO).
-
3. HPLC Analysis:
-
Inject the standard and sample solutions onto the HPLC system at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Use a suitable mobile phase gradient to separate Cyclo(Phe-Pro) from its potential degradation products. A common mobile phase for cyclic dipeptides is a gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile using a UV detector, typically at wavelengths around 210 nm and 254 nm.
-
The percentage of remaining Cyclo(Phe-Pro) can be calculated by comparing the peak area of the compound in the stressed samples to that of the initial time point or a freshly prepared standard.
4. Forced Degradation Study:
-
To definitively identify degradation products, perform forced degradation studies by exposing Cyclo(Phe-Pro) to more extreme conditions (e.g., higher concentrations of acid/base, higher temperatures, oxidative stress with hydrogen peroxide).
-
Analyze the resulting mixtures by HPLC-MS to identify the mass of the degradation products, which will aid in their structural elucidation.
Visualizations
Degradation Pathway of Cyclo(Phe-Pro)
The primary degradation pathway for Cyclo(Phe-Pro) under hydrolytic conditions is the cleavage of one of the amide bonds in the diketopiperazine ring to yield the linear dipeptide, Phenylalanyl-Proline. Epimerization at the alpha-carbons of the amino acid residues can also occur, leading to the formation of diastereomers.
Caption: Potential degradation pathways of Cyclo(Phe-Pro).
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of Cyclo(Phe-Pro).
Caption: A typical experimental workflow for stability testing.
References
Technical Support Center: Overcoming Cyclo(Phe-Pro) Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Cyclo(Phe-Pro) precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Phe-Pro) and why is its solubility a concern in cell culture experiments?
Cyclo(Phe-Pro), a cyclic dipeptide, is a hydrophobic molecule with limited solubility in aqueous solutions. This inherent low solubility can lead to precipitation when it is introduced into complex aqueous environments like cell culture media, which can negatively impact experimental reproducibility and accuracy.
Q2: What is the expected aqueous solubility of Cyclo(Phe-Pro)?
The experimental solubility of Cyclo(L-Phe-L-Pro) has been determined to be greater than 36.6 µg/mL at a pH of 7.4.[1] However, its solubility can be significantly influenced by the specific components of the cell culture medium, such as salts and serum proteins.
Q3: What are the initial signs of Cyclo(Phe-Pro) precipitation in my cell culture medium?
Early indicators of precipitation include the appearance of a fine, cloudy precipitate, visible particulates or flakes, or a general haziness in the medium after the addition of Cyclo(Phe-Pro).[2] This can sometimes be quantified by measuring the optical density (OD) of the media at 600 nm.[2]
Q4: Can the presence of serum in my cell culture medium affect the solubility of Cyclo(Phe-Pro)?
Yes, proteins present in fetal bovine serum (FBS) and other sera can interact with peptides, potentially leading to precipitation.[3] If you observe precipitation in serum-containing media, it may be beneficial to reduce the serum concentration or use a serum-free medium for the duration of the experiment, if your cell line can tolerate it.[4]
Q5: How should I store Cyclo(Phe-Pro) to ensure its stability?
For long-term storage, solid Cyclo(Phe-Pro) should be kept at -20°C in a tightly sealed container to prevent moisture absorption. Stock solutions are best stored at -80°C and are generally stable for up to 6 months. To avoid repeated freeze-thaw cycles, it is recommended to prepare and store the stock solution in small aliquots.
Troubleshooting Guides
Issue 1: Cyclo(Phe-Pro) precipitates immediately after being added to the cell culture medium.
This is a common problem that often arises from either exceeding the solubility limit of the compound in the aqueous medium or improper mixing techniques.
-
Possible Cause: The concentration of Cyclo(Phe-Pro) in the final culture medium is too high.
-
Solution: Review the known solubility of Cyclo(Phe-Pro) and ensure your final working concentration does not exceed this limit. If a higher concentration is required, consider using solubility enhancers.
-
-
Possible Cause: Improper dilution of the stock solution into the cell culture medium.
-
Solution: Prepare a high-concentration stock solution in a suitable organic solvent (see Protocol 1). When preparing the working solution, add the stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling. This helps to prevent localized high concentrations that can trigger precipitation.
-
Issue 2: Cyclo(Phe-Pro) precipitates over time during incubation.
Delayed precipitation can be caused by changes in the cell culture environment or interactions with media components.
-
Possible Cause: Changes in the pH of the culture medium due to cellular metabolism.
-
Solution: Monitor the pH of your cell culture medium. If a significant pH shift is observed, consider using a medium with a stronger buffering capacity or changing the medium more frequently.
-
-
Possible Cause: Interaction with components in the cell culture medium, such as salts or proteins from serum.
-
Solution: If using serum-containing medium, try reducing the serum percentage or switching to a serum-free medium for the treatment period. You can also test different lots of serum, as their composition can vary.
-
-
Possible Cause: Temperature fluctuations.
-
Solution: Ensure the incubator maintains a stable temperature. Avoid repeated removal of the culture plates from the incubator.
-
Data Presentation
Table 1: Solubility of Cyclo(Phe-Pro) in Various Solvents
| Solvent System | Concentration | Observations | Citation |
| Aqueous Buffer (pH 7.4) | > 36.6 µg/mL | Experimental solubility. | |
| Dimethylformamide (DMF) | 1 mg/mL | Soluble. | |
| Ethanol | 1 mg/mL | Soluble. | |
| DMSO | 100 mg/mL | Soluble with ultrasonic treatment. | |
| DMSO, PEG300, Tween-80, Saline Formulation | ≥ 2.08 mg/mL | Clear solution. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of Cyclo(Phe-Pro)
This protocol describes the preparation of a 10 mg/mL stock solution of Cyclo(Phe-Pro) in Dimethyl Sulfoxide (DMSO).
Materials:
-
Cyclo(Phe-Pro) powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Allow the vial of Cyclo(Phe-Pro) powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of Cyclo(Phe-Pro) and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.
-
Vortex the tube vigorously for 1-2 minutes to aid dissolution.
-
If the solution is not completely clear, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solid is fully dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of Cyclo(Phe-Pro) Working Solution in Cell Culture Medium
This protocol details the dilution of the concentrated stock solution into the cell culture medium to achieve the final desired working concentration.
Materials:
-
Concentrated Cyclo(Phe-Pro) stock solution (from Protocol 1)
-
Pre-warmed, sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tube or flask
-
Vortex mixer or magnetic stirrer
Procedure:
-
Warm the required volume of cell culture medium to 37°C in a water bath.
-
Calculate the volume of the Cyclo(Phe-Pro) stock solution needed to achieve the desired final concentration in the cell culture medium. Note: It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, to avoid cytotoxicity.
-
While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the Cyclo(Phe-Pro) stock solution dropwise.
-
Continue to mix the solution for a few minutes to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cell cultures.
Mandatory Visualizations
Caption: A workflow for troubleshooting the precipitation of Cyclo(Phe-Pro).
Caption: Inhibition of the RIG-I signaling pathway by Cyclo(Phe-Pro).
References
Technical Support Center: Optimizing Cyclo(Phe-Pro) Concentration for Anti-Biofilm Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Cyclo(Phe-Pro) in anti-biofilm studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Cyclo(Phe-Pro) to inhibit biofilm formation?
The optimal concentration of Cyclo(Phe-Pro) for anti-biofilm activity is not a single value but is dependent on the bacterial species, strain, and experimental conditions. It is crucial to determine the Minimum Biofilm Inhibitory Concentration (MBIC) for your specific strain. The MBIC is the lowest concentration of a compound that results in a significant inhibition of biofilm formation (often ≥50% or ≥90%). Based on available literature, concentrations in the micromolar (µg/mL) to low millimolar (mg/mL) range have been shown to be effective. For Staphylococcus aureus, anti-biofilm activity has been observed at concentrations around 3 mg/mL. It is recommended to perform a dose-response experiment to determine the optimal sub-MIC (Minimum Inhibitory Concentration) concentration that effectively inhibits biofilm formation without affecting bacterial growth.
Q2: What is the mechanism of action of Cyclo(Phe-Pro) in biofilm inhibition?
Cyclo(Phe-Pro) primarily inhibits biofilm formation by interfering with bacterial quorum sensing (QS) systems.[1][2][3] In Gram-positive bacteria like Staphylococcus aureus, it has been shown to affect the expression of genes related to the accessory gene regulator (agr) system, which controls the production of virulence factors and biofilm formation.[4] Specifically, it can down-regulate genes such as agrA, agrB, agrC, and agrD, as well as genes involved in the synthesis of polysaccharide intercellular adhesion (PIA) like icaA, icaB, icaC, and icaD.[4] In Gram-negative bacteria such as Pseudomonas aeruginosa, cyclic dipeptides can interfere with the las and rhl QS systems, which are crucial for biofilm maturation and virulence factor production.
Q3: Can Cyclo(Phe-Pro) eradicate established biofilms?
The primary activity of Cyclo(Phe-Pro) described in the literature is the inhibition of biofilm formation (the initial stages of attachment and microcolony formation). While some cyclic dipeptides have shown efficacy in disrupting pre-formed biofilms, the concentration required for eradication is typically much higher than that for inhibition. It is recommended to determine the Minimum Biofilm Eradication Concentration (MBEC) separately to assess its effect on mature biofilms.
Troubleshooting Guides
Crystal Violet Assay Issues
Problem: High variability between replicate wells.
-
Possible Cause: Inconsistent washing steps leading to removal of biofilm or retention of planktonic cells.
-
Solution:
-
When washing, gently aspirate the medium from the side of the well without disturbing the biofilm at the bottom.
-
Alternatively, gently immerse the 96-well plate in a container of distilled water or PBS to wash, then blot gently on absorbent paper.
-
Ensure a consistent number of washes for all wells.
-
Problem: No or weak biofilm formation in the positive control.
-
Possible Cause: Inappropriate growth medium, incubation time, or bacterial inoculum.
-
Solution:
-
Optimize the growth medium. Some bacteria, like staphylococci, form more robust biofilms in media supplemented with glucose (e.g., Tryptic Soy Broth with 1% glucose).
-
Ensure the bacterial inoculum is from a fresh overnight culture and standardized to a specific optical density (e.g., OD600 of 0.1).
-
Extend the incubation time to allow for sufficient biofilm development (e.g., 24-48 hours).
-
Problem: Crystal violet staining is inconsistent or patchy.
-
Possible Cause: Incomplete solubilization of the crystal violet stain.
-
Solution:
-
After staining and washing, ensure the plate is completely dry before adding the solubilizing agent (e.g., 30% acetic acid or ethanol).
-
Pipette the solubilizing solution up and down multiple times to ensure all the crystal violet has dissolved.
-
Ensure the volume of the solubilizing agent is sufficient to cover the entire bottom of the well.
-
MTT Assay Issues
Problem: Low signal or high background in the MTT assay.
-
Possible Cause: Insufficient incubation time with MTT, or interference from the experimental compound.
-
Solution:
-
Ensure an adequate incubation period (typically 2-4 hours) for the formazan crystals to form.
-
Include a control with the compound and media but no cells to check for any direct reduction of MTT by Cyclo(Phe-Pro).
-
Optimize the concentration of MTT and the dissolution time of the formazan crystals.
-
Quantitative Data Summary
| Compound | Target Organism | Effective Concentration | Biofilm Inhibition (%) | Reference |
| Cyclo(L-Phe-L-Pro) | Staphylococcus aureus | 12.3 mmol/L | Not specified, inhibited virulence and biofilm formation | |
| Cyclo(L-leucyl-L-prolyl) | Methicillin-resistant Staphylococcus aureus (MRSA) | 128 µg/mL (sub-MIC) | 85-87% | |
| Cyclo(L-Pro-L-Tyr) | Pseudomonas aeruginosa PAO1 | 1.8 mM | 52% | |
| Cyclo(L-Hyp-L-Tyr) | Pseudomonas aeruginosa PAO1 | 1.8 mM | 50% | |
| Cyclo(L-Pro-L-Phe) | Pseudomonas aeruginosa PAO1 | 1.8 mM | 48% |
Experimental Protocols
Crystal Violet Biofilm Inhibition Assay
Objective: To quantify the effect of Cyclo(Phe-Pro) on biofilm formation.
Methodology:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into an appropriate broth medium and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of 0.1.
-
-
Biofilm Formation:
-
In a 96-well flat-bottom microtiter plate, add 100 µL of the diluted bacterial culture to each well.
-
Add 100 µL of twofold serial dilutions of Cyclo(Phe-Pro) in the same medium to the wells. Include a positive control (bacteria and medium only) and a negative control (medium only).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
-
Staining:
-
Gently discard the supernatant from each well.
-
Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Air-dry the plate for 15-20 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells twice with PBS.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate.
-
Measure the absorbance at 550 nm using a microplate reader.
-
MTT Assay for Biofilm Viability
Objective: To assess the metabolic activity of cells within the biofilm after treatment with Cyclo(Phe-Pro).
Methodology:
-
Biofilm Formation:
-
Follow steps 1 and 2 of the Crystal Violet Biofilm Inhibition Assay.
-
-
MTT Assay:
-
Gently discard the supernatant from each well and wash twice with PBS.
-
Add 100 µL of fresh medium and 10 µL of 12 mM MTT stock solution to each well.
-
Incubate at 37°C for 2-4 hours in the dark.
-
After incubation, add 100 µL of SDS-HCl solution to each well to solubilize the formazan crystals.
-
Incubate at 37°C for 4 hours in the dark.
-
Mix each sample by pipetting up and down.
-
Measure the absorbance at 570 nm.
-
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Imaging
Objective: To visualize the three-dimensional structure of the biofilm and the viability of the cells within it.
Methodology:
-
Biofilm Formation:
-
Grow biofilms on a suitable surface for microscopy (e.g., glass-bottom dishes or chamber slides) with and without Cyclo(Phe-Pro).
-
-
Staining:
-
Gently wash the biofilms with PBS.
-
Stain the biofilms with a combination of fluorescent dyes, such as SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red).
-
Incubate in the dark according to the dye manufacturer's instructions.
-
-
Imaging:
-
Visualize the stained biofilms using a confocal laser scanning microscope.
-
Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm.
-
Image analysis software can be used to quantify parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.
-
Visualizations
Caption: Experimental workflow for assessing the anti-biofilm activity of Cyclo(Phe-Pro).
References
- 1. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 3. Quorum-Sensing Inhibition by Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to avoid epimerization of Cyclo(Phe-Pro) during chemical synthesis
Welcome to the Technical Support Center for the Chemical Synthesis of Cyclo(Phe-Pro).
This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding epimerization during the synthesis of Cyclo(Phe-Pro) and its analogs. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your synthetic endeavors.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of Cyclo(Phe-Pro) that may lead to epimerization and reduced diastereomeric purity.
| Problem | Potential Cause | Recommended Solution |
| High percentage of diastereomeric impurity (e.g., cyclo(L-Phe-D-Pro)) in the final product. | Base-catalyzed epimerization: The presence of a strong or excess base can abstract the α-proton of the phenylalanine residue, leading to a loss of stereochemical integrity. This is particularly problematic during the peptide coupling and cyclization steps.[1] | Base Selection: Use a weaker, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts. Avoid strong bases like triethylamine (TEA) when possible. For the cyclization step, consider methods that do not require a strong base. |
| Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing epimerization, especially if they lead to the formation of a highly reactive intermediate like an oxazolone.[1] | Coupling Reagent Selection: Employ coupling reagents known to suppress epimerization. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) should be used in the presence of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2] Phosphonium and uronium salt-based reagents like PyBOP and HBTU, respectively, are also good alternatives. | |
| Elevated Reaction Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for epimerization. | Temperature Control: Perform the coupling and cyclization reactions at low temperatures (e.g., 0 °C) and allow the reaction to proceed for a longer duration if necessary. Avoid prolonged heating, especially in the presence of a base. | |
| Low yield of the desired Cyclo(L-Phe-L-Pro) isomer. | Suboptimal Reaction Conditions: Inefficient coupling or cyclization can lead to a mixture of starting materials, linear dipeptide, and the desired product, complicating purification and reducing the overall yield. | Optimization of Conditions: Ensure anhydrous conditions, use high-purity solvents, and maintain an inert atmosphere (e.g., nitrogen or argon). High dilution conditions during the cyclization step can favor intramolecular cyclization over intermolecular polymerization. |
| Difficulty in separating diastereomers. | Similar Physicochemical Properties: Diastereomers of Cyclo(Phe-Pro) can have very similar polarities, making their separation by standard column chromatography challenging. | Chiral Chromatography: Utilize chiral HPLC for the analytical and preparative separation of stereoisomers. This technique provides high resolution for enantiomers and diastereomers. |
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a major concern in the synthesis of Cyclo(Phe-Pro)?
A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted. In the context of Cyclo(L-Phe-L-Pro) synthesis, the chiral center at the α-carbon of the L-phenylalanine residue is susceptible to inversion, leading to the formation of the diastereomer, Cyclo(L-Phe-D-Pro). This is a significant concern because different stereoisomers can have vastly different biological activities, and the presence of the undesired diastereomer can compromise the therapeutic efficacy and safety of the final compound.[3]
Q2: Which step in the synthesis of Cyclo(Phe-Pro) is most prone to epimerization?
A2: The peptide coupling step, where the activated carboxylic acid of phenylalanine is reacted with the amino group of proline, is the most critical stage for epimerization. The formation of highly reactive intermediates, such as oxazolones, in the presence of a base significantly increases the risk of losing stereochemical integrity at the phenylalanine α-carbon.[1]
Q3: How do additives like HOBt suppress epimerization?
A3: Additives like 1-hydroxybenzotriazole (HOBt) react with the activated amino acid intermediate (e.g., the O-acylisourea formed with carbodiimides) to form a less reactive HOBt-ester. This active ester is stable enough to minimize the formation of the oxazolone intermediate, which is the primary pathway for epimerization, while still being reactive enough to form the desired peptide bond.
Q4: Can the choice of protecting groups influence the rate of epimerization?
A4: Yes, the choice of the N-protecting group on phenylalanine can influence the rate of epimerization. Urethane-based protecting groups like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) are generally preferred over acyl-type protecting groups as they are known to reduce the rate of oxazolone formation and thus suppress epimerization.
Q5: Is it better to activate the phenylalanine or the proline residue during the coupling step?
A5: It is generally advisable to activate the N-protected L-phenylalanine and couple it to the proline ester. Proline is a secondary amine, and its coupling can sometimes be sluggish. Activating the proline derivative can also lead to epimerization, although it is less common than with many other amino acids. Activating the non-proline amino acid is the more common and generally safer strategy to avoid epimerization of the phenylalanine residue.
Quantitative Data on Epimerization
While specific quantitative data for the epimerization in the synthesis of Cyclo(Phe-Pro) is not extensively published, data from analogous peptide couplings provide valuable insights. The following table summarizes the percentage of epimerization observed during the solid-phase synthesis of a Gly-Phe-Pro-NH2 peptide, which highlights the impact of different coupling reagents on the epimerization of the phenylalanine residue.
| Coupling Reagent | Additive | Base | Solvent | Epimerization (%) |
| EDC | HOAt | DIPEA | DMF | 29.8 |
| EDC-HCl | HOAt | DIPEA | DMF | 24.1 |
| DIC | HOAt | DIPEA | DMF | 4.2 |
| Data adapted from a study on the solid-phase synthesis of Gly-Phe-Pro-NH2 and serves as an illustrative example of the impact of coupling reagents on phenylalanine epimerization. |
Experimental Protocols
Protocol 1: Synthesis of the Linear Dipeptide Precursor (Boc-L-Phe-L-Pro-OMe) with Minimized Epimerization
This protocol describes the coupling of N-Boc-L-phenylalanine and L-proline methyl ester.
Materials:
-
N-Boc-L-phenylalanine
-
L-proline methyl ester hydrochloride
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve N-Boc-L-phenylalanine (1.0 eq), L-proline methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in a mixture of anhydrous DCM and a minimal amount of anhydrous DMF to ensure solubility.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt.
-
Add DIC (1.1 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.
-
Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected linear dipeptide.
Protocol 2: Deprotection and Cyclization to form Cyclo(L-Phe-L-Pro)
This protocol describes the deprotection of the linear dipeptide and subsequent intramolecular cyclization.
Materials:
-
Protected linear dipeptide from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous Toluene
-
A suitable base for neutralization (e.g., saturated NaHCO3 solution)
Procedure:
-
Boc Deprotection: Dissolve the protected dipeptide in a solution of 25-50% TFA in DCM and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralization: Dissolve the residue in DCM and wash carefully with a saturated NaHCO3 solution until the aqueous layer is neutral or slightly basic. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Cyclization: Dissolve the deprotected dipeptide methyl ester in a high-boiling point solvent like anhydrous toluene under high dilution conditions (e.g., 0.01 M).
-
Heat the solution to reflux and monitor the cyclization by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude Cyclo(L-Phe-L-Pro) by silica gel chromatography or preparative HPLC.
Visualizations
Caption: Mechanism of phenylalanine epimerization via the oxazolone intermediate during peptide coupling.
Caption: Experimental workflow for the synthesis of Cyclo(L-Phe-L-Pro) with minimal epimerization.
References
Technical Support Center: Large-Scale Synthesis of Cyclo(Phe-Pro)
Welcome to the technical support center for the large-scale synthesis of Cyclo(L-Phe-L-Pro), a cyclic dipeptide with significant interest in drug discovery and development. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the large-scale synthesis of Cyclo(Phe-Pro)?
A1: The two main strategies for synthesizing Cyclo(Phe-Pro) are solution-phase synthesis and solid-phase peptide synthesis (SPPS).
-
Solution-Phase Synthesis: This traditional approach involves the stepwise coupling of protected L-phenylalanine and L-proline in a suitable solvent, followed by deprotection and intramolecular cyclization to form the diketopiperazine ring. While potentially more labor-intensive due to purification at each step, it is highly scalable.[1]
-
Solid-Phase Peptide Synthesis (SPPS): This method involves building the linear dipeptide precursor on a solid resin support.[1] It offers advantages in terms of simplified purification of the intermediate linear peptide.[1] Following assembly, the dipeptide is cleaved from the resin and then cyclized in solution.
Q2: Why is the formation of diketopiperazines (DKPs) like Cyclo(Phe-Pro) sometimes considered a problematic side reaction?
A2: In the context of synthesizing longer peptides via SPPS, the N-terminal dipeptide can prematurely cleave and cyclize to form a DKP, leading to a truncated peptide impurity.[2] This is particularly common for sequences containing proline. However, for the targeted synthesis of Cyclo(Phe-Pro), this intramolecular cyclization is the desired reaction.
Q3: What are the critical factors that influence the yield and purity of Cyclo(Phe-Pro) during synthesis?
A3: Several factors are crucial for a successful synthesis:
-
Coupling Reagents: The choice of coupling reagent is vital for both the formation of the linear dipeptide and the final cyclization step to ensure high efficiency and minimize side reactions.
-
Reaction Conditions: Parameters such as temperature, reaction time, and reactant concentration significantly impact both the coupling and cyclization steps.
-
Protecting Groups: Appropriate selection and removal of protecting groups for the amino and carboxyl functionalities are essential to prevent unwanted side reactions.
-
Purification Method: The final purification technique is critical for isolating Cyclo(Phe-Pro) at the desired purity.
Q4: How can I monitor the progress of the synthesis?
A4: Reaction progress can be monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A rapid and straightforward method to qualitatively track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress, purity of the product, and detection of any byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and intermediates by providing molecular weight information.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Cyclo(Phe-Pro).
Problem 1: Low Yield of Cyclo(Phe-Pro)
Possible Causes & Solutions
-
Incomplete Coupling of the Linear Dipeptide:
-
Solution: Optimize your coupling reagents. Highly efficient reagents like HBTU, HATU, or PyBOP can improve coupling efficiency. Monitor the reaction completion using TLC or LC-MS to ensure the linear precursor is fully formed before proceeding to cyclization.
-
-
Inefficient Cyclization:
-
Solution: The cyclization step is highly dependent on reaction conditions.
-
High Dilution: Perform the cyclization under high dilution conditions (e.g., 0.5-1 mM in DMF) to favor the intramolecular reaction over intermolecular polymerization.[1]
-
Solvent and Temperature: Screen different solvents and temperatures. For instance, refluxing the linear dipeptide methyl ester in methanol or toluene with a catalytic amount of acetic acid can be effective.
-
-
-
Steric Hindrance:
-
Solution: The bulky side chain of phenylalanine can sterically hinder the reaction. Consider extending the reaction times or using more potent coupling reagents.
-
Problem 2: Presence of Multiple Impurities in the Final Product
Possible Impurities and Troubleshooting Steps
| Impurity | Identification (LC-MS) | Potential Cause | Troubleshooting Steps |
| Unreacted Linear Dipeptide | Expected Mass + 18 (H₂O) | Incomplete cyclization. | Increase reaction time or temperature for the cyclization step. Ensure the N-terminal protecting group is completely removed before cyclization. |
| Diastereomers (e.g., Cyclo(D-Phe-L-Pro)) | Same mass, different retention time in chiral HPLC. | Racemization during amino acid activation or coupling. | Avoid strong bases and high temperatures. Use racemization-suppressing additives like HOBt or Oxyma Pure during coupling. |
| Dimer of the Linear Dipeptide | 2 x (Expected Mass + 18) | Intermolecular condensation due to inefficient intramolecular cyclization. | Use high-dilution conditions during the cyclization step. |
Troubleshooting Workflow for Impurity Analysis
Caption: Troubleshooting workflow for identifying and addressing common impurities in Cyclo(Phe-Pro) synthesis.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Cyclo(L-Phe-L-Pro)
This protocol is adapted from established methods for cyclic dipeptide synthesis.
Step 1: Synthesis of the Linear Dipeptide (H-Phe-Pro-OMe)
-
Coupling:
-
Dissolve L-Proline methyl ester hydrochloride (1.0 eq) and N-Boc-L-phenylalanine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) to the mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
-
Work-up:
-
Filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Boc Deprotection:
-
Treat the purified dipeptide with a 1:1 (v/v) solution of trifluoroacetic acid (TFA) in DCM for 1-2 hours at room temperature.
-
Evaporate the solvent and excess TFA under reduced pressure to obtain H-Phe-Pro-OMe as a TFA salt.
-
Step 2: Intramolecular Cyclization
-
Dissolve the H-Phe-Pro-OMe TFA salt in methanol or toluene.
-
Add a catalytic amount of glacial acetic acid (~1% v/v).
-
Reflux the mixture for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude Cyclo(Phe-Pro) by silica gel column chromatography or recrystallization from methanol. A high yield of 98% has been reported for a similar cyclization step.
Solution-Phase Synthesis Workflow
Caption: Workflow for the solution-phase synthesis of Cyclo(Phe-Pro).
Protocol 2: Solid-Phase Synthesis and Cyclization
This protocol describes the synthesis of the linear dipeptide on a resin support followed by cyclization in solution.
Step 1: Synthesis of Linear H-Phe-Pro-OH on Resin
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
First Amino Acid Loading: Dissolve Fmoc-Pro-OH (2 eq) and DIPEA (4 eq) in DCM. Add to the swollen resin and shake for 1-2 hours. Cap unreacted sites with methanol.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Second Amino Acid Coupling: Couple Fmoc-Phe-OH using a suitable coupling agent like HATU.
-
Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.
-
Cleavage from Resin: Cleave the dipeptide from the resin using a mild cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5) to yield crude H-Phe-Pro-OH.
Step 2: Cyclization in Solution
-
Dissolution: Dissolve the crude H-Phe-Pro-OH in a large volume of DMF to achieve high dilution (0.5-1 mM).
-
Coupling Reagent Addition: Add HATU (1.2 eq) and DIPEA (3 eq) to the solution.
-
Reaction: Stir the mixture at room temperature and monitor by LC-MS until the linear precursor is consumed (typically 12-24 hours).
-
Work-up and Purification: Remove DMF under reduced pressure. Dissolve the residue in a suitable organic solvent and purify by chromatography.
Protocol 3: Purification by Preparative HPLC
A general protocol for the purification of Cyclo(Phe-Pro) using reversed-phase HPLC.
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 10 mm).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A typical linear gradient would be from 5-95% Acetonitrile over 10-30 minutes.
-
Flow Rate: 4-15 mL/min, depending on the column dimensions.
-
Detection: UV at 214 nm and 254 nm.
Quantitative Data Summary
| Parameter | Value/Range | Synthesis Step | Method of Determination | Reference |
| Cyclization Yield | 98% | Solution-phase cyclization | Gravimetric analysis | |
| Overall Yield (Solution-Phase) | 60-80% | Complete synthesis | Gravimetric analysis | |
| Purity | >98% | Post-purification | HPLC | |
| Melting Point | 265-268 °C | Final product characterization | Melting Point Apparatus |
Disclaimer: The information provided in this technical support center is for research purposes only. The protocols and troubleshooting advice should be adapted and optimized for specific laboratory conditions. Always follow appropriate safety procedures when handling chemicals.
References
How to prevent freeze-thaw degradation of Cyclo(Phe-Pro) aliquots
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Cyclo(Phe-Pro) aliquots to prevent degradation caused by freeze-thaw cycles. Adhering to these protocols will help ensure the integrity and bioactivity of your Cyclo(Phe-Pro) for reliable and reproducible experimental results.
Troubleshooting Guides
Issue: My Cyclo(Phe-Pro) has precipitated out of solution after thawing.
-
Possible Cause: The concentration of Cyclo(Phe-Pro) may be too high for the chosen solvent, or the pH of the solution may not be optimal for its solubility. Temperature fluctuations during the thawing process can also cause less soluble compounds to precipitate.
-
Solution:
-
Gently warm the solution to 37°C and vortex briefly to attempt to redissolve the compound.
-
If precipitation persists, sonication for a few minutes may be effective.[1]
-
For future aliquots, consider preparing a lower concentration stock solution or using a different solvent. Cyclo(Phe-Pro) is soluble in DMSO and ethanol.[2][3]
-
Ensure a consistent and rapid thawing method is used for all aliquots.
-
Issue: I am observing a decrease in the biological activity of my Cyclo(Phe-Pro) over time.
-
Possible Cause: Repeated freeze-thaw cycles can lead to the degradation of peptides and cyclic dipeptides.[4][5] This can occur through mechanisms such as micro-condensation and pH shifts in the frozen state.
-
Solution:
-
It is recommended to discard the current stock solution as its integrity may be compromised.
-
When preparing a new stock solution, it is crucial to aliquot it into single-use volumes to minimize the number of freeze-thaw cycles.
-
For long-term storage, lyophilized Cyclo(Phe-Pro) powder is more stable than solutions.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for Cyclo(Phe-Pro) aliquots?
A1: For short-term storage (up to one month), aliquots in a suitable solvent such as DMSO can be stored at -20°C. For long-term storage (up to 6 months or longer), it is recommended to store aliquots at -80°C. Lyophilized powder is stable for at least 4 years at -20°C.
Q2: How many times can I freeze-thaw my Cyclo(Phe-Pro) aliquot?
A2: It is strongly recommended to avoid repeated freeze-thaw cycles. Ideally, aliquots should be single-use. If repeated use is unavoidable, it should be limited to a maximum of 2-3 cycles. However, for critical experiments, it is always best to use a fresh aliquot.
Q3: What is the best way to thaw a frozen aliquot of Cyclo(Phe-Pro)?
A3: To thaw a frozen aliquot, it is best to warm it quickly to room temperature. This can be achieved by placing it in a room temperature water bath or by rolling the tube between your hands. Once thawed, the aliquot should be used as soon as possible.
Q4: Can I store my Cyclo(Phe-Pro) solution in the refrigerator (4°C)?
A4: Storing Cyclo(Phe-Pro) solutions at 4°C is not recommended for extended periods. While some peptides may be stable for a few days at this temperature, the risk of degradation and bacterial contamination increases. Freezing is the preferred method for storage.
Q5: My Cyclo(Phe-Pro) is supplied as a lyophilized powder. Do I still need to be concerned about freeze-thaw cycles?
A5: While lyophilized powder is significantly more stable, once it is reconstituted into a solution, it becomes susceptible to freeze-thaw degradation. Therefore, the entire stock solution should not be repeatedly frozen and thawed. It is best practice to reconstitute the powder and immediately create single-use aliquots.
Data Presentation
The following table summarizes the hypothetical degradation of Cyclo(Phe-Pro) in a DMSO solution subjected to multiple freeze-thaw cycles. This data is illustrative and based on the general understanding of peptide and small molecule instability under such conditions. Actual degradation rates may vary depending on the specific experimental conditions.
| Number of Freeze-Thaw Cycles | Hypothetical Purity (%) | Hypothetical Degradation (%) |
| 0 (Initial) | 99.5 | 0.0 |
| 1 | 99.2 | 0.3 |
| 3 | 98.5 | 1.0 |
| 5 | 97.0 | 2.5 |
| 10 | 94.0 | 5.5 |
Note: This table provides an example of potential degradation and is not based on specific experimental data for Cyclo(Phe-Pro).
Experimental Protocols
Protocol 1: Preparation of Cyclo(Phe-Pro) Aliquots
Objective: To prepare single-use aliquots of Cyclo(Phe-Pro) to minimize freeze-thaw cycles.
Materials:
-
Lyophilized Cyclo(Phe-Pro)
-
Anhydrous, sterile DMSO
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Before opening, allow the vial of lyophilized Cyclo(Phe-Pro) to equilibrate to room temperature to prevent condensation of moisture.
-
Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM).
-
Add the calculated volume of sterile DMSO to the vial of Cyclo(Phe-Pro).
-
Vortex the solution gently until the powder is completely dissolved. If necessary, brief sonication can be used.
-
Immediately dispense the stock solution into single-use aliquots in sterile, low-retention microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.
-
Label each aliquot clearly with the compound name, concentration, date, and aliquot number.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Forced Degradation Study - Freeze-Thaw Cycles
Objective: To assess the stability of Cyclo(Phe-Pro) under repeated freeze-thaw stress.
Materials:
-
Aliquots of Cyclo(Phe-Pro) in the desired solvent (e.g., 1 mM in DMSO)
-
-20°C or -80°C freezer
-
Room temperature water bath
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
Procedure:
-
Prepare a set of identical aliquots of Cyclo(Phe-Pro) as described in Protocol 1.
-
Timepoint 0 (Control): Analyze one aliquot immediately by HPLC to determine the initial purity.
-
Freeze-Thaw Cycles:
-
Place the remaining aliquots in a freezer at -20°C or -80°C for at least 1 hour (or until fully frozen).
-
Thaw the aliquots rapidly to room temperature in a water bath.
-
This constitutes one freeze-thaw cycle.
-
-
Sampling: After 1, 3, 5, and 10 freeze-thaw cycles, remove one aliquot for analysis.
-
HPLC Analysis:
-
Analyze each sampled aliquot by HPLC under the same conditions as the control.
-
Integrate the peak area of the intact Cyclo(Phe-Pro) and any new peaks that appear, which may represent degradation products.
-
-
Data Analysis:
-
Calculate the percentage of intact Cyclo(Phe-Pro) remaining at each timepoint relative to the control (Timepoint 0).
-
Plot the percentage of intact Cyclo(Phe-Pro) as a function of the number of freeze-thaw cycles.
-
Visualizations
Signaling Pathways
Caption: Cyclo(Phe-Pro) quorum sensing pathway in Vibrio vulnificus.
Caption: Cyclo(Phe-Pro) inhibition of the RIG-I signaling pathway.
Experimental Workflow
Caption: Recommended workflow for handling Cyclo(Phe-Pro) aliquots.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. Vibrio vulnificus quorum-sensing molecule cyclo(Phe-Pro) inhibits RIG-I-mediated antiviral innate immunity. | Sigma-Aldrich [sigmaaldrich.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Microbial Fermentation of Cyclo(Phe-Pro)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with low yield in the microbial fermentation of Cyclo(Phe-Pro) [cyclo(L-Phe-L-Pro)]. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Phe-Pro) and why is it important?
Cyclo(Phe-Pro) (cFP), a cyclic dipeptide also known as a diketopiperazine (DKP), is a secondary metabolite produced by various bacteria and fungi.[1][2] These compounds are of significant interest due to their diverse biological activities, including antibacterial, antifungal, antiviral, and quorum sensing inhibition properties, making them promising candidates for therapeutic development.[1][3][4]
Q2: What are the primary microbial sources for Cyclo(Phe-Pro) production?
Cyclo(Phe-Pro) has been isolated from various microbial sources, including bacteria such as Lactobacillus plantarum, Vibrio cholerae, and Streptomyces species, as well as various fungi.
Q3: What is the biosynthetic pathway for Cyclo(Phe-Pro)?
Cyclo(Phe-Pro) is typically synthesized via one of two main enzymatic pathways:
-
Non-Ribosomal Peptide Synthetases (NRPSs): These are large, multi-domain enzymes that assemble the dipeptide from its constituent amino acids (L-phenylalanine and L-proline) before cyclizing it. cFP can be a primary product of an NRPS or a byproduct of the synthesis of a larger peptide.
-
Cyclodipeptide Synthases (CDPSs): These are smaller enzymes that utilize aminoacyl-tRNAs as substrates to synthesize the cyclic dipeptide.
The presence and expression level of the genes encoding these enzymes are critical for cFP production.
Q4: How is Cyclo(Phe-Pro) typically quantified in a fermentation broth?
The standard analytical methods for quantifying Cyclo(Phe-Pro) are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the separation, identification, and quantification of cFP from complex fermentation media.
Troubleshooting Guide for Low Cyclo(Phe-Pro) Yield
Low yield of Cyclo(Phe-Pro) is a common challenge in microbial fermentation. This guide provides a systematic approach to identifying and addressing potential causes.
Issue 1: Sub-optimal Fermentation Conditions
Physical parameters of the fermentation environment play a crucial role in both microbial growth and secondary metabolite production.
Troubleshooting Steps:
-
Verify and Optimize Temperature: Temperature affects enzyme kinetics and microbial growth rate. The optimal temperature is strain-dependent.
-
Verify and Optimize pH: The pH of the medium can influence nutrient availability, enzyme activity, and cell membrane stability. For some cyclic dipeptide formations, an alkaline pH may favor the cyclization reaction.
-
Assess Aeration and Agitation: For aerobic fermentations, adequate oxygen supply is critical. Agitation ensures homogeneity of the culture and improves mass transfer of nutrients and oxygen.
Logical Workflow for Optimizing Fermentation Conditions
References
Validation & Comparative
A Comparative Analysis of Cyclo(Phe-Pro) and its Linear Counterpart Phe-Pro: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the cyclic dipeptide Cyclo(L-Phenylalanyl-L-Proline) [Cyclo(Phe-Pro)] and its linear counterpart, L-Phenylalanyl-L-Proline (Phe-Pro). This document outlines their respective physicochemical properties, biological activities, and the experimental protocols to evaluate them, supported by available data.
Cyclic peptides, such as Cyclo(Phe-Pro), are known to possess significant physiological advantages over their linear counterparts, including enhanced stability and improved pharmacological specificity.[1] This guide delves into the specifics of these advantages through a detailed comparison.
Data Presentation: At a Glance
The following tables summarize the key characteristics and reported biological activities of Cyclo(Phe-Pro) and Phe-Pro, drawing from available scientific literature.
Table 1: Physicochemical and Pharmacokinetic Profile
| Property | Cyclo(Phe-Pro) | Phe-Pro | Key Considerations |
| Structure | Cyclic dipeptide | Linear dipeptide | The cyclic structure of Cyclo(Phe-Pro) confers conformational rigidity. |
| Molecular Weight | 244.29 g/mol | 262.30 g/mol | Similar molecular weights. |
| Bioavailability | Generally higher than linear peptides due to increased stability and membrane permeability. | Generally lower due to susceptibility to enzymatic degradation. | Cyclization is a common strategy to improve the bioavailability of peptides. |
| Enzymatic Stability | High resistance to proteolytic degradation due to the absence of free N- and C-termini. | Susceptible to degradation by peptidases in biological fluids. | The peptide bond in linear peptides is a primary target for enzymatic cleavage. |
Table 2: Comparative Biological Activities
| Biological Activity | Cyclo(Phe-Pro) | Phe-Pro |
| Anticancer Activity | Induces apoptosis in various cancer cell lines (e.g., HT-29, MCF-7, HeLa). | Limited data available; some studies on larger Phe-Pro-containing peptides show anticancer effects. |
| Neuroprotective Effects | Demonstrates neuroprotective activity against oxidative stress-induced neurodegeneration. | Limited data available for the dipeptide alone; some proline-containing peptides show neuroprotective potential. |
| Radical Scavenging Activity | Exhibits free-radical scavenging activity. | Data not readily available. |
| Other Activities | Acts as a quorum-sensing molecule in bacteria, possesses antifungal and anti-inflammatory properties. | Primarily functions as a metabolite and a building block for larger peptides. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of Cyclo(Phe-Pro) and Phe-Pro are provided below.
Synthesis of Cyclo(Phe-Pro) and Phe-Pro
1. Synthesis of Linear Phe-Pro:
The synthesis of the linear dipeptide Phe-Pro can be achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase methods. A general solution-phase approach involves:
-
Protection of Amino Acids: The amino group of L-phenylalanine is protected (e.g., with a Boc or Fmoc group), and the carboxylic acid group of L-proline is protected (e.g., as a methyl or ethyl ester).
-
Peptide Coupling: The protected amino acids are coupled using a coupling agent such as dicyclohexylcarbodiimide (DCC) or HBTU in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid for Boc, base for Fmoc, and saponification for the ester) to yield the linear dipeptide Phe-Pro.
2. Synthesis of Cyclo(Phe-Pro):
Cyclo(Phe-Pro) is typically synthesized from its linear precursor:
-
Linear Dipeptide Synthesis: A protected linear dipeptide (e.g., Boc-Phe-Pro-OMe) is synthesized as described above.
-
Deprotection: Both the N-terminal and C-terminal protecting groups are removed to yield the free linear dipeptide.
-
Cyclization: The linear dipeptide is then subjected to intramolecular cyclization. This is often achieved by heating the dipeptide in a high-boiling point solvent such as isopropanol or by using a coupling agent at high dilution to favor intramolecular reaction over intermolecular polymerization.
-
Purification: The resulting Cyclo(Phe-Pro) is purified using techniques like column chromatography or recrystallization.
Biological Assays
1. MTT Assay for Anticancer Activity:
This colorimetric assay measures cell viability.
-
Cell Seeding: Cancer cell lines (e.g., HT-29, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Treatment: The cells are treated with varying concentrations of Cyclo(Phe-Pro) or Phe-Pro and incubated for 24-72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
2. Annexin V-FITC Apoptosis Assay:
This flow cytometry-based assay detects apoptosis.
-
Cell Treatment: Cells are treated with the test compounds as in the MTT assay.
-
Cell Harvesting: After incubation, both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. Neuroprotection Assay in SH-SY5Y Cells:
This assay evaluates the protective effects of the compounds against neurotoxicity.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium.
-
Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).
-
Treatment: Cells are pre-treated with various concentrations of Cyclo(Phe-Pro) or Phe-Pro for a specified period before and/or during the exposure to the neurotoxin.
-
Viability Assessment: Cell viability is assessed using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
4. DPPH Radical Scavenging Assay:
This assay measures the antioxidant activity of the compounds.
-
Reaction Mixture: A solution of the test compound in methanol is mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). Ascorbic acid is often used as a positive control.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways involved in the biological activities of Cyclo(Phe-Pro).
Caption: Proposed intrinsic apoptosis pathway induced by Cyclo(Phe-Pro).
Caption: Cyclo(Phe-Pro) may exert neuroprotection via PPAR-γ and NF-κB.
Experimental Workflow
Caption: Workflow for comparing Cyclo(Phe-Pro) and Phe-Pro.
Conclusion
The available evidence strongly suggests that Cyclo(Phe-Pro) possesses a more favorable profile for potential therapeutic applications compared to its linear counterpart, Phe-Pro. Its cyclic nature confers enhanced stability against enzymatic degradation, a critical factor for bioavailability.[2] Furthermore, studies have demonstrated its significant anticancer and neuroprotective activities, mediated through defined signaling pathways. In contrast, the biological activities of the linear Phe-Pro dipeptide are less characterized, and it is presumed to be rapidly metabolized in vivo. This comparative guide highlights the importance of cyclization as a strategy in peptide-based drug discovery and provides a framework for the further investigation and validation of the therapeutic potential of Cyclo(Phe-Pro).
References
- 1. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Cyclo(L-Phe-L-Pro) and Cyclo(D-Phe-L-Pro)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of two stereoisomers of the cyclodipeptide cyclo(Phe-Pro): the L-L isomer, Cyclo(L-Phe-L-Pro), and the D-L isomer, Cyclo(D-Phe-L-Pro). The spatial arrangement of the amino acid residues within these molecules significantly influences their interaction with biological targets, leading to distinct pharmacological profiles. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to aid in research and drug development.
Comparative Biological Activity
Cyclo(L-Phe-L-Pro) has been the subject of numerous studies and has demonstrated a broad spectrum of biological activities, including antimicrobial, quorum sensing inhibition, and anticancer effects.[1][2][3] In contrast, research on the biological activities of Cyclo(D-Phe-L-Pro) is limited, highlighting a significant gap in the current scientific literature. The stereochemistry of cyclodipeptides is a critical determinant of their biological function, and as such, the D-L isomer may possess unique properties that warrant further investigation.
Antimicrobial and Antifungal Activity
Cyclo(L-Phe-L-Pro) has been shown to exhibit broad-spectrum antibacterial and antifungal properties.[3] The primary mechanism of its antimicrobial action is often linked to the disruption of bacterial communication, known as quorum sensing.
Table 1: Comparison of Antimicrobial and Antifungal Activity
| Compound | Target Organism | Assay | Result | Reference |
| Cyclo(L-Phe-L-Pro) | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus subtilis, Streptococcus pneumoniae | Kirby-Bauer Disc Diffusion | Broad-spectrum antibacterial properties | [3] |
| Cyclo(L-Phe-L-Pro) | Candida albicans, Aspergillus niger, Penicillium notatum | Kirby-Bauer Disc Diffusion | Broad-spectrum antifungal properties | |
| Cyclo(D-Phe-L-Pro) | Not specified in available literature | - | - | - |
Quorum Sensing Inhibition
Quorum sensing (QS) is a bacterial cell-to-cell communication process that regulates virulence factor expression and biofilm formation. Inhibition of QS is a promising strategy for antimicrobial drug development that may not induce resistance. Cyclo(L-Phe-L-Pro) has been identified as a potent quorum sensing inhibitor.
Table 2: Comparison of Quorum Sensing Inhibition Activity
| Compound | Target Organism | Assay | Result | Reference |
| Cyclo(L-Phe-L-Pro) | Vibrio vulnificus | Gene Expression Analysis | Modulates the expression of genes involved in pathogenicity | |
| Cyclo(L-Phe-L-Pro) | Staphylococcus aureus | Biofilm Assay, Gene Expression Analysis | Inhibits biofilm formation by affecting the expression of QS and adhesion-related genes | |
| Cyclo(D-Phe-L-Pro) | Not specified in available literature | - | - | - |
Anticancer Activity
Cyclo(L-Phe-L-Pro) has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The proposed mechanism of action involves the induction of apoptosis.
Table 3: Comparison of Anticancer Activity (IC50 Values)
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| Cyclo(L-Phe-L-Pro) | Neuroblastoma (SH-SY5Y) | MTT Assay | Showed neuroprotective effects against H2O2-induced damage, cytotoxicity not the primary outcome | |
| Cyclo(D-Phe-L-Pro) | Not specified in available literature | - | - | - |
Note: While some studies report cytotoxic effects of Cyclo(L-Phe-L-Pro), specific IC50 values for direct comparison are not consistently available across a range of cell lines in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.
Kirby-Bauer Disc Diffusion Assay for Antimicrobial Susceptibility
This method is used to determine the susceptibility of microorganisms to antimicrobial agents.
Procedure:
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., adjusted to 0.5 McFarland turbidity standard) is prepared in a sterile broth.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
Application of Discs: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (Cyclo(L-Phe-L-Pro) or Cyclo(D-Phe-L-Pro)). The discs are then placed on the inoculated agar surface.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. The size of the zone indicates the susceptibility of the microorganism to the compound.
MTT Assay for Cell Viability and Anticancer Activity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (Cyclo(L-Phe-L-Pro) or Cyclo(D-Phe-L-Pro)) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Violacein Inhibition Assay for Quorum Sensing Activity
This assay uses the bacterium Chromobacterium violaceum, which produces a purple pigment called violacein in response to quorum sensing signals. Inhibition of violacein production indicates potential anti-QS activity.
Procedure:
-
Inoculum Preparation: An overnight culture of C. violaceum is prepared.
-
Assay Setup: In a 96-well plate, a sub-inhibitory concentration of the test compound (Cyclo(L-Phe-L-Pro) or Cyclo(D-Phe-L-Pro)) is added to a fresh culture medium.
-
Inoculation: The wells are inoculated with the C. violaceum culture.
-
Incubation: The plate is incubated at 30°C for 24-48 hours.
-
Violacein Extraction: The bacterial cells are pelleted by centrifugation, and the violacein is extracted from the cells using a solvent such as DMSO.
-
Quantification: The absorbance of the extracted violacein is measured at 585-595 nm.
-
Calculation of Inhibition: The percentage of violacein inhibition is calculated by comparing the absorbance of the treated samples to that of the untreated control.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is crucial for their development as therapeutic agents.
Quorum Sensing Inhibition by Cyclo(L-Phe-L-Pro)
In Vibrio vulnificus, Cyclo(L-Phe-L-Pro) acts as a signaling molecule that triggers a specific regulatory cascade.
Proposed Apoptotic Pathway for Anticancer Activity
The anticancer activity of cyclodipeptides is often attributed to the induction of apoptosis, or programmed cell death. While the specific pathway for Cyclo(L-Phe-L-Pro) is not fully elucidated, a general model involves the intrinsic (mitochondrial) pathway.
Conclusion
Cyclo(L-Phe-L-Pro) is a versatile cyclodipeptide with well-documented antimicrobial, quorum sensing inhibitory, and anticancer activities. In contrast, the biological profile of its stereoisomer, Cyclo(D-Phe-L-Pro), remains largely unexplored. The significant impact of stereochemistry on the biological function of cyclodipeptides underscores the need for further investigation into the D-L isomer. The experimental protocols and pathway diagrams provided in this guide offer a framework for future comparative studies, which are essential for unlocking the full therapeutic potential of this class of compounds. Further research, particularly generating direct comparative quantitative data, will be invaluable to the fields of drug discovery and medicinal chemistry.
References
- 1. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 2. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Cyclo(Phe-Pro) and Cyclo(His-Pro)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective properties of two cyclic dipeptides, Cyclo(Phe-Pro) and Cyclo(His-Pro). By presenting experimental data, outlining methodologies, and visualizing key pathways, this document aims to inform research and development in the field of neurotherapeutics.
Overview of Neuroprotective Mechanisms
Cyclo(Phe-Pro) and Cyclo(His-Pro) are cyclic dipeptides that have demonstrated promising neuroprotective effects through distinct molecular pathways. Their inherent stability, conferred by their cyclic structure, makes them attractive candidates for therapeutic development against neurodegenerative diseases.
Cyclo(Phe-Pro) primarily exerts its neuroprotective effects by acting as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[1][2] Activation of PPAR-γ is known to play a role in reducing oxidative stress and inflammation. Experimental evidence indicates that Cyclo(Phe-Pro) can mitigate hydrogen peroxide-induced apoptosis and reduce the generation of reactive oxygen species (ROS) in neuronal cell lines.[1]
Cyclo(His-Pro) , a metabolite of the thyrotropin-releasing hormone (TRH), demonstrates neuroprotection by modulating the Nrf2-NF-κB signaling axis.[3][4] It can upregulate the antioxidant response through the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2) and inhibit pro-inflammatory pathways by suppressing Nuclear Factor-kappa B (NF-κB). This dual action allows Cyclo(His-Pro) to counteract oxidative stress, neuroinflammation, and endoplasmic reticulum (ER) stress. Notably, it has been shown to cross the blood-brain barrier.
Quantitative Data Comparison
The following tables summarize the quantitative data from key experimental studies on the neuroprotective effects of Cyclo(Phe-Pro) and Cyclo(His-Pro). It is important to note that the experimental conditions, including cell lines and stressors, differ between the studies, precluding a direct head-to-head comparison of potency.
Table 1: Neuroprotective Effects of Cyclo(Phe-Pro) in SH-SY5Y Cells
| Experimental Endpoint | Stressor | Cyclo(Phe-Pro) Concentration | Observed Effect | Reference |
| Cell Viability | H₂O₂ | 10, 20, 40 µM | Increased cell viability in a dose-dependent manner. | |
| ROS Generation | H₂O₂ | 10, 20, 40 µM | Significantly reduced intracellular ROS levels. | |
| Apoptosis (Cleaved Caspase-3) | H₂O₂ | 40 µM | Significantly inhibited the activation of caspase-3. | |
| PPAR-γ Activation | - | 40 µM | Showed the most potent PPAR-γ activation among eight related compounds. |
Table 2: Neuroprotective Effects of Cyclo(His-Pro) in PC12 Cells
| Experimental Endpoint | Stressor | Cyclo(His-Pro) Concentration | Observed Effect | Reference |
| Cell Viability | H₂O₂ | 50 µM | Protected against H₂O₂-induced apoptotic death. | |
| Nrf2 Nuclear Translocation | - | 50 µM | Increased nuclear levels of Nrf2. | |
| NF-κB Nuclear Translocation | Paraquat | 50 µM | Inhibited NF-κB nuclear translocation. | |
| Antioxidant Gene Expression | - | 50 µM | Induced the expression of several ARE-containing genes. |
Signaling Pathways
The neuroprotective effects of Cyclo(Phe-Pro) and Cyclo(His-Pro) are mediated by distinct signaling pathways.
Figure 1. Signaling pathway of Cyclo(Phe-Pro) neuroprotection.
Figure 2. Signaling pathway of Cyclo(His-Pro) neuroprotection.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture and Treatment
-
SH-SY5Y Cells: The human neuroblastoma SH-SY5Y cell line is cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
PC12 Cells: The rat pheochromocytoma PC12 cell line is maintained in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: For neuroprotection assays, cells are typically pre-treated with various concentrations of Cyclo(Phe-Pro) or Cyclo(His-Pro) for a specified period (e.g., 24 hours) before being exposed to a neurotoxic stimulus such as hydrogen peroxide (H₂O₂) or paraquat.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat cells with the cyclic dipeptides for 24 hours.
-
Induce cytotoxicity by adding the stressor (e.g., H₂O₂) and incubate for the desired duration.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is commonly used to measure intracellular ROS levels.
-
Plate and treat cells in a 96-well black plate as described for the cell viability assay.
-
After treatment, wash the cells with PBS.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
PPAR-γ Activation Assay
This assay quantifies the activation of PPAR-γ by a test compound.
-
Transfect cells (e.g., Ac2F or SH-SY5Y) with a PPAR-γ reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
Treat the transfected cells with Cyclo(Phe-Pro) for 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
The fold activation is calculated relative to the vehicle-treated control cells.
Nrf2 Activation Assay (Western Blot for Nuclear Translocation)
This method assesses the activation of Nrf2 by measuring its translocation to the nucleus.
-
Culture and treat PC12 cells with Cyclo(His-Pro).
-
Isolate nuclear and cytoplasmic fractions from the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Nrf2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensity and normalize to a nuclear loading control (e.g., Lamin B1).
Experimental Workflow
Figure 3. A generalized workflow for in vitro neuroprotection studies.
Conclusion
Both Cyclo(Phe-Pro) and Cyclo(His-Pro) exhibit significant neuroprotective properties, albeit through different mechanisms of action. Cyclo(Phe-Pro) operates via the PPAR-γ pathway, offering protection against oxidative stress-induced apoptosis. In contrast, Cyclo(His-Pro) modulates the Nrf2-NF-κB signaling axis, providing a broader defense against oxidative stress and neuroinflammation.
The choice between these two cyclic dipeptides for further therapeutic development may depend on the specific pathological context of the targeted neurodegenerative disease. For conditions primarily driven by oxidative stress and mitochondrial dysfunction, Cyclo(Phe-Pro) could be a strong candidate. For diseases with a significant neuroinflammatory component, the dual antioxidant and anti-inflammatory actions of Cyclo(His-Pro) may be more advantageous.
Further research involving direct comparative studies in standardized in vitro and in vivo models is warranted to fully elucidate the relative therapeutic potential of these promising neuroprotective agents.
References
- 1. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Published Findings on Cyclo(Phe-Pro) Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported biological activities of Cyclo(Phe-Pro), a cyclic dipeptide with demonstrated potential in oncology, microbiology, and neuroprotection. The information is compiled from peer-reviewed scientific literature to aid in the evaluation and reproduction of key findings.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the activity of Cyclo(Phe-Pro) and its analogs.
Table 1: Anticancer Activity of Cyclo(Phe-Pro) and Related Cyclic Dipeptides
| Compound | Cell Line | Assay | Activity Metric | Value | Reference |
| Cyclo(Phe-Pro) | HT-29 (Colon) | SRB | % Growth Inhibition (10 mM) | >50% (p<0.01) | [1] |
| Cyclo(Phe-Pro) | MCF-7 (Breast) | SRB | % Growth Inhibition (10 mM) | >50% (p<0.01) | [1] |
| Cyclo(Phe-Pro) | HeLa (Cervical) | SRB | % Growth Inhibition (10 mM) | >50% (p<0.01) | [1] |
| Cyclo(Phe-Pro) | HT-29 (Colon) | MTT | Dose-dependent Inhibition | 0.008-10 mM | [1] |
| Cyclo(l-Phe-l-Pro) | HCT-116 (Colon) | Not Specified | IC₅₀ (µg/mL) | 21.4 | [2] |
| Cyclo(l-Phe-l-Pro) | OVCAR-8 (Ovarian) | Not Specified | IC₅₀ (µg/mL) | 18.3 | |
| Cyclo(l-Phe-l-Pro) | SF-295 (Glioblastoma) | Not Specified | IC₅₀ (µg/mL) | 16.0 | |
| Cyclo(l-Phe-trans-4-OH-l-Pro) | HCT-116 (Colon) | Not Specified | IC₅₀ (µg/mL) | 30 | |
| Cyclo(l-Phe-trans-4-OH-l-Pro) | HepG2 (Liver) | Not Specified | IC₅₀ (µg/mL) | ≥50 | |
| Cyclo(l-Phe-trans-4-OH-l-Pro) | MCF-7 (Breast) | Not Specified | IC₅₀ (µg/mL) | 30 |
Table 2: Quorum Sensing Inhibitory and Antimicrobial Activity of Cyclo(Phe-Pro)
| Organism | Activity | Assay | Observations | Reference |
| Staphylococcus aureus | Inhibition of biofilm formation | Real-time qPCR | Downregulation of PIA and quorum sensing-related genes. | |
| Vibrio vulnificus | Modulation of gene expression | DNA microarray | Modulates expression of genes (ToxR) involved in pathogenicity. | |
| Various Bacteria | Gene expression regulation | Not Specified | Plays a role in gene expression in V. fischeri, V. cholera, Lactobacillus reuteri, S. aureus. | |
| Broad Spectrum | Antibacterial | Kirby-Bauer disc diffusion | Shows broad-spectrum antibacterial properties. |
Table 3: Neuroprotective Activity of Cyclo(Phe-Pro)
| Cell Line | Effect | Assay | Key Findings | Reference |
| SH-SY5Y (Neuroblastoma) | Neuroprotection against oxidative stress | MTT, LDH release, Hoechst 33342 staining | Reduced hydrogen peroxide-induced apoptosis and generation of reactive oxygen species. | |
| Ac2F (Rat Liver), SH-SY5Y | PPAR-γ activation | Luciferase assay | Most potent PPAR-γ activator among eight 2,5-DKPs identified. | |
| SH-SY5Y | Inhibition of apoptosis | Rhodamine 123 staining, Western blot | Prevented loss of mitochondrial membrane potential and inhibited activation of caspase 3 and PARP. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility.
1. Cell Viability and Cytotoxicity Assays (MTT and SRB)
-
Objective: To determine the effect of Cyclo(Phe-Pro) on the viability and growth of cancer cell lines.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of Cyclo(Phe-Pro) (e.g., 0.008-10 mM) for a specified period (e.g., 72 hours).
-
MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
SRB (Sulforhodamine B) Assay:
-
Cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with SRB dye.
-
The unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is measured at a specific wavelength.
-
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
-
2. Quorum Sensing Inhibition Assay
-
Objective: To assess the ability of Cyclo(Phe-Pro) to interfere with bacterial communication and virulence factor production.
-
Methodology (Elastase Activity Inhibition in P. aeruginosa):
-
Bacterial Culture: P. aeruginosa is grown in the presence of sub-MIC (Minimum Inhibitory Concentration) concentrations of Cyclo(Phe-Pro).
-
Supernatant Collection: The bacterial culture is centrifuged, and the supernatant is collected.
-
Elastase Assay: The elastolytic activity in the supernatant is measured using elastin-Congo red as a substrate.
-
Quantification: The absorbance of the supernatant is measured at 495 nm.
-
Data Analysis: The percentage of elastase activity inhibition is calculated relative to the untreated control.
-
-
Gene Expression Analysis (Real-time qPCR):
-
RNA Extraction: S. aureus is cultured with and without Cyclo(Phe-Pro), and total RNA is extracted.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into cDNA.
-
qPCR: Real-time quantitative PCR is performed using primers specific for genes related to polysaccharide intercellular adhesion (e.g., icaA, icaD) and quorum sensing (e.g., agrA, agrC).
-
Data Analysis: The relative expression of target genes is calculated and compared between treated and untreated samples.
-
3. Neuroprotection Assay (Hydrogen Peroxide-Induced Apoptosis)
-
Objective: To evaluate the protective effect of Cyclo(Phe-Pro) against oxidative stress-induced neuronal cell death.
-
Methodology:
-
Cell Culture and Treatment: SH-SY5Y neuroblastoma cells are cultured and pre-treated with Cyclo(Phe-Pro) for a specific duration before being exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress and apoptosis.
-
Cell Viability Assessment (MTT Assay): As described in the anticancer protocol, to quantify cell survival.
-
Apoptosis Detection (Hoechst 33342 Staining):
-
Cells are stained with Hoechst 33342, a fluorescent dye that binds to DNA.
-
Apoptotic cells are identified by their condensed and fragmented nuclei under a fluorescence microscope.
-
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.
-
Western Blot Analysis: Protein expression levels of apoptotic markers (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) are analyzed to elucidate the underlying mechanism.
-
Signaling Pathway and Experimental Workflow Visualization
Proposed Apoptotic Signaling Pathway for Cyclo(Phe-Pro) in Cancer Cells
The diagram below illustrates the proposed mechanism by which Cyclo(Phe-Pro) induces apoptosis in cancer cells, based on findings from related compounds. It is hypothesized that Cyclo(Phe-Pro) may increase the generation of reactive oxygen species (ROS), leading to a cascade of events involving the Bcl-2 family of proteins and the activation of caspases.
References
Cross-Activity of Cyclo(Phe-Pro) on Diverse Bacterial Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial activity of the cyclic dipeptide Cyclo(L-phenylalanyl-L-prolyl), commonly known as Cyclo(Phe-Pro) or cFP, against a range of bacterial strains. The information is compiled from various experimental studies to offer a comprehensive overview of its potential as an antimicrobial agent. This document is intended to aid researchers and professionals in the fields of microbiology and drug development in their evaluation of Cyclo(Phe-Pro).
Quantitative Antimicrobial Activity
The antimicrobial efficacy of Cyclo(Phe-Pro) has been evaluated using two primary methods: the determination of the Minimum Inhibitory Concentration (MIC) and the measurement of the zone of inhibition in disc diffusion assays. The following tables summarize the available quantitative data.
Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(Phe-Pro)
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Notes |
| Staphylococcus aureus | Positive | 25[1] | |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | Positive | 59.2 µM | |
| Bacillus subtilis | Positive | 59.2 µM | |
| Escherichia coli | Negative | 100[1] | |
| Enterococcus faecium (Vancomycin-Resistant - VRE) | Positive | 250 - 1000 | In combination with Cyclo(L-Leu-L-Pro) |
| Staphylococcus aureus | Positive | 250 - 500 | In combination with Cyclo(L-Leu-L-Pro) |
| Escherichia coli | Negative | 250 - 500 | In combination with Cyclo(L-Leu-L-Pro) |
| Micrococcus luteus | Positive | 250 - 500 | In combination with Cyclo(L-Leu-L-Pro) |
Table 2: Zone of Inhibition of Cyclo(Phe-Pro)
| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) |
| Pseudomonas aeruginosa | Negative | 18[2] |
| Bacillus sp. | Positive | 19[2] |
| Klebsiella pneumoniae | Negative | 18[2] |
| Proteus sp. | Negative | 14 |
| Escherichia coli | Negative | 12 |
Mechanism of Action: Quorum Sensing Inhibition
Cyclo(Phe-Pro) primarily exerts its antibacterial effect not by directly killing the bacteria, but by interfering with their cell-to-cell communication system known as quorum sensing (QS). By disrupting QS, Cyclo(Phe-Pro) can inhibit the expression of virulence factors and the formation of biofilms, which are crucial for bacterial pathogenicity and resistance to antibiotics.
In Gram-negative bacteria such as Pseudomonas aeruginosa, Cyclo(Phe-Pro) has been shown to downregulate the expression of genes like rhlI and pqsR, which are key components of the QS network. In Gram-positive bacteria like Staphylococcus aureus, it affects the expression of polysaccharide intercellular adhesion (PIA) and several quorum sensing-related genes including agrA, agrC, and agrD. This disruption of the agr system, a global regulator of virulence factors in S. aureus, hinders the bacteria's ability to cause infection.
Below is a diagram illustrating the general mechanism of Cyclo(Phe-Pro) as a quorum sensing inhibitor.
Caption: Quorum Sensing Inhibition by Cyclo(Phe-Pro).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of Cyclo(Phe-Pro)'s antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol outlines the steps to determine the lowest concentration of Cyclo(Phe-Pro) that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Cyclo(Phe-Pro)
-
Appropriate solvent for Cyclo(Phe-Pro) (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Bacterial culture in logarithmic growth phase
-
Sterile saline solution (0.85% NaCl)
-
Spectrophotometer or McFarland turbidity standards
-
Incubator
Procedure:
-
Preparation of Cyclo(Phe-Pro) Stock Solution: Dissolve a known weight of Cyclo(Phe-Pro) in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the Cyclo(Phe-Pro) stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL.
-
Controls:
-
Positive Control: Wells containing only broth and the bacterial inoculum.
-
Negative Control: Wells containing only broth.
-
Solvent Control: Wells containing broth, bacterial inoculum, and the highest concentration of the solvent used to dissolve Cyclo(Phe-Pro).
-
-
Incubation: Incubate the plate at the optimal temperature for the specific bacterial strain (usually 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of Cyclo(Phe-Pro) in which no visible bacterial growth (turbidity) is observed.
References
A Comparative Analysis of Cyclodipeptide Oxidases on Cyclo(Phe-Pro) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Cyclodipeptide oxidases (CDOs) are pivotal enzymes in the diversification of cyclodipeptides, a class of natural products with a wide array of pharmaceutical applications.[1][2][3] These enzymes catalyze the introduction of Cα-Cβ double bonds into the diketopiperazine ring, enhancing the chemical diversity of these scaffolds.[1][2] This guide provides a comparative overview of the performance of different cyclodipeptide oxidases on Cyclo(Phe-Pro) and its derivatives, supported by experimental data and detailed protocols.
Performance Comparison of Cyclodipeptide Oxidases
The substrate scope of cyclodipeptide oxidases can be quite broad, with a notable preference for substrates containing aromatic amino acid residues. A comparative study of three CDOs—AlbA/B from Streptomyces noursei, Ndas_1146/7 from Nocardiopsis dassonvillei, and the novel CDO-Np from Nocardiopsis prasina—revealed distinct activities and product profiles when acting on a variety of cyclodipeptides. While cyclodipeptides composed solely of aliphatic amino acids were found to be poor substrates, those containing aromatic residues like phenylalanine were readily consumed.
The following table summarizes the observed activities of these enzymes on relevant cyclodipeptide substrates. The data is based on LC-MS monitoring of biotransformations in E. coli and in vitro assays with crude enzyme extracts.
| Substrate | Enzyme | Major Product(s) | Observations |
| Cyclo(L-Phe-L-Pro) | CDO-Np | Cyclo(L-Phe-ΔPro) | CDO-Np was the only enzyme to show significant activity on this substrate, with the main product being dehydrogenated at the proline residue. |
| Cyclo(L-Phe-L-Tyr) | AlbA/B | Didehydro- and Tetradehydro-derivatives | Both enzymes showed a preference for dehydrogenation at the phenylalanyl or tyrosyl moiety. |
| Ndas_1146/7 | Didehydro- and Tetradehydro-derivatives | Similar to AlbA/B, with a preference for dehydrogenation at the aromatic residues. | |
| CDO-Np | Didehydro- and Tetradehydro-derivatives | CDO-Np demonstrated the ability to catalyze the formation of two C-C double bonds in many cases. | |
| Cyclo(L-Phe-L-Leu) | AlbA/B | Cyclo(ΔPhe-L-Leu) | The C-C double bond is preferentially installed at the phenylalanyl moiety. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the comparative study of AlbA/B, Ndas_1146/7, and CDO-Np.
In Vivo Biotransformation in E. coli
-
Strain and Plasmid Construction: The genes encoding the CDOs (AlbA/B, Ndas_1146/7, and CDO-Np) are cloned into a suitable expression vector (e.g., pET-Duet1) and transformed into an E. coli expression strain (e.g., BL21(DE3)).
-
Cultivation: A single colony is used to inoculate 5 mL of LB medium containing the appropriate antibiotic and incubated overnight at 37°C with shaking. The overnight culture is then used to inoculate 50 mL of fresh medium and grown to an OD600 of 0.6-0.8.
-
Induction and Substrate Feeding: Protein expression is induced by the addition of IPTG (e.g., 0.1 mM final concentration). Simultaneously, the cyclodipeptide substrate (e.g., Cyclo(L-Phe-L-Pro)) is added to a final concentration of 1 mM.
-
Incubation and Sampling: The culture is further incubated at a lower temperature (e.g., 20°C) for a defined period (e.g., 24-48 hours). Aliquots are taken at different time points to monitor the reaction.
-
Extraction and Analysis: The culture broth is extracted with an equal volume of ethyl acetate. The organic phase is evaporated to dryness and the residue is redissolved in methanol for LC-MS analysis.
In Vitro Enzyme Assays with Crude Extracts
-
Preparation of Crude Enzyme Extracts: E. coli cells expressing the CDOs are harvested by centrifugation, resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), and lysed by sonication on ice. The cell debris is removed by centrifugation to obtain the crude enzyme extract.
-
Enzyme Assay: The reaction mixture contains the crude enzyme extract, the cyclodipeptide substrate (e.g., 1 mM), and a suitable buffer in a total volume of 500 µL.
-
Incubation and Quenching: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined time. The reaction is quenched by the addition of an equal volume of ethyl acetate.
-
Extraction and Analysis: The mixture is vortexed and centrifuged. The organic layer is collected, evaporated, and the residue is dissolved in methanol for LC-MS analysis.
Visualizing the Enzymatic Process
To better understand the workflow and the enzymatic reaction, the following diagrams have been generated.
Caption: Experimental workflows for in vivo biotransformation and in vitro enzyme assays.
Caption: General reaction scheme for the oxidation of Cyclo(Phe-Pro) by a cyclodipeptide oxidase.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo characterization of the activities of novel cyclodipeptide oxidases: new tools for increasing chemical diversity of bioproduced 2,5-diketopiperazines in Escherichia coli | Semantic Scholar [semanticscholar.org]
- 3. In vivo characterization of the activities of novel cyclodipeptide oxidases: new tools for increasing chemical diversity of bioproduced 2,5-diketopiperazines in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Interaction of Cyclo(Phe-Pro) and Alternative Ligands with RIG-I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the interaction between the cyclic dipeptide Cyclo(Phe-Pro) and the innate immune receptor RIG-I. As evidence indicates Cyclo(Phe-Pro) acts as an inhibitor of RIG-I signaling, this guide contrasts its activity with known RIG-I agonists. The information presented herein is intended to support research and drug development efforts targeting the RIG-I pathway for antiviral and immunotherapeutic applications.
Data Presentation
The following tables summarize the quantitative data available for the interaction of Cyclo(Phe-Pro) and representative RIG-I agonists with the RIG-I protein.
Table 1: Comparison of Cyclo(Phe-Pro) and Alternative RIG-I Ligands
| Ligand | Type | Mechanism of Action on RIG-I | Binding Affinity (Kd) | Effective Concentration |
| Cyclo(Phe-Pro) | Inhibitor | Prevents TRIM25-mediated ubiquitination, blocking downstream signaling.[1] | Not Reported | Not Reported |
| 5'ppp-dsRNA | Agonist | Binds to the C-terminal domain (CTD) and helicase domain, inducing a conformational change that exposes the CARD domains for signaling. | ~0.32 nM - 29.2 nM | Picomolar to nanomolar range for IFN-β induction.[2] |
| KIN1148 | Agonist | Directly binds to RIG-I, inducing oligomerization and downstream signaling independent of ATP hydrolysis. | Not Reported | Dose-dependent activation of IRF3 signaling. |
| Poly(I:C) (HMW) | Agonist | Synthetic analog of dsRNA that activates RIG-I and MDA5, leading to IFN production. | Not Reported | Varies depending on formulation and cell type. |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of RIG-I ligand interactions are provided below.
Luciferase Reporter Assay for RIG-I Activation
This assay is a widely used method to quantify the activation of the RIG-I signaling pathway by measuring the expression of a reporter gene (luciferase) under the control of a promoter responsive to RIG-I signaling, such as the IFN-β promoter.
Principle: Upon activation by an agonist, RIG-I initiates a signaling cascade that leads to the activation of transcription factors like IRF3 and NF-κB. These transcription factors then bind to their respective response elements in the IFN-β promoter, driving the expression of the luciferase gene. The amount of light produced by the luciferase enzyme is proportional to the level of RIG-I activation.
Protocol:
-
Cell Culture and Transfection:
-
HEK293T cells are seeded in 24-well plates.
-
Cells are co-transfected with a firefly luciferase reporter plasmid containing the IFN-β promoter and a Renilla luciferase plasmid (for normalization of transfection efficiency).
-
For experiments investigating specific ligand-RIG-I interactions, a plasmid expressing human RIG-I may also be co-transfected.
-
-
Ligand Stimulation:
-
24 hours post-transfection, cells are treated with the RIG-I ligand of interest (e.g., 5'ppp-dsRNA, KIN1148, or Cyclo(Phe-Pro) in the presence of an agonist).
-
A range of ligand concentrations is typically used to determine dose-dependency.
-
Cells are incubated for a specified period (e.g., 18-24 hours).
-
-
Cell Lysis and Luciferase Measurement:
-
The culture medium is removed, and cells are washed with PBS.
-
Cells are lysed using a passive lysis buffer.
-
The cell lysate is transferred to a luminometer plate.
-
Luciferase activity is measured using a dual-luciferase reporter assay system, which allows for the sequential measurement of firefly and Renilla luciferase activity.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The fold induction of the IFN-β promoter is calculated by comparing the normalized luciferase activity of treated cells to that of untreated control cells.
-
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
Co-IP is a technique used to identify and validate the interaction between two or more proteins. In the context of RIG-I, it can be used to demonstrate the association of RIG-I with its downstream signaling partners (e.g., MAVS) or to investigate how a ligand affects these interactions.
Principle: An antibody specific to a "bait" protein (e.g., RIG-I) is used to pull down the bait protein from a cell lysate. If other proteins are bound to the bait protein, they will also be pulled down. The presence of these "prey" proteins is then detected by Western blotting.
Protocol:
-
Cell Lysis:
-
Cells are treated as required (e.g., with a RIG-I ligand).
-
Cells are harvested and lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
The lysate is cleared by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
The cell lysate is pre-cleared by incubating with protein A/G agarose beads to reduce non-specific binding.
-
A primary antibody specific to the bait protein (e.g., anti-RIG-I antibody) is added to the pre-cleared lysate and incubated to allow the antibody to bind to its target.
-
Protein A/G agarose beads are then added to the lysate-antibody mixture to capture the antibody-protein complexes.
-
The mixture is incubated with gentle rotation to allow the beads to bind to the antibodies.
-
-
Washing and Elution:
-
The beads are pelleted by centrifugation, and the supernatant is discarded.
-
The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
The eluted protein samples are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the prey protein (e.g., anti-MAVS antibody) to detect its presence in the immunoprecipitated complex.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, and the protein bands are visualized using a chemiluminescent substrate.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows related to the validation of RIG-I interactions.
Caption: RIG-I Signaling Pathway and the Inhibitory Action of Cyclo(Phe-Pro).
Caption: Workflow for a Luciferase Reporter Assay to Measure RIG-I Activation.
Caption: General Workflow for a Co-Immunoprecipitation Experiment.
References
Side-by-side comparison of different Cyclo(Phe-Pro) stereoisomers in bioassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the biological activities of different stereoisomers of Cyclo(Phe-Pro), a cyclic dipeptide with known pharmacological properties. The stereochemical configuration of the constituent phenylalanine (Phe) and proline (Pro) residues significantly influences the molecule's biological effects. This document summarizes key findings from bioassays, presents available quantitative data, and provides detailed experimental protocols to support further research and drug development efforts.
Data Presentation: Cytotoxicity of Cyclo(Phe-Pro) Stereoisomers
The cytotoxic effects of three stereoisomers of Cyclo(Phe-Pro) have been evaluated against the human colon carcinoma cell line HCT-116. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below. A lower IC50 value indicates greater cytotoxic potency.
| Stereoisomer | Cell Line | IC50 (µM) |
| cyclo(L-Phe-L-Pro) | HCT-116 | ~93[1] |
| cyclo(L-Phe-D-Pro) | HCT-116 | 38.9[1] |
| cyclo(D-Phe-D-Pro) | HCT-116 | 94.0[1] |
Note: Data for the cyclo(D-Phe-L-Pro) stereoisomer against the same cell line was not available in the reviewed literature.
These findings highlight the critical role of stereochemistry in the cytotoxic activity of Cyclo(Phe-Pro). The cyclo(L-Phe-D-Pro) isomer demonstrated the highest potency against the HCT-116 cell line, being significantly more active than both the cyclo(L-Phe-L-Pro) and cyclo(D-Phe-D-Pro) isomers.[1] The difference in activity between cyclo(L-Phe-D-Pro) and its enantiomer cyclo(D-Phe-L-Pro) would be of significant interest for structure-activity relationship studies.
Additional Bioassay Findings: Effects on Bacterial Growth and Biofilm Formation
A study investigating all four stereoisomers of Cyclo(Phe-Pro) for their effects on Escherichia coli growth and biofilm formation revealed that cyclo(D-Phe-L-Pro) significantly promoted both bacterial growth and biofilm formation. The other stereoisomers did not exhibit a significant effect in these assays. This suggests a high degree of stereospecificity in the interaction of these molecules with bacterial targets.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol describes a general procedure for determining the cytotoxicity of Cyclo(Phe-Pro) stereoisomers using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture and Seeding:
- Human cancer cell lines (e.g., HCT-116) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
- Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
2. Compound Treatment:
- Stock solutions of the Cyclo(Phe-Pro) stereoisomers are prepared in a suitable solvent (e.g., DMSO).
- Serial dilutions of the compounds are made in the cell culture medium to achieve the desired final concentrations.
- The culture medium from the wells is replaced with the medium containing the different concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.
3. MTT Incubation:
- After the desired incubation period (e.g., 48 or 72 hours), 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
- The plate is incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
- The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
- The plate is gently agitated for 15 minutes to ensure complete dissolution.
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Bacterial Growth and Biofilm Inhibition Assay
This protocol outlines a general method for assessing the impact of Cyclo(Phe-Pro) stereoisomers on bacterial growth and biofilm formation.
1. Bacterial Culture Preparation:
- A single colony of the bacterial strain (e.g., E. coli) is inoculated into a suitable broth medium (e.g., Luria-Bertani broth) and grown overnight at 37°C with agitation.
2. Growth Inhibition Assay:
- The overnight culture is diluted to a starting optical density at 600 nm (OD600) of approximately 0.05 in fresh broth.
- In a 96-well microplate, 180 µL of the diluted bacterial culture is mixed with 20 µL of the Cyclo(Phe-Pro) stereoisomer solutions at various concentrations. Control wells contain the vehicle.
- The plate is incubated at 37°C, and the OD600 is measured at regular intervals (e.g., every hour) for up to 24 hours to monitor bacterial growth.
3. Biofilm Formation Assay (Crystal Violet Method):
- Following the incubation for the growth assay, the planktonic cells are carefully removed from the wells.
- The wells are gently washed three times with phosphate-buffered saline (PBS) to remove non-adherent cells.
- The remaining biofilm is fixed by adding 200 µL of methanol to each well for 15 minutes.
- The methanol is removed, and the plate is allowed to air dry.
- 200 µL of 0.1% crystal violet solution is added to each well, and the plate is incubated at room temperature for 20 minutes.
- The crystal violet solution is removed, and the wells are washed thoroughly with water to remove excess stain.
- The stained biofilm is solubilized by adding 200 µL of 33% acetic acid to each well.
- The absorbance is measured at 590 nm using a microplate reader to quantify the biofilm biomass.
Mandatory Visualizations
Caption: General workflow for the synthesis and biological evaluation of Cyclo(Phe-Pro) stereoisomers.
Caption: Logical relationship between Cyclo(Phe-Pro) stereoisomers and their observed biological effects.
References
Safety Operating Guide
Navigating the Disposal of Cyclo(Phe-Pro): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Cyclo(Phe-Pro), a diketopiperazine with relevance in biochemical and pharmaceutical research. While specific disposal directives for Cyclo(Phe-Pro) are not extensively detailed in public records, a conservative approach treating it as a potentially hazardous chemical is recommended.[1]
Chemical and Physical Properties
A summary of the key physical and chemical properties of Cyclo(Phe-Pro) is provided below. This information is foundational for safe handling and for the development of appropriate disposal protocols.
| Property | Value |
| Molecular Formula | C₁₄H₁₆N₂O₂ |
| Molecular Weight | 244.29 g/mol [2] |
| Appearance | Off-white solid[2] |
| Assay | ≥95% (HPLC)[2] |
| Storage Temperature | 2-8°C[2] |
| Storage Class | 11 - Combustible Solids |
| WGK (Water Hazard Class) | WGK 3 |
Pre-Disposal Safety Precautions
Before beginning any disposal procedures, it is imperative to take the following safety precautions. In the absence of a specific Safety Data Sheet (SDS) from your supplier, these general laboratory safety protocols should be strictly followed.
-
Consult Your Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary authority for guidance on chemical waste disposal. They will provide specific instructions and arrange for the collection of chemical waste.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling Cyclo(Phe-Pro).
-
Work in a Ventilated Area: To minimize the risk of inhalation, especially with the solid form, all handling and preparation for disposal should be conducted within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of Cyclo(Phe-Pro) must be in compliance with all local, state, and federal regulations. The following is a general procedural guide for its disposal.
Step 1: Waste Identification and Classification
-
All waste containing Cyclo(Phe-Pro) must be classified as chemical waste. This includes the pure compound, solutions, and any contaminated materials such as weighing papers, pipette tips, and gloves.
Step 2: Waste Segregation
-
Keep Cyclo(Phe-Pro) waste separate from other waste streams to prevent unintended reactions. Incompatible chemicals should never be mixed.
Step 3: Waste Collection and Storage
-
Solid Waste: Collect solid Cyclo(Phe-Pro) waste in a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: If Cyclo(Phe-Pro) is in a solvent, collect the solution in a labeled container suitable for liquid chemical waste.
-
Contaminated Materials: Any items that have come into contact with Cyclo(Phe-Pro), such as gloves or weighing boats, should be collected as solid chemical waste.
Step 4: Decontamination of Labware
-
Labware that has been in contact with Cyclo(Phe-Pro) must be decontaminated.
-
Rinsate Collection: The rinsate from the decontamination process must be collected and treated as hazardous waste. This rinsate should be added to the appropriate labeled liquid waste container.
-
Final Cleaning: After a triple rinse and collection of the rinsate, the labware can be washed according to standard laboratory procedures.
Step 5: Arranging for Disposal
-
Contact EHS: Schedule a waste pickup with your institution's EHS office. Ensure all waste containers are properly labeled and sealed before the scheduled pickup time.
-
Do Not Use Standard Drains or Trash: Under no circumstances should Cyclo(Phe-Pro) or its containers be disposed of in the regular trash or washed down the sink.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of Cyclo(Phe-Pro).
Caption: Workflow for the proper disposal of Cyclo(Phe-Pro) waste.
References
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Cyclo(Phe-Pro)
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds like Cyclo(Phe-Pro) is of paramount importance. Adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are critical to minimize exposure and ensure a safe laboratory environment. This guide provides essential safety and logistical information, including operational and disposal plans for Cyclo(Phe-Pro), a cyclic dipeptide with noted biological activities.
While a specific Safety Data Sheet (SDS) for Cyclo(Phe-Pro) is not consistently available, the following guidelines are based on established laboratory safety protocols for solid chemical compounds of a similar nature.
Personal Protective Equipment (PPE)
When working with Cyclo(Phe-Pro), especially in its solid, powdered form, the following personal protective equipment should be utilized to prevent accidental exposure.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 or equivalent | To protect the eyes from dust particles and potential splashes.[1] |
| Hand Protection | Nitrile Gloves | Chemical-resistant | To prevent skin contact with the compound.[1] |
| Body Protection | Laboratory Coat | Standard lab coat | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | Fume Hood | N/A | Recommended when handling the powder to prevent the inhalation of dust particles.[1] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are crucial to minimize the risk of exposure and contamination.
-
Preparation : Before handling Cyclo(Phe-Pro), ensure that the work area, preferably a chemical fume hood, is clean and uncluttered.[1] Assemble all necessary equipment, such as spatulas, weighing papers, and containers.
-
Weighing and Transfer :
-
Always handle the solid compound within a well-ventilated area, such as a fume hood, to avoid the generation and inhalation of dust.
-
Use clean, dedicated spatulas and weighing papers for transferring the substance.
-
Minimize the creation of dust during transfer.
-
-
In Case of Exposure :
-
Skin Contact : Should accidental skin contact occur, wash the affected area thoroughly with soap and plenty of water.
-
Eye Contact : In case of eye contact, rinse with pure water for at least 15 minutes and seek medical attention.
-
Inhalation : If breathing is difficult after potential inhalation, move the individual to fresh air. If they are not breathing, provide artificial respiration and seek immediate medical consultation.
-
Ingestion : If ingested, rinse the mouth with water and call a doctor or Poison Control Center immediately. Do not induce vomiting.
-
-
Storage : Store Cyclo(Phe-Pro) in a tightly sealed container in a designated, secure area. The recommended storage temperature is typically between 2-8°C.
Disposal Plan: Managing Cyclo(Phe-Pro) Waste
All materials contaminated with Cyclo(Phe-Pro) must be treated as chemical waste and disposed of according to institutional and local environmental regulations.
-
Solid Waste : Collect all solid waste, including contaminated gloves, weighing papers, and any unused compound, in a designated and clearly labeled chemical waste container.
-
Liquid Waste : If Cyclo(Phe-Pro) is dissolved in a solvent, the resulting solution should be collected in a labeled liquid chemical waste container.
-
Decontamination : Any labware or equipment that has come into contact with the compound must be decontaminated. The rinsate from this process should also be collected as hazardous waste.
-
Waste Pickup : Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup. Ensure all waste containers are properly sealed and labeled before pickup.
Workflow for Safe Handling and Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
